Product packaging for Benoxathian hydrochloride(Cat. No.:CAS No. 92642-97-2)

Benoxathian hydrochloride

Katalognummer: B1246132
CAS-Nummer: 92642-97-2
Molekulargewicht: 397.9 g/mol
InChI-Schlüssel: OWRADFDDJVNMGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Benoxathian hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H24ClNO4S and its molecular weight is 397.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24ClNO4S B1246132 Benoxathian hydrochloride CAS No. 92642-97-2

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S.ClH/c1-21-16-7-5-8-17(22-2)19(16)23-11-10-20-12-14-13-25-18-9-4-3-6-15(18)24-14;/h3-9,14,20H,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRADFDDJVNMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCNCC2CSC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439112
Record name Benoxathian hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92642-97-2
Record name Benoxathian hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benoxathian Hydrochloride Analogues: Focus on 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

Benzoxazine (B1645224) and its derivatives are important heterocyclic compounds that form the scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including anticonvulsant, neuroprotective, and anti-inflammatory activities, have made them a focal point of medicinal chemistry research. This guide details a common synthetic route to produce 7-amino-substituted 2H-1,4-benzoxazin-3(4H)-ones, which are valuable intermediates for the development of novel therapeutics.

General Synthesis Pathway

The synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives typically starts from a readily available starting material, such as 2-amino-5-nitrophenol (B90527). The general synthetic scheme involves a three-step process:

  • N-Alkylation: Introduction of an ethyl bromoacetate (B1195939) group to the amino functionality of the starting material.

  • Reductive Cyclization: Reduction of the nitro group to an amine, followed by intramolecular cyclization to form the benzoxazinone (B8607429) ring.

  • Amine Functionalization (Optional): Further modification of the newly formed amino group at the 7-position to introduce desired substituents.

The following sections provide detailed experimental protocols for each of these key steps.

Experimental Protocols

Synthesis of Ethyl 2-((2-hydroxy-4-nitrophenyl)amino)acetate (Intermediate 1)

This step involves the N-alkylation of 2-amino-5-nitrophenol with ethyl bromoacetate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-nitrophenol154.121.54 g0.01
Ethyl bromoacetate167.001.67 g0.01
Anhydrous Potassium Carbonate138.212.76 g0.02
Anhydrous Acetone (B3395972)58.0850 mL-

Procedure:

  • A mixture of 2-amino-5-nitrophenol (0.01 mol), ethyl bromoacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in anhydrous acetone (50 mL) is placed in a round-bottom flask.

  • The reaction mixture is refluxed with stirring for 12 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is treated with water (100 mL) and extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired intermediate.

Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one (Intermediate 2)

This step involves the reductive cyclization of the nitro intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Intermediate 1240.212.40 g0.01
Iron powder55.851.68 g0.03
Acetic Acid60.0530 mL-
Ethanol (B145695)46.0720 mL-

Procedure:

  • To a solution of Intermediate 1 (0.01 mol) in a mixture of ethanol (20 mL) and acetic acid (30 mL), iron powder (0.03 mol) is added in portions.

  • The reaction mixture is heated at reflux for 4 hours.

  • The hot solution is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent.

Synthesis of 7-(Substituted-amino)-2H-1,4-benzoxazin-3(4H)-one (Final Product)

This step involves the functionalization of the amino group at the 7-position. The example below shows a reductive amination reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Intermediate 2164.161.64 g0.01
Substituted Benzaldehyde (B42025)-1.1 eq0.011
Sodium triacetoxyborohydride (B8407120)211.942.54 g0.012
Dichloroethane (DCE)98.9640 mL-

Procedure:

  • A solution of Intermediate 2 (0.01 mol) and a substituted benzaldehyde (0.011 mol) in dichloroethane (40 mL) is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (0.012 mol) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours until completion (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloroethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the final 7-(substituted-amino)-2H-1,4-benzoxazin-3(4H)-one.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of a representative compound, 7-(benzylamino)-2H-1,4-benzoxazin-3(4H)-one.

StepProductStarting MaterialYield (%)Melting Point (°C)
1Ethyl 2-((2-hydroxy-4-nitrophenyl)amino)acetate2-Amino-5-nitrophenol75-85110-112
27-amino-2H-1,4-benzoxazin-3(4H)-oneIntermediate 160-70225-227
37-(benzylamino)-2H-1,4-benzoxazin-3(4H)-oneIntermediate 250-60198-200

Yields and melting points are representative and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Reductive Amination 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Intermediate_1 Ethyl 2-((2-hydroxy-4-nitrophenyl)amino)acetate 2-Amino-5-nitrophenol->Intermediate_1 Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Intermediate_1 Intermediate_2 7-amino-2H-1,4-benzoxazin-3(4H)-one Intermediate_1->Intermediate_2 Final_Product 7-(Substituted-amino)-2H-1,4- benzoxazin-3(4H)-one Intermediate_2->Final_Product Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Final_Product

Caption: Synthetic workflow for 7-substituted-amino-2H-1,4-benzoxazin-3(4H)-ones.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives, which are valuable building blocks in drug discovery. The described methods are robust and can be adapted for the synthesis of a variety of analogues for structure-activity relationship studies. While a specific protocol for Benoxathian hydrochloride remains elusive in publicly accessible literature, the methodologies presented here for a related class of compounds offer a solid foundation for researchers working in this area of medicinal chemistry.

Unraveling the Enigma of Benoxathian Hydrochloride: A Technical Guide to its Speculated Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benoxathian (B1196792) hydrochloride, a potent and selective α1-adrenergic receptor antagonist, has been a subject of scientific investigation, primarily for its potential therapeutic applications in cardiovascular and neurological disorders. This in-depth technical guide synthesizes the available preclinical data to elucidate the speculated mechanism of action of benoxathian, providing a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: α1-Adrenergic Receptor Antagonism

Benoxathian exerts its pharmacological effects by selectively binding to and blocking α1-adrenergic receptors.[1] These receptors are a class of G protein-coupled receptors that are crucial in mediating the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine (B1671497). The antagonism of these receptors by benoxathian forms the basis of its observed physiological effects.

Signaling Pathway of α1-Adrenergic Receptors and Benoxathian's Point of Intervention

The canonical signaling pathway initiated by the activation of α1-adrenergic receptors involves the Gq alpha subunit of the G protein. This activation leads to a cascade of intracellular events, ultimately resulting in a physiological response. Benoxathian intervenes at the very beginning of this cascade by preventing the binding of endogenous agonists.

alpha1_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Benoxathian Benoxathian Benoxathian->Alpha1_Receptor Blocks G_Protein Gq Protein (α, β, γ subunits) Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Target Proteins

Caption: Benoxathian's antagonism of the α1-adrenergic signaling pathway.

Quantitative Data Summary

The affinity of benoxathian for α1-adrenergic receptors has been quantified in various studies, primarily through radioligand binding assays. The following table summarizes the available quantitative data.

ParameterValueSpecies/TissueReference
pKi (high affinity) 9.35Rat Cerebral Cortex[2]
pKi (low affinity) 7.94Rat Cerebral Cortex[2]

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity.

Preclinical Pharmacological Effects

Hypotensive Activity

In animal models, benoxathian has demonstrated significant hypotensive (blood pressure-lowering) effects, which are consistent with its α1-adrenoceptor antagonist activity.[1] The blockade of α1-receptors in vascular smooth muscle leads to vasodilation and a subsequent decrease in peripheral resistance and blood pressure.

Neurological and Cellular Effects

Beyond its cardiovascular effects, benoxathian has been investigated for its role in the central nervous system and in cellular processes:

  • Morphine-Induced Behavioral Sensitization: Studies have shown that benoxathian can suppress the expression of morphine-induced behavioral sensitization in rats. This effect is thought to be mediated by its interaction with α1-adrenoceptors in the ventrolateral orbital cortex, potentially involving the regulation of extracellular signal-regulated kinase (ERK) phosphorylation.[3]

  • Effects on Erythroleukemia Cells: In human erythroleukemia cell lines (K562 and HEL), benoxathian has been observed to inhibit proliferation, induce apoptosis, and promote a switch towards megakaryocytic differentiation.[4] These findings suggest a potential role for α1-adrenergic signaling in hematopoiesis and a possible, though yet unexplored, therapeutic avenue in certain leukemias.[4]

Experimental Protocols

To ensure the reproducibility and further investigation of benoxathian's mechanism of action, detailed experimental protocols are essential. The following outlines a typical methodology for a key experiment used to characterize its binding affinity.

Radioligand Binding Assay for pKi Determination

This protocol describes the general steps involved in determining the binding affinity of benoxathian for α1-adrenergic receptors using a competitive binding assay with a radiolabeled ligand, such as [³H]-prazosin.

experimental_workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat cerebral cortex) in buffer prep2 Centrifuge to isolate crude membrane fraction prep1->prep2 prep3 Resuspend membrane pellet in assay buffer prep2->prep3 assay1 Incubate membranes with [³H]-prazosin (radioligand) and varying concentrations of benoxathian (competitor) prep3->assay1 assay2 Separate bound from free radioligand via vacuum filtration assay1->assay2 assay3 Measure radioactivity of filters using liquid scintillation counting assay2->assay3 analysis1 Generate competition binding curves assay3->analysis1 analysis2 Calculate IC50 value (concentration of benoxathian that inhibits 50% of [³H]-prazosin binding) analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation analysis2->analysis3 analysis4 Convert Ki to pKi (-log(Ki)) analysis3->analysis4

Caption: Workflow for determining benoxathian's binding affinity.

Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

  • Ki: Inhibition constant for the competing ligand (benoxathian).

  • IC₅₀: Concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.

  • [L]: Concentration of the radioligand ([³H]-prazosin).

  • Kd: Dissociation constant of the radioligand.

Conclusion and Future Directions

The available evidence strongly supports the classification of benoxathian hydrochloride as a selective α1-adrenergic receptor antagonist. Its mechanism of action is centered on the competitive inhibition of norepinephrine and epinephrine binding to these receptors, leading to a downstream blockade of the Gq-PLC-IP3/DAG signaling cascade. This antagonism manifests in significant physiological effects, including hypotension.

Further research is warranted to fully elucidate the subtype selectivity of benoxathian for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D) and to explore the therapeutic potential of its effects on the central nervous system and in hematological malignancies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future investigations into this intriguing compound.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Benoxathian Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benoxathian (B1196792) hydrochloride is a potent and selective α1-adrenergic receptor antagonist. This document provides a comprehensive overview of its chemical properties, structural details, and known signaling pathways. The information is presented to support research and development activities involving this compound. All quantitative data are summarized in structured tables, and a detailed visualization of its primary signaling pathway is provided.

Chemical Structure and Identification

Benoxathian hydrochloride is a synthetic compound belonging to the benzoxathiane class of chemicals. Its structure is characterized by a benzoxathiane ring system linked to a dimethoxyphenoxyethylamino methyl group. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzoxathiane hydrochloride
Synonyms Benoxathian HCl
CAS Number 92642-97-2[1]
Molecular Formula C₁₉H₂₄ClNO₄S[2][3]
SMILES String COc1cccc(OC)c1OCCNCC1CSc2ccccc2O1.Cl[2]
InChI Key OWRADFDDJVNMGL-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key properties is provided below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 397.92 g/mol [1][2]
Monoisotopic Mass 397.1114 g/mol Calculated
Appearance Solid[1]
Melting Point Not available
pKa Not available
LogP (calculated) 3.65[2]
Topological Polar Surface Area 48.95 Ų[2]

Table 3: Solubility of this compound

SolventSolubilityNotesSource
WaterSoluble
EthanolSoluble
IsopropanolSoluble
DMSO150 mg/mL (at 25°C)[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mLClear solution
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLClear solution
10% DMSO / 90% Corn Oil≥ 2.08 mg/mLClear solution

Mechanism of Action and Signaling Pathway

This compound functions as a potent antagonist of α1-adrenergic receptors (α1-ARs).[1] These receptors are G-protein coupled receptors (GPCRs) involved in various physiological processes, including smooth muscle contraction.[4] The antagonism of α1-ARs by this compound leads to the blockade of downstream signaling cascades typically initiated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.

The primary signaling pathway initiated by α1-AR activation involves the Gq alpha subunit of the heterotrimeric G-protein.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[4] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[4] this compound, by blocking the receptor, prevents these downstream events.

alpha1_adrenergic_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_AR α1-Adrenergic Receptor Norepinephrine->Alpha1_AR Activates Benoxathian_HCl Benoxathian HCl Benoxathian_HCl->Alpha1_AR Blocks Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blockade by this compound.

Experimental Protocols

Synthesis

A plausible synthetic route for this compound would likely involve a multi-step process. A conceptual workflow is presented below. This is a hypothetical pathway and would require optimization and validation.

synthesis_workflow A Starting Material 1: 2-Mercaptophenol C Intermediate 1: 1,4-Benzoxathian-2-yl)methanol A->C B Starting Material 2: Epichlorohydrin B->C Cyclization D Intermediate 2: 2-(Chloromethyl)-1,4-benzoxathiane C->D Chlorination F Benoxathian (Free Base) D->F E Starting Material 3: 2-(2,6-Dimethoxyphenoxy)ethanamine E->F Nucleophilic Substitution G This compound F->G Salt Formation (with HCl)

Caption: Conceptual Synthetic Workflow for this compound.

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the purity assessment and quantification of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or mobile phase).

  • Sample Preparation: The sample is dissolved in the same solvent as the standard to a known concentration.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR would be essential for structural elucidation and confirmation.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Expected ¹H NMR signals: Aromatic protons, methoxy (B1213986) protons, and aliphatic protons of the ethylamine (B1201723) and benzoxathiane moieties.

  • Expected ¹³C NMR signals: Corresponding carbon signals for the aromatic rings, methoxy groups, and aliphatic chain.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Expected [M+H]⁺ ion: Approximately m/z 362.1 (for the free base).

  • Fragmentation Analysis: Tandem MS (MS/MS) would provide structural information by analyzing the fragmentation of the parent ion.

Conclusion

This compound is a well-defined α1-adrenergic receptor antagonist with potential applications in various research areas. This guide provides a foundational understanding of its chemical and structural properties. Further experimental validation of the outlined protocols is necessary for specific research and development applications. The provided signaling pathway diagram offers a clear visual representation of its mechanism of action at the molecular level.

References

Solubility Profile of Benoxathian Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furthermore, this guide details a comprehensive experimental protocol for determining the aqueous and non-aqueous solubility of hydrochloride salt compounds like benoxathian (B1196792) hydrochloride, based on the well-established shake-flask method. To elucidate its mechanism of action, a detailed diagram of the α1-adrenergic receptor signaling pathway is also provided.

Core Data Presentation

The following table summarizes the available solubility data for benoxathian hydrochloride and its surrogates. Due to the lack of specific quantitative data for this compound, the qualitative solubility is presented alongside the quantitative values for prazosin (B1663645) hydrochloride, doxazosin (B1670899) mesylate, and terazosin (B121538) hydrochloride to provide a comparative reference.

Table 1: Solubility Data of this compound and Structurally Related α1-Adrenergic Antagonists

CompoundSolventSolubilityRemarks
This compound Water Soluble Quantitative data not available.
Ethanol Soluble Quantitative data not available.
Isopropanol Soluble Quantitative data not available.
Prazosin HydrochlorideWater (pH ~3.5)1.4 mg/mL[3]Slightly soluble.[4]
Ethanol0.84 mg/mL[3][5]Very slightly soluble in alcohol.[4]
Methanol6.4 mg/mL[3][5]-
DMSOSoluble to 25 mM-
Doxazosin MesylateWater (25°C)0.8% (w/v) or ~8 mg/mLSlightly soluble.[6]
EthanolSlightly soluble[6]-
MethanolSlightly soluble[6]-
DMSOFreely soluble[6]Soluble at approximately 2 mg/mL.[7]
DimethylformamideSoluble[6]Soluble at approximately 0.5 mg/mL.[7]
Terazosin HydrochlorideWater19.60 - 20.40 mg/mL[8][9]Freely soluble.[10]
Ethanol4 mg/mL[8][9]-
Methanol20 mg/mL[8][9]-
DMSO45 mg/mL[11]Sonication is recommended.[11]

Experimental Protocols

A standardized and reliable method for determining the equilibrium solubility of a compound is crucial for drug development. The saturation shake-flask method is a widely accepted technique for this purpose.[12][13]

Protocol: Determination of Equilibrium Solubility of this compound using the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, isopropanol, and relevant buffer systems) at a specified temperature.

2. Materials:

  • This compound powder

  • Selected solvents (e.g., purified water, absolute ethanol, isopropanol)

  • Buffer solutions (e.g., pH 1.2, 4.5, 6.8)

  • Glass vials with screw caps

  • Orbital shaking incubator or a constant temperature water bath with a shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Solvent: Prepare the desired solvents and buffer solutions. Ensure the pH of the buffer solutions is accurately measured.

  • Sample Preparation: Add an excess amount of this compound powder to a series of glass vials. The excess solid is necessary to ensure that a saturated solution is achieved.

  • Addition of Solvent: Add a known volume of the selected solvent or buffer to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. Prepare a calibration curve with standard solutions of known concentrations to accurately determine the solubility.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

To better understand the experimental process and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh Excess Benoxathian HCl mix Add Solvent to Solid prep_solid->mix prep_solvent Prepare Solvent/Buffer prep_solvent->mix shake Agitate at Constant Temp (24-48h) mix->shake sediment Sedimentation / Centrifugation shake->sediment filter Filter Supernatant (0.22 µm) sediment->filter hplc HPLC Analysis filter->hplc calculate Calculate Concentration hplc->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

This compound acts as an antagonist at α1-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, initiate a signaling cascade leading to various physiological responses.[14] this compound blocks this activation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum receptor α1-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er_receptor IP3 Receptor ip3->er_receptor Binds to pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response ca2 Ca²⁺ Release er_receptor->ca2 ca2->pkc Activates ligand Norepinephrine / Epinephrine ligand->receptor Activates benoxathian Benoxathian HCl benoxathian->receptor Blocks

Caption: α1-Adrenergic Receptor Signaling Pathway Antagonized by Benoxathian HCl.

References

In-Depth Technical Guide: Stability and Degradation Pathways of Benoxathian Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available literature detailing specific stability and forced degradation studies on benoxathian (B1196792) hydrochloride is scarce. Therefore, this technical guide has been constructed as a comprehensive, illustrative framework based on the known chemical structure of benoxathian hydrochloride and established principles of drug stability testing outlined in regulatory guidelines and analogous studies on similar pharmaceutical compounds. The experimental data, degradation products, and pathways presented herein are hypothetical and intended to serve as a robust example for researchers, scientists, and drug development professionals.

Introduction

This compound is recognized as a selective α1-adrenoceptor antagonist.[1] The stability of a drug substance like this compound is a critical attribute that can influence its safety, efficacy, and shelf-life. Understanding its degradation pathways under various stress conditions is essential for the development of stable pharmaceutical formulations and for the establishment of stability-indicating analytical methods.

Forced degradation studies are a pivotal component of the drug development process, providing insights into the intrinsic stability of a molecule.[2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as exposure to strong acids, bases, oxidizing agents, light, and high temperatures, to identify potential degradation products and elucidate degradation pathways.[2][3]

This guide provides a hypothetical yet chemically plausible overview of the stability and degradation of this compound, complete with detailed experimental protocols, tabulated data, and visual representations of degradation pathways.

Hypothetical Stability Profile of this compound

The stability of this compound was hypothetically assessed under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following tables summarize the potential degradation observed.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParametersDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours80°C15%BH-AD1, BH-AD2
Base Hydrolysis 0.1 M NaOH8 hours60°C25%BH-BD1
Oxidative 3% H₂O₂12 hoursRoom Temp18%BH-OD1
Thermal Solid State48 hours100°C5%Minor unspecified
Photolytic Solid State, UV/Vis light7 daysRoom Temp8%BH-PD1

Table 2: Hypothetical Purity and Mass Balance Data from Forced Degradation Studies

Stress Condition% Assay of Benoxathian HCl% Total ImpuritiesMass Balance (%)
Control 99.80.2100.0
Acid Hydrolysis 84.515.299.7
Base Hydrolysis 74.225.599.7
Oxidative 81.718.199.8
Thermal 94.65.199.7
Photolytic 91.58.399.8

Potential Degradation Pathways

Based on the chemical structure of benoxathian, which features ether, thioether, and secondary amine functionalities, several degradation pathways can be postulated. The benzoxathiane ring system and the dimethoxyphenoxy group are potential sites for degradation.

Hydrolytic Degradation
  • Acid-Catalyzed Hydrolysis: The ether linkage in the benzoxathiane ring or the ether linkage connecting the phenoxy group could be susceptible to cleavage under strong acidic conditions and heat. This could lead to the formation of phenolic and alcoholic degradation products (BH-AD1, BH-AD2).

  • Base-Catalyzed Degradation: While generally more stable to base, prolonged exposure to strong alkaline conditions could potentially affect the molecule, although specific pathways are less predictable without experimental data. A hypothetical major product (BH-BD1) is proposed.

Oxidative Degradation

The thioether (sulfide) group in the benzoxathiane ring is a prime target for oxidation, which could lead to the formation of a sulfoxide (B87167) derivative (BH-OD1). This is a common degradation pathway for molecules containing a sulfide (B99878) moiety.

Photolytic Degradation

Exposure to UV/Vis light can generate free radicals, potentially leading to a variety of degradation products. The aromatic rings and the heteroatoms in benoxathian are potential chromophores that could absorb light and initiate degradation, leading to a product such as BH-PD1.

Mandatory Visualizations

Hypothetical Degradation Pathways

G cluster_acid Acid Hydrolysis (0.1 M HCl, 80°C) cluster_base Base Hydrolysis (0.1 M NaOH, 60°C) cluster_oxidation Oxidative Degradation (3% H₂O₂, RT) cluster_photo Photolytic Degradation (UV/Vis Light) Benoxathian_HCl_Acid Benoxathian HCl BH_AD1 BH-AD1 (Hypothetical Phenolic Product) Benoxathian_HCl_Acid->BH_AD1 BH_AD2 BH-AD2 (Hypothetical Alcoholic Product) Benoxathian_HCl_Acid->BH_AD2 Benoxathian_HCl_Base Benoxathian HCl BH_BD1 BH-BD1 (Hypothetical Degradant) Benoxathian_HCl_Base->BH_BD1 Benoxathian_HCl_Ox Benoxathian HCl BH_OD1 BH-OD1 (Sulfoxide Derivative) Benoxathian_HCl_Ox->BH_OD1 Benoxathian_HCl_Photo Benoxathian HCl BH_PD1 BH-PD1 (Hypothetical Photodegradant) Benoxathian_HCl_Photo->BH_PD1

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Forced Degradation

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output DS Benoxathian HCl Drug Substance Acid Acid Hydrolysis DS->Acid Base Base Hydrolysis DS->Base Oxidative Oxidation DS->Oxidative Thermal Thermal DS->Thermal Photolytic Photolytic DS->Photolytic Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC Stability-Indicating RP-HPLC Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Report Degradation Profile & Pathways HPLC->Report Quantify Degradation LCMS->Report

Caption: General workflow for forced degradation studies.

Detailed Methodologies (Hypothetical Protocols)

The following are detailed, hypothetical protocols for conducting forced degradation studies on this compound.

Preparation of Stock and Sample Solutions
  • Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724):water 50:50 v/v) to obtain a concentration of 1 mg/mL.

  • Sample Solutions for HPLC Analysis: Prior to injection, all stressed samples are neutralized (if necessary) and diluted with the mobile phase to a final concentration of approximately 100 µg/mL.

Forced Degradation Experimental Protocols
  • Acid Hydrolysis:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1 M HCl.

    • Keep the flask in a water bath maintained at 80°C for 24 hours.

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with 1 M NaOH and dilute to the mark with the mobile phase.

  • Base Hydrolysis:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1 M NaOH.

    • Keep the flask in a water bath maintained at 60°C for 8 hours.

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with 1 M HCl and dilute to the mark with the mobile phase.

  • Oxidative Degradation:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 12 hours.

    • After the specified time, dilute to the mark with the mobile phase.

  • Thermal Degradation:

    • Place a thin layer of solid this compound powder in a petri dish.

    • Expose the sample to a temperature of 100°C in a hot air oven for 48 hours.

    • After exposure, weigh an appropriate amount of the solid, dissolve it in the solvent, and dilute to the final concentration for analysis.

  • Photolytic Degradation:

    • Place a thin layer of solid this compound powder in a petri dish.

    • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel sample should be wrapped in aluminum foil as a dark control.

    • After exposure, prepare solutions of both the exposed and control samples for analysis.

Analytical Method: Stability-Indicating RP-HPLC (Hypothetical)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be developed and validated to separate this compound from its degradation products.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution of acetonitrile and a phosphate (B84403) buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm (based on a hypothetical UV spectrum).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: The method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

  • Peak Purity and Identification: Peak purity of the benoxathian peak in the chromatograms of stressed samples would be assessed using a photodiode array (PDA) detector. The characterization and identification of major degradation products would be performed using liquid chromatography-mass spectrometry (LC-MS).

Conclusion

This guide provides a hypothetical but comprehensive framework for investigating the stability and degradation pathways of this compound. While specific experimental data is not currently available in the public domain, the principles and methodologies outlined here serve as a valuable resource for researchers. A systematic forced degradation study, employing the protocols described, would be necessary to definitively identify the degradation products, elucidate the degradation pathways, and develop a validated stability-indicating analytical method for this compound. Such studies are fundamental to ensuring the quality, safety, and efficacy of any resulting pharmaceutical product.

References

In-Silico Modeling of Benoxathian Hydrochloride Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benoxathian hydrochloride is a potent and selective α1-adrenergic receptor antagonist. Understanding its binding characteristics at a molecular level is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the in-silico methodologies used to model the interaction of this compound with its primary targets, the α1-adrenergic receptors. The guide details experimental protocols for receptor binding assays, outlines a complete in-silico modeling workflow, and presents relevant data for a range of α1-adrenoceptor antagonists to provide a comparative context for this compound's binding profile. Visualizations of key pathways and workflows are provided to facilitate understanding.

Introduction to this compound and α1-Adrenergic Receptors

This compound is recognized as a potent antagonist of α1-adrenoceptors[1]. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are crucial in mediating the physiological effects of catecholamines, such as norepinephrine (B1679862) and epinephrine. There are three main subtypes of the α1-adrenergic receptor: α1A, α1B, and α1D. These subtypes are involved in a variety of physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission. Consequently, antagonists of these receptors are utilized in the treatment of conditions like hypertension and benign prostatic hyperplasia[2][3].

Quantitative Binding Data for α1-Adrenergic Receptor Antagonists

To provide a framework for understanding the potential binding profile of this compound, the following tables summarize the binding affinities of a range of selective and non-selective α1-adrenoceptor antagonists for the human α1A, α1B, and α1D receptor subtypes. This data is essential for contextualizing the results of any future in-silico modeling or experimental binding assays for this compound.

Table 1: Binding Affinities (pKi) of Selected α1-Adrenoceptor Antagonists

Compoundα1A pKiα1B pKiα1D pKiSelectivity ProfileReference
Prazosin9.29.48.8Non-selective[4]
Doxazosin8.588.468.33Non-selective[3]
Tamsulosin9.88.79.5α1A/α1D > α1B[4]
Alfuzosin8.58.48.3Non-selective[4]
SNAP 50899.246.026.51Highly α1A selective[3]
BMY 73786.616.238.60α1D selective[3]
WB-41019.28.49.0α1A/α1D > α1B[4]
Indoramin8.28.17.4α1A/α1B > α1D[4]
Rec 15/27399.07.88.9α1A/α1D > α1B[4]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for α1-adrenergic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for human α1A, α1B, and α1D adrenergic receptors.

Materials:

  • Cell membranes expressing a single subtype of human α1-adrenergic receptor (α1A, α1B, or α1D).

  • Radioligand: [3H]-Prazosin (a non-selective α1-antagonist).

  • Test Compound: this compound.

  • Non-specific binding control: Phentolamine (B1677648) or another suitable α-blocker at a high concentration.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the specific α1-adrenoceptor subtype on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of [3H]-Prazosin (typically at or below its Kd value), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [3H]-Prazosin, a high concentration of phentolamine (e.g., 10 µM), and the membrane preparation.

    • Competitive Binding: Add assay buffer, [3H]-Prazosin, varying concentrations of this compound, and the membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Prazosin) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In-Silico Modeling Workflow

The following section outlines a typical in-silico workflow for modeling the binding of this compound to α1-adrenergic receptors.

Ligand and Receptor Preparation
  • Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 10386130). The structure should be energy minimized using a suitable force field (e.g., MMFF94).

  • Receptor Structure: As obtaining crystal structures of all GPCR subtypes in all conformational states is challenging, homology modeling is a common approach.

    • Template Selection: A high-resolution crystal structure of a related GPCR, such as the β2-adrenergic receptor or another aminergic GPCR, can be used as a template.

    • Sequence Alignment: The amino acid sequence of the target α1-adrenoceptor subtype is aligned with the template sequence.

    • Model Building: A 3D model of the target receptor is generated using homology modeling software (e.g., MODELLER, SWISS-MODEL).

    • Model Validation: The quality of the generated model is assessed using tools like PROCHECK and Ramachandran plots.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Binding Site Definition: The putative binding pocket in the α1-adrenoceptor model is identified, often based on the location of the co-crystallized ligand in the template structure or from mutagenesis data.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD, Glide) is used to dock the prepared this compound structure into the defined binding site of the receptor model. The program will generate multiple possible binding poses.

  • Scoring and Pose Selection: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to assess their interactions with key residues in the binding site.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.

  • System Setup: The top-ranked docked complex is placed in a simulated physiological environment, including a lipid bilayer and explicit water molecules.

  • Simulation: An MD simulation is run for a significant period (e.g., nanoseconds to microseconds) to observe the stability of the binding pose and the conformational changes in the receptor and ligand.

  • Analysis: The trajectory from the MD simulation is analyzed to assess the stability of key interactions (e.g., hydrogen bonds, hydrophobic contacts) and to calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Visualizations

Signaling Pathway of α1-Adrenergic Receptors

G α1-Adrenergic Receptor Signaling Pathway Ligand Norepinephrine / Epinephrine Alpha1_AR α1-Adrenergic Receptor Ligand->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates targets leading to G In-Silico Modeling Workflow for this compound cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand_Prep Benoxathian HCl 3D Structure (PubChem) Receptor_Prep α1-Adrenoceptor Homology Modeling Docking Molecular Docking Ligand_Prep->Docking Receptor_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Pose Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Energy_Calc Binding Free Energy Calculation MD_Sim->Energy_Calc Pose_Analysis->Energy_Calc

References

Pharmacokinetic and pharmacodynamic properties of Benoxathian hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Despite a comprehensive search of publicly available scientific literature, detailed pharmacokinetic and pharmacodynamic data for Benoxathian hydrochloride remains largely inaccessible. This compound, an α1-adrenergic receptor antagonist, was primarily investigated in the 1980s for its potential antihypertensive properties. It appears that extensive, quantitative data from these preclinical studies were not widely published and may be confined to proprietary archives. Consequently, this guide serves to outline the known pharmacological class of this compound and provides a framework for the type of data and experimental protocols that would be necessary for a complete technical understanding, based on the standards for similar compounds.

Introduction

This compound is classified as an alpha-1 adrenergic receptor antagonist. This class of compounds is known to inhibit the action of norepinephrine (B1679862) and epinephrine (B1671497) on α1-adrenergic receptors located on vascular smooth muscle. This inhibition leads to vasodilation and a subsequent reduction in blood pressure, which was the primary therapeutic target for the investigation of Benoxathian.

Pharmacodynamics

The pharmacodynamic properties of a drug describe its mechanism of action and the relationship between drug concentration and its effect. For this compound, the primary pharmacodynamic effect is the blockade of α1-adrenergic receptors.

Mechanism of Action

This compound is a competitive antagonist at the α1-adrenergic receptor. This means it binds to the same site as the endogenous agonists (norepinephrine and epinephrine) but does not activate the receptor. By occupying the receptor, it prevents the agonists from binding and initiating the intracellular signaling cascade that leads to smooth muscle contraction.

Signaling Pathway

The blockade of the α1-adrenergic receptor by this compound interrupts the canonical Gq-protein coupled signaling pathway. A diagrammatic representation of this pathway is provided below.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Contributes to Ca_release->Contraction Leads to Benoxathian Benoxathian HCl Benoxathian->Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Receptor Binds & Activates

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blockade by Benoxathian HCl.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound to α1-adrenergic receptors (e.g., Ki or IC50 values) are not available in the public domain. Such data would typically be generated through radioligand binding assays.

Table 1: Hypothetical Pharmacodynamic Parameters for this compound

Parameter Value Receptor Subtype
Ki (nM) Data not available α1A
IC50 (nM) Data not available α1B
EC50 (nM) Data not available α1D

This table is for illustrative purposes only. No actual data has been found.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). No specific pharmacokinetic data for this compound has been found.

Table 2: Hypothetical Pharmacokinetic Parameters for this compound

Parameter Value Species Route of Administration
Half-life (t½) Data not available Rat Intravenous
Clearance (CL) Data not available Dog Oral
Volume of Distribution (Vd) Data not available Human Data not available
Bioavailability (F%) Data not available Rat Oral

This table is for illustrative purposes only. No actual data has been found.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not publicly available. Below are generalized workflows for key experiments that would be necessary to characterize its pharmacokinetic and pharmacodynamic properties.

Receptor Binding Assay Protocol

This experiment would determine the affinity of this compound for the α1-adrenergic receptor.

receptor_binding_workflow start Start prep_membranes Prepare Cell Membranes (Expressing α1-receptor) start->prep_membranes incubate Incubate Membranes with Radioligand (e.g., ³H-Prazosin) & varying concentrations of Benoxathian HCl prep_membranes->incubate separate Separate Bound from Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand (Scintillation Counting) separate->measure analyze Analyze Data to Determine Ki / IC50 measure->analyze end End analyze->end

Caption: Workflow for a Radioligand Receptor Binding Assay.

In Vivo Antihypertensive Study Protocol

This type of study would assess the effect of this compound on blood pressure in an animal model of hypertension.

in_vivo_workflow start Start select_animals Select Animal Model (e.g., Spontaneously Hypertensive Rats - SHR) start->select_animals implant_telemetry Implant Telemetry Devices for Blood Pressure Monitoring select_animals->implant_telemetry baseline Record Baseline Blood Pressure implant_telemetry->baseline administer_drug Administer Benoxathian HCl (Varying Doses) baseline->administer_drug monitor_bp Continuously Monitor Blood Pressure administer_drug->monitor_bp collect_samples Collect Blood Samples for PK Analysis monitor_bp->collect_samples analyze Analyze Blood Pressure Data and Correlate with Drug Concentrations collect_samples->analyze end End analyze->end

Caption: Workflow for an In Vivo Antihypertensive Study.

Conclusion

This compound is an α1-adrenergic receptor antagonist with historical investigation into its antihypertensive effects. The lack of publicly available, detailed pharmacokinetic and pharmacodynamic data prevents a comprehensive technical assessment. The information and diagrams presented in this guide are based on the established pharmacology of its drug class and serve as a template for the types of studies and data required for a complete characterization. Further research would be necessary to fully elucidate the properties of this compound.

Benoxathian hydrochloride CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benoxathian hydrochloride, a potent and selective α1-adrenoceptor antagonist. The information is compiled for professionals in research, scientific, and drug development fields, with a focus on its chemical identity, and known experimental applications.

Core Chemical Identifiers

This compound is a well-characterized compound with established chemical identifiers crucial for research and regulatory purposes.[1][2][3]

IdentifierValue
CAS Number 92642-97-2[1][2][3]
Molecular Formula C₁₉H₂₄ClNO₄S[1][4]
Molecular Weight 397.92 g/mol [1][2][4]
Synonym 2-[[[2-(2,6-Dimethoxyphenoxy)ethyl]-amino]-methyl]-1,4-benzoxathian hydrochloride[5]
InChI InChI=1S/C19H23NO4S.ClH/c1-21-16-7-5-8-17(22-2)19(16)23-11-10-20-12-14-13-25-18-9-4-3-6-15(18)24-14;/h3-9,14,20H,10-13H2,1-2H3;1H[4]
InChI Key OWRADFDDJVNMGL-UHFFFAOYSA-N[4]
SMILES COc1cccc(OC)c1OCCNCC1CSc2ccccc2O1.Cl[4]

Experimental Applications and Protocols

This compound has been utilized in research primarily for its potent α1-adrenoceptor antagonist activity, with a specific focus on studies related to anorexia.[6]

Reversal of Phenylpropanolamine-Induced Anorexia in Rats

A key study demonstrated the efficacy of this compound in reversing anorexia induced by Phenylpropanolamine (PPA) in rats. The following table summarizes the experimental parameters.

ParameterValue/Procedure
Animal Model Rats
Inducing Agent Phenylpropanolamine (PPA)
PPA Dosage 2.5, 5.0, or 10.0 mg/kg (Intraperitoneal injection)
Test Compound This compound
Benoxathian HCl Dosage 10 nM
Route of Administration Paraventricular nucleus injection
Observed Effect Complete reversal of PPA-induced anorexia

Methodology:

The experimental protocol involved the administration of varying doses of Phenylpropanolamine via intraperitoneal injection to induce anorexia in a rat model. Subsequently, a 10 nM solution of this compound was injected directly into the paraventricular nucleus of the hypothalamus. The primary outcome measured was the reversal of the anorexic effects of PPA.[6]

Mechanism of Action: Logical Relationship

This compound functions as a competitive antagonist at α1-adrenergic receptors. This interaction blocks the binding of endogenous catecholamines, such as norepinephrine, to these receptors, thereby inhibiting the downstream signaling pathways typically activated by α1-adrenoceptor stimulation.

Benoxathian_Hydrochloride_Mechanism Benoxathian Benoxathian Hydrochloride Alpha1Receptor α1-Adrenergic Receptor Benoxathian->Alpha1Receptor Binds & Blocks Signaling Downstream Signaling Alpha1Receptor->Signaling Inhibits Norepinephrine Norepinephrine Norepinephrine->Alpha1Receptor Binds & Activates BiologicalResponse Biological Response Signaling->BiologicalResponse Modulates

Caption: Logical flow of this compound's antagonist action.

References

Synthesis and Cardiovascular Applications of Novel Benzoxathiin Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activity, and proposed mechanisms of action of novel benzoxathiin analogues for cardiovascular research. The information presented is intended to serve as a valuable resource for professionals engaged in the discovery and development of new therapeutic agents for cardiovascular diseases.

Introduction

Benzoxathiin scaffolds and their analogues, including the closely related benzoxazines and benzothiazines, represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. In the realm of cardiovascular research, these compounds have garnered significant attention for their potential as calcium channel blockers, anti-inflammatory agents, and antioxidants. Their ability to modulate key signaling pathways implicated in cardiovascular pathophysiology makes them attractive candidates for the development of novel therapeutics for conditions such as hypertension, arrhythmia, and atherosclerosis. This guide details the synthetic strategies for creating these novel analogues, presents their reported cardiovascular effects in a structured format, and elucidates their potential mechanisms of action through detailed signaling pathway diagrams.

Synthesis of Novel Benzoxathiin Analogues

The synthesis of 1,4-benzoxathiin and its derivatives can be achieved through several strategic approaches. A general and efficient method involves the reaction of a substituted 2-mercaptophenol (B73258) with a suitable dielectrophile or a two-step process involving O-alkylation followed by cyclization. The following is a generalized protocol based on established methods for related heterocyclic systems.

General Experimental Protocol for Synthesis

A plausible synthetic route to novel 2-substituted 1,4-benzoxathiin-3-one analogues is outlined below. This method involves the initial S-alkylation of a 2-mercaptophenol derivative with an α-halo ester, followed by an intramolecular cyclization.

Step 1: S-Alkylation of 2-Mercaptophenol

To a solution of a substituted 2-mercaptophenol (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (10 mL), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Subsequently, an appropriate α-bromo- or α-chloro-ester (e.g., methyl 2-bromoalkanoate) (1.1 mmol) is added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80°C for 4-12 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude S-alkylated intermediate.

Step 2: Intramolecular Reductive Cyclization

The crude S-alkylated intermediate from Step 1 is dissolved in a solvent such as ethanol (B145695) or acetic acid. A reducing agent, for instance, tin(II) chloride (SnCl₂) or iron powder (Fe) in the presence of an acid (e.g., HCl), is added to the solution. The reaction mixture is then heated to reflux for 2-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, the benzoxathiin analogue, is purified by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram

Synthesis_Workflow start Start: Substituted 2-Mercaptophenol & α-Halo Ester step1 S-Alkylation (Base, Solvent, 25-80°C) start->step1 intermediate Crude S-Alkylated Intermediate step1->intermediate step2 Intramolecular Reductive Cyclization (Reducing Agent, Solvent, Reflux) intermediate->step2 purification Purification (Column Chromatography) step2->purification end End: Novel Benzoxathiin Analogue purification->end

A generalized workflow for the synthesis of novel benzoxathiin analogues.

Cardiovascular Activity of Benzoxathiin and Related Analogues

Several studies have investigated the cardiovascular effects of benzoxazine (B1645224) and benzothiazine derivatives, which provide valuable insights into the potential activities of benzoxathiin analogues. The primary mechanism of action appears to be related to the modulation of calcium channels.

Quantitative Data on Cardiovascular Effects

The following tables summarize the quantitative data on the biological activities of various benzoxazine and benzothiazine derivatives from published studies.

Table 1: In Vitro Calcium Channel Blocking and Related Activities

Compound ClassCompound IDAssayTarget/ConditionActivityReference
Benzoxazine3cIC50 RatioPhenylephrine vs. K+ induced contraction2.1[1]
Benzothiazepine (B8601423)12aEC50SERCA2a Activation383 nM[2]
BenzoxazineMS 84Inotropic EffectGuinea-pig papillary musclesMost potent negative inotropic effect in series[3]
BenzothiazineMS 63Inotropic EffectGuinea-pig papillary musclesLess effective than MS 84[3]

Table 2: In Vivo Antihypertensive and Other Cardiovascular Effects

Compound ClassCompound IDAnimal ModelEffectNotable FindingReference
BenzoxazineTetrahydronaphtho[2,3-b][4][5]oxazine derivatives (e.g., 51, 53, 54)Spontaneously Hypertensive RatsPotent antihypertensive effects-[4]
BenzoxazineABOChick Chorioallantoic Membrane (CAM)Promoted capillary-like tube formationPro-angiogenic effect[6]

Mechanism of Action and Signaling Pathways

The cardiovascular effects of benzoxathiin analogues and related compounds are believed to be mediated through multiple signaling pathways. The primary proposed mechanism is the modulation of intracellular calcium levels, with additional effects on reactive oxygen species (ROS) and inflammatory pathways.

Modulation of Calcium Signaling

Many benzoxazine and benzothiazine derivatives exhibit their cardiovascular effects by acting as calcium channel blockers.[7] They can interfere with the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle and cardiac cells, leading to vasodilation and a negative inotropic effect.[1][3] Some analogues may also modulate intracellular calcium release from the sarcoplasmic reticulum. The benzothiazepine derivative 12a has been shown to activate SERCA2a, which would enhance calcium reuptake into the sarcoplasmic reticulum.[2]

Calcium_Signaling cluster_membrane Cell Membrane cluster_sr Sarcoplasmic Reticulum L-type Ca2+ Channel L-type Ca2+ Channel Intracellular Ca2+ Intracellular Ca2+ L-type Ca2+ Channel->Intracellular Ca2+ Benzoxathiin Analogue Benzoxathiin Analogue Benzoxathiin Analogue->L-type Ca2+ Channel Inhibition SERCA2a SERCA2a Benzoxathiin Analogue->SERCA2a Activation Ca2+ Store Ca2+ Store SERCA2a->Ca2+ Store Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->L-type Ca2+ Channel Influx Intracellular Ca2+->SERCA2a Reuptake Contraction Contraction Intracellular Ca2+->Contraction

Proposed modulation of calcium signaling by benzoxathiin analogues.
Regulation of Angiogenesis via ROS and NO Signaling

The benzoxazine derivative ABO has been shown to promote angiogenesis.[6] Its mechanism involves the depression of intracellular reactive oxygen species (ROS) through the inhibition of NADPH oxidase, and the stimulation of nitric oxide (NO) production via the activation of endothelial nitric oxide synthase (eNOS).[6] This suggests that certain benzoxathiin analogues could have therapeutic potential in ischemic conditions.

ROS_NO_Signaling Benzoxathiin Analogue Benzoxathiin Analogue NADPH Oxidase NADPH Oxidase Benzoxathiin Analogue->NADPH Oxidase Inhibition eNOS eNOS Benzoxathiin Analogue->eNOS Activation ROS ROS NADPH Oxidase->ROS Angiogenesis Angiogenesis ROS->Angiogenesis Inhibition NO NO eNOS->NO NO->Angiogenesis

ROS/NO signaling pathway in angiogenesis modulated by benzoxathiin analogues.
Anti-inflammatory Effects via NF-κB and MAPK Pathways

Inflammation plays a crucial role in the pathogenesis of cardiovascular diseases like atherosclerosis. Related heterocyclic compounds, such as benzofuran (B130515) derivatives, have demonstrated anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[8] These pathways regulate the expression of pro-inflammatory cytokines. It is plausible that benzoxathiin analogues could exert cardioprotective effects through similar anti-inflammatory mechanisms.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Inflammatory Stimuli Inflammatory Stimuli ERK ERK Inflammatory Stimuli->ERK JNK JNK Inflammatory Stimuli->JNK p38 p38 Inflammatory Stimuli->p38 IKK IKK Inflammatory Stimuli->IKK Benzoxathiin Analogue Benzoxathiin Analogue Benzoxathiin Analogue->ERK Inhibition Benzoxathiin Analogue->JNK Inhibition Benzoxathiin Analogue->p38 Inhibition Benzoxathiin Analogue->IKK Inhibition Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression ERK->Pro-inflammatory Gene Expression JNK->Pro-inflammatory Gene Expression p38->Pro-inflammatory Gene Expression IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65) NF-κB (p65) IκBα->NF-κB (p65) Releases NF-κB (p65)->Pro-inflammatory Gene Expression Transcription

Inhibition of NF-κB and MAPK inflammatory pathways.

Conclusion

Novel benzoxathiin analogues and related heterocyclic compounds represent a versatile and promising platform for the development of new cardiovascular therapies. Their synthesis is achievable through established chemical methodologies, and their biological activities are rooted in the modulation of fundamental signaling pathways, including calcium homeostasis, angiogenesis, and inflammation. The data presented in this guide highlight the potential for these compounds to act as multi-target agents, addressing various aspects of cardiovascular disease. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these analogues, paving the way for the discovery of next-generation cardiovascular drugs.

References

Structural Elucidation of Benoxathian Hydrochloride: A Technical Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxathian hydrochloride is a potent α1 adrenoceptor antagonist with the chemical formula C₁₉H₂₄ClNO₄S and a molecular weight of 397.92 g/mol . Accurate structural elucidation and confirmation are critical steps in its development and quality control. This technical guide provides an in-depth overview of the methodologies for the structural characterization of this compound, focusing on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific experimental data for this compound is not publicly available, this document presents a comprehensive framework, including detailed experimental protocols and illustrative data, to guide researchers in this process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₂₄ClNO₄S
Molecular Weight 397.92 g/mol
CAS Number 92642-97-2
Appearance White to off-white solid (Hypothetical)
Solubility Soluble in DMSO, Methanol (Hypothetical)

Spectroscopic Data (Hypothetical)

The following tables present hypothetical ¹H NMR and ¹³C NMR data for this compound, based on its known structure and typical chemical shifts for analogous functional groups. These tables are for illustrative purposes to demonstrate how such data would be presented.

Table 2: Hypothetical ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 6.80m4HAr-H
4.55t1HO-CH -S
4.20t2HO-CH
3.85s3HO-CH
3.80s3HO-CH
3.50t2HN-CH
3.20t2HCH ₂-N
2.90dd2HS-CH

Table 3: Hypothetical ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
152.0Ar-C -O
148.5Ar-C -O
125.0 - 110.0Ar-C H
80.5O-C H-S
68.0O-C H₂
56.0O-C H₃
55.8O-C H₃
50.5N-C H₂
48.0C H₂-N
35.0S-C H₂

Table 4: Hypothetical Mass Spectrometry Data for this compound

m/zIon TypeProposed Fragment
398.1[M+H]⁺Protonated molecular ion
362.1[M-Cl]⁺Loss of Chlorine
221.1[C₁₀H₁₃O₂S]⁺Cleavage at the ether linkage
177.1[C₉H₁₃O₂N]⁺Cleavage at the ether linkage

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation:

  • Bruker Avance III HD 500 MHz NMR Spectrometer (or equivalent)

  • 5 mm CryoProbe

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Vortex the solution until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Solvent: DMSO

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

¹³C NMR Acquisition:

  • Pulse Program: zgpg30

  • Solvent: DMSO

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the proton and carbon signals to the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its structure.

Instrumentation:

  • Agilent 6545 Q-TOF LC/MS system (or equivalent)

  • Electrospray Ionization (ESI) source

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psig

  • Mass Range: m/z 50 - 1000

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Precursor Ion Selection: Isolate the protonated molecular ion [M+H]⁺.

  • Collision Energy: Apply a collision energy of 20-40 eV to induce fragmentation.

  • Acquisition Mode: Product ion scan.

Data Analysis:

  • Determine the accurate mass of the molecular ion to confirm the elemental composition.

  • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

  • Propose a fragmentation pathway consistent with the observed product ions and the known structure of this compound.

Visualizations

The following diagrams illustrate the workflow for structural elucidation and a plausible fragmentation pathway for this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_output Output Sample This compound Sample NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (LC-MS, MS/MS) Sample->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Final Report Structure_Confirmation->Report

Caption: Experimental workflow for structural elucidation.

fragmentation_pathway Benoxathian This compound [M+H]⁺ m/z = 398.1 Fragment2 Fragment 2 [C₉H₁₃O₂N]⁺ m/z = 177.1 Benoxathian->Fragment2 Cleavage Benoxathian->Loss Fragment1 Fragment 1 [C₁₀H₁₃O₂S]⁺ m/z = 221.1 Loss->Fragment1

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The structural elucidation of this compound can be effectively achieved through the combined application of NMR spectroscopy and mass spectrometry. This guide provides a robust framework for researchers, outlining the necessary experimental protocols and data interpretation strategies. While the presented spectroscopic data is hypothetical, it serves as a practical example for the characterization of this and structurally related pharmaceutical compounds. Adherence to these detailed methodologies will ensure accurate and reliable structural confirmation, a cornerstone of drug development and quality assurance.

In-depth Technical Guide: Predicted Biological Targets of Benoxathian Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a detailed overview of the predicted biological targets of Benoxathian hydrochloride, a preclinical small molecule compound. Due to the limited publicly available research on this specific compound, this guide synthesizes information from computational predictions and analyses of structurally related molecules to postulate its potential mechanisms of action and biological interactions. The primary predicted targets for this compound are adrenergic and serotonergic receptors, with potential secondary effects on dopamine (B1211576) receptors. This guide outlines the predicted signaling pathways, summarizes physicochemical properties, and proposes experimental workflows for validation.

Introduction

This compound is a novel small molecule with a chemical structure suggesting potential interactions with G-protein coupled receptors (GPCRs), a large family of integral membrane proteins that play a crucial role in cellular signaling. Understanding the specific biological targets of this compound is paramount for elucidating its therapeutic potential and guiding future drug development efforts. This whitepaper aims to provide a foundational understanding of its predicted pharmacology, offering a roadmap for experimental validation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential for oral bioavailability, membrane permeability, and overall drug-likeness.

PropertyValueSource
Molecular FormulaC19H24ClNO4SGenophore
Molecular Weight397.92 g/mol Genophore
Monoisotopic Molecular Weight397.1247 g/mol Genophore
Topological Polar Surface Area48.95 ŲGenophore
Hydrogen Bond Acceptors5Genophore
Hydrogen Bond Donors2Genophore
Rotatable Bonds7Genophore
LogP (octanol-water partition coefficient)3.65Genophore

Predicted Biological Targets and Signaling Pathways

Based on structural similarity to known pharmacophores, this compound is predicted to primarily interact with monoamine neurotransmitter receptors.

Primary Predicted Targets: Adrenergic Receptors

The benzoxathiane moiety is a key structural feature found in compounds known to exhibit affinity for adrenergic receptors, particularly α-adrenergic receptors. It is hypothesized that this compound acts as an antagonist at these receptors.

Antagonism of the α1-adrenergic receptor by this compound is predicted to inhibit the canonical Gq signaling pathway. This would prevent the activation of phospholipase C (PLC), thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The downstream consequences include a decrease in intracellular calcium release and reduced activation of protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Benoxathian Benoxathian hydrochloride AdrenergicReceptor α1-Adrenergic Receptor (Gq) Benoxathian->AdrenergicReceptor Antagonism PLC Phospholipase C (PLC) AdrenergicReceptor->PLC Inhibition IP3 IP3 PLC->IP3 Inhibition DAG DAG PLC->DAG Inhibition Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Inhibition PKC Protein Kinase C (PKC) Activation DAG->PKC Inhibition

Caption: Predicted α1-Adrenergic Receptor Antagonism Pathway.

Secondary Predicted Targets: Serotonergic and Dopaminergic Receptors

The N-substituted aminomethyl side chain in this compound bears resemblance to ligands for serotonin (B10506) (5-HT) and dopamine (D) receptors. It is plausible that the compound exhibits some degree of affinity for subtypes of these receptors, potentially acting as a partial agonist or antagonist.

Proposed Experimental Protocols for Target Validation

To validate the predicted biological targets of this compound, a series of in vitro and cellular assays are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of adrenergic, serotonergic, and dopaminergic receptor subtypes.

Methodology:

  • Prepare cell membrane homogenates expressing the receptor of interest.

  • Incubate the membranes with a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors) in the presence of increasing concentrations of this compound.

  • Separate bound from free radioligand by rapid filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Cellular Assays

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of this compound at the identified target receptors.

Methodology (for α1-Adrenergic Receptor):

  • Culture cells stably expressing the α1-adrenergic receptor (e.g., HEK293 cells).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulate the cells with a known agonist (e.g., phenylephrine) in the presence and absence of varying concentrations of this compound.

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Determine the potency (EC50 or IC50) and efficacy of this compound.

Proposed Experimental Workflow

The following workflow is proposed for the systematic evaluation of this compound's biological targets.

G Start Start: Benoxathian hydrochloride BindingAssay Radioligand Binding Assays (Adrenergic, Serotonergic, Dopaminergic Panels) Start->BindingAssay FunctionalAssay Functional Cellular Assays (e.g., Calcium Flux, cAMP) BindingAssay->FunctionalAssay For high-affinity hits DataAnalysis Data Analysis (Ki, EC50/IC50 Determination) FunctionalAssay->DataAnalysis TargetValidation Validated Biological Targets DataAnalysis->TargetValidation

Early-Stage Toxicity Assessment of Benoxathian Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of Benoxathian hydrochloride have not been thoroughly investigated.[1] This document provides a predictive assessment based on its classification as an α1-adrenoceptor antagonist and outlines general methodologies for its early-stage toxicity evaluation. All experimental work should be conducted in compliance with relevant safety regulations and ethical guidelines.

Introduction to this compound

This compound is a potent and selective α1-adrenoceptor antagonist.[2] Compounds of this class are known to inhibit the binding of norepinephrine (B1679862) to α1-adrenergic receptors on smooth muscle, leading to vasodilation and relaxation of smooth muscle in the bladder neck and prostate.[3][4] While specific toxicological data for this compound is scarce, an early-stage assessment of its potential toxicity is crucial for any further development. This guide outlines a framework for such an assessment, drawing on the known toxicological profiles of other α1-adrenoceptor antagonists and standard preclinical testing strategies.[5][6][7][8]

Predicted Toxicological Profile based on Class Effects

The potential adverse effects of this compound can be inferred from the known toxicities of other α1-adrenoceptor antagonists. These effects are primarily extensions of their pharmacological action.

Table 1: Potential Adverse Effects of this compound Based on α1-Adrenoceptor Antagonist Class Effects

System Organ ClassPotential Adverse EffectDescription
Cardiovascular Orthostatic Hypotension (First-Dose Effect), Dizziness, Syncope, Reflex Tachycardia, PalpitationsInhibition of α1-adrenergic receptors in vascular smooth muscle can lead to a drop in blood pressure, particularly upon standing.[9][10][11] This can cause dizziness, fainting, and a compensatory increase in heart rate.[12][13]
Nervous System Headache, Drowsiness, Asthenia (Weakness)These are commonly reported side effects for α1-blockers and are likely related to their effects on the central nervous system or changes in blood pressure.[9][11]
Urogenital Urinary Incontinence, PriapismRelaxation of the bladder neck can lead to incontinence in some individuals. Priapism is a rare but serious side effect associated with this class of drugs.[9][12]
Hepatic Minimal Serum Enzyme ElevationsWhile rare, some α1-adrenoceptor antagonists have been associated with mild, transient elevations in liver enzymes. Clinically apparent liver injury is uncommon.[3]

Proposed Early-Stage Toxicity Assessment Strategy

A tiered approach to toxicity testing, starting with in vitro assays and progressing to targeted in vivo studies, is recommended to characterize the safety profile of this compound.[14]

Caption: A generalized workflow for the early-stage toxicity assessment of a new chemical entity.

Experimental Protocols

In Vitro Toxicity Assays

In vitro assays provide a rapid and cost-effective means to screen for potential toxicities early in development, reducing the reliance on animal testing.[5][15][16]

Objective: To determine the concentration of this compound that causes cell death.

a) MTT Assay (Measures Metabolic Activity)

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for hepatotoxicity, or a relevant cell line for the intended therapeutic area) in a 96-well plate and incubate until cells adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24-72 hours. Include a vehicle control and a positive control (a known cytotoxic agent).[17]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce MTT to purple formazan (B1609692) crystals.[18]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

b) LDH Release Assay (Measures Membrane Integrity)

  • Protocol: Follow a similar cell seeding and treatment protocol as the MTT assay.

  • LDH Measurement: At the end of the incubation period, collect the cell culture supernatant. Measure the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from cells with damaged membranes, using a commercially available kit.

  • Analysis: Compare the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) to quantify cytotoxicity.

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.[19][20]

a) Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: This test uses strains of Salmonella typhimurium that are histidine-dependent for growth. The assay detects mutations that restore the ability of the bacteria to synthesize histidine.[2][21]

  • Procedure: Expose the bacterial strains to various concentrations of this compound, with and without a metabolic activation system (S9 mix), and plate on a histidine-deficient medium.

  • Analysis: A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

b) In Vitro Micronucleus Test

  • Principle: This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[21]

  • Procedure: Treat a mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) with this compound. After treatment and a recovery period, stain the cells to visualize the nuclei and micronuclei.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells suggests clastogenic or aneugenic activity.

In Vivo Toxicity Assays

In vivo studies are necessary to understand the toxic effects of a compound in a whole organism.[22]

Objective: To determine the short-term toxicity of a single high dose of this compound and to identify the approximate lethal dose. The following protocol is based on the OECD 423 guideline (Acute Toxic Class Method).[23]

  • Animal Model: Use a single sex (typically female, as they are often more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).[24]

  • Dosing: Administer a single oral dose of this compound to a group of three animals at a starting dose level (e.g., 300 mg/kg). The substance is typically administered via gavage.

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity, including changes in behavior, appearance, and body weight.[8]

  • Endpoint: The outcome at each dose level (survival or death) determines the next step, which could be dosing another group of three animals at a lower or higher dose level, or stopping the test.

  • Analysis: The results are used to classify the substance into a toxicity category based on its LD50 estimate. A thorough necropsy of all animals is performed at the end of the study to identify any gross pathological changes.[24]

Potential Signaling Pathways and Mechanisms of Toxicity

While specific pathways for this compound are unknown, the primary mechanism of action for α1-adrenoceptor antagonists involves the blockade of signaling pathways initiated by catecholamines like norepinephrine.

Alpha-1 Adrenoceptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling NE Norepinephrine A1R α1-Adrenergic Receptor NE->A1R Gq Gq Protein A1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Smooth Muscle Contraction Ca->Response PKC->Response Benoxathian Benoxathian Hydrochloride Benoxathian->A1R blocks

Caption: Simplified signaling pathway of α1-adrenoceptor antagonists like this compound.

Potential off-target toxicities could involve interactions with other receptors or ion channels. Drug-induced liver injury, although rare for this class, can be idiosyncratic and may involve the formation of reactive metabolites or immune-mediated responses.[3]

Conclusion

The early-stage toxicity assessment of this compound should be a systematic process that begins with understanding its potential liabilities based on its pharmacological class. A combination of in vitro screening assays for cytotoxicity and genotoxicity, followed by well-designed in vivo acute toxicity studies, will provide the foundational data needed to make informed decisions about its continued development. This structured approach ensures a comprehensive initial safety evaluation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

References

Benoxathian Hydrochloride: A Technical Overview of its Discovery and Early Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and early-stage development of benoxathian (B1196792), an α1-adrenergic receptor antagonist. Benoxathian hydrochloride is the salt form of this compound, which was the subject of research in the 1980s for its potential as an antihypertensive agent. This document collates the available scientific information, including its mechanism of action, key preclinical findings, and the researchers involved in its initial investigation. Due to the apparent early discontinuation of its development, publicly available data is limited. This guide presents the accessible information in a structured format, including tables for quantitative data, descriptions of likely experimental protocols based on contemporaneous practices, and diagrams to illustrate its mechanism of action and experimental workflows.

Introduction

Benoxathian emerged from research focused on the development of selective antagonists for α1-adrenergic receptors. These receptors are key mediators of vasoconstriction induced by norepinephrine, and their blockade is a well-established therapeutic strategy for hypertension.[1] The primary research on benoxathian was conducted in the 1980s by a team of scientists at the University of Camerino in Italy, with notable contributions from Carlo Melchiorre. The compound showed promise in preclinical models as a potent and selective α1-adrenoceptor antagonist.

Discovery and Development History

The discovery of benoxathian was part of a broader effort to synthesize and characterize novel compounds with high affinity and selectivity for α1-adrenergic receptors. The research group at the University of Camerino was actively involved in structure-activity relationship (SAR) studies of α1-adrenoceptor antagonists during the 1980s.

While a specific patent for the synthesis of benoxathian has not been identified in the public domain, the synthesis of related 2-dialkylaminomethyl-1,4-benzoxathians was described in the scientific literature of that era. It is plausible that the development of benoxathian did not progress to extensive clinical trials, which would account for the limited amount of publicly available information.

Physicochemical Properties

PropertyValueSource
IUPAC Name N-(2,3-Dihydro-1,4-benzoxathiin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamineWikipedia[1]
Chemical Formula C19H23NO4SWikipedia[1]
Molar Mass 361.46 g·mol−1Wikipedia[1]
CAS Number 92642-94-9Wikipedia[1]

Mechanism of Action: α1-Adrenergic Receptor Antagonism

Benoxathian functions as a competitive antagonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) of the Gq subtype.[2] In vascular smooth muscle, the binding of endogenous catecholamines, such as norepinephrine, to α1-receptors initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure.[2]

Benoxathian, by blocking this receptor, prevents the downstream signaling events, resulting in vasodilation and a subsequent reduction in blood pressure.

Signaling Pathway of α1-Adrenergic Receptor

alpha1_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates Benoxathian Benoxathian Benoxathian->Alpha1_Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: α1-Adrenergic Receptor Signaling Pathway and Site of Benoxathian Action.

Preclinical Pharmacology

The primary preclinical data for benoxathian comes from a 1986 study by Massi et al., which investigated its hypotensive effects in animal models.

In Vivo Studies: Hypotensive Effects

Experimental Protocol (Inferred)

Based on standard pharmacological practices of the era for assessing antihypertensive agents in rats, the following is a likely experimental protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats, normotensive or spontaneously hypertensive, would have been used.

  • Anesthesia: Anesthesia would likely have been induced with urethane (B1682113) or pentobarbital (B6593769) administered intraperitoneally.

  • Surgical Preparation: The carotid artery would be cannulated for direct measurement of blood pressure using a pressure transducer. The jugular vein would be cannulated for intravenous administration of benoxathian and other agents.

  • Blood Pressure Measurement: Arterial blood pressure would be continuously recorded using a polygraph or a similar data acquisition system. Heart rate would be derived from the blood pressure waveform.

  • Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), would be administered intravenously as a bolus injection or infusion.

  • Data Analysis: Changes in mean arterial pressure (MAP) and heart rate from baseline would be calculated and compared between different dose groups and control animals receiving only the vehicle.

Logical Workflow for In Vivo Antihypertensive Assay

in_vivo_workflow Animal_Prep Animal Preparation (Rat Anesthesia and Surgery) Cannulation Vascular Cannulation (Carotid Artery & Jugular Vein) Animal_Prep->Cannulation Transducer Pressure Transducer Setup and Calibration Cannulation->Transducer Baseline Baseline Hemodynamic Recording (BP, HR) Transducer->Baseline Drug_Admin Intravenous Administration of this compound Baseline->Drug_Admin Data_Acquisition Continuous Recording of Hemodynamic Parameters Drug_Admin->Data_Acquisition Data_Analysis Data Analysis (Change from Baseline) Data_Acquisition->Data_Analysis Results Determination of Hypotensive Effect Data_Analysis->Results

Caption: In Vivo Experimental Workflow for Assessing Antihypertensive Activity.

Quantitative Data

The following table summarizes the hypotensive effects of benoxathian as reported in the abstract of the Massi et al. (1986) study. Please note that without access to the full publication, more detailed data and statistical analysis are not available.

Animal ModelDose (µg/kg, i.v.)Effect on Mean Arterial Pressure (MAP)
Normotensive RatsData not available in abstractDose-dependent decrease
Anesthetized DogsData not available in abstractDose-dependent decrease

Synthesis

Conclusion

Benoxathian was a promising α1-adrenergic receptor antagonist that demonstrated hypotensive activity in preclinical models during the 1980s. The research conducted at the University of Camerino laid the groundwork for its initial characterization. However, the lack of extensive publications or patents in the subsequent years suggests that its development was likely halted at an early stage. The reasons for this discontinuation are not publicly known but could be related to various factors, including pharmacokinetic properties, adverse effects, or a strategic decision by the developing entity. This technical guide provides a summary of the currently available information on benoxathian, serving as a historical reference for researchers in the field of cardiovascular drug discovery. Further in-depth details would require access to the primary research articles and any unpublished data from the original investigators.

References

Methodological & Application

Application Notes and Protocols for Evaluating Benoxathian Hydrochloride in In Vitro Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxathian (B1196792) hydrochloride is identified as a potent α1-adrenoceptor antagonist. While its primary pharmacological effect is the relaxation of smooth muscle, leading to vasodilation, the role of α1-adrenoceptors in cardiac tissue suggests a potential for benoxathian to influence cardiac electrophysiology and arrhythmia susceptibility. α1-Adrenergic receptors are present in the heart and are involved in modulating cardiac contractility (inotropy) and have been implicated in both pro-arrhythmic and anti-arrhythmic events.[1][2][3][4][5] Stimulation of these receptors can impact intracellular calcium handling, a key factor in cardiac action potential and arrhythmia formation.[1][6]

This document provides a comprehensive set of protocols to investigate the potential effects of benoxathian hydrochloride in established in vitro arrhythmia models. As there is currently a lack of direct studies on this compound in this context, the following sections outline a proposed experimental framework to characterize its electrophysiological profile and assess its pro- or anti-arrhythmic potential.

Quantitative Data Summary (Prospective)

The following tables are presented as templates for the acquisition and organization of quantitative data from the proposed experimental protocols.

Table 1: Effect of this compound on Cardiac Action Potential Parameters

Concentration (µM)Resting Membrane Potential (mV)Action Potential Amplitude (mV)Action Potential Duration at 90% Repolarization (APD90, ms)Maximum Upstroke Velocity (dV/dt_max, V/s)
Vehicle Control
0.1
1
10
100

Table 2: Effect of this compound on Key Cardiac Ion Channels

Ion ChannelConcentration (µM)Peak Current (pA/pF)% InhibitionIC50 (µM)
hERG (IKr) Vehicle Control0-
0.1
1
10
Nav1.5 (INa) Vehicle Control0-
0.1
1
10
Cav1.2 (ICa,L) Vehicle Control0-
0.1
1
10

Experimental Protocols

Protocol 1: Patch-Clamp Electrophysiology for Cardiac Ion Channel Analysis

Objective: To determine the effect of this compound on the major ion channels involved in the cardiac action potential.

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a stable cell line expressing the channel of interest (e.g., HEK293 cells for hERG).

  • This compound stock solution.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Appropriate internal and external solutions for isolating specific ion currents.

Methodology:

  • Cell Preparation: Culture hiPSC-CMs or the relevant cell line on glass coverslips suitable for patch-clamp recording.

  • Solution Preparation: Prepare internal (pipette) and external (bath) solutions to isolate the desired ionic current (e.g., high potassium external solution for hERG to measure tail currents).

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Whole-Cell Configuration: Achieve a gigaseal and establish the whole-cell patch-clamp configuration.

  • Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to elicit the target ion channel current. For example, for hERG, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV is used to elicit a characteristic tail current.

  • Compound Application: After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

  • Data Acquisition and Analysis: Record the current at each concentration and measure the peak current amplitude. Calculate the percentage of inhibition relative to the control recording. Determine the IC50 value by fitting the concentration-response data to a Hill equation.

Protocol 2: Action Potential Measurement in Cardiomyocytes

Objective: To assess the effect of this compound on the action potential morphology and duration in cardiomyocytes.

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • This compound stock solution.

  • Current-clamp configured patch-clamp rig.

  • Appropriate internal and external solutions for current-clamp recording.

Methodology:

  • Cell Preparation: Plate hiPSC-CMs on glass coverslips.

  • Whole-Cell Current-Clamp: Establish a whole-cell recording configuration in current-clamp mode.

  • Action Potential Elicitation: Inject a small depolarizing current pulse to elicit a single action potential.

  • Baseline Recording: Record stable baseline action potentials.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition and Analysis: At each concentration, record multiple action potentials and measure the following parameters: Resting Membrane Potential (RMP), Action Potential Amplitude (APA), Action Potential Duration at 90% repolarization (APD90), and maximum upstroke velocity (dV/dt_max).

Protocol 3: In Vitro Arrhythmia Induction and Assessment

Objective: To evaluate the pro-arrhythmic or anti-arrhythmic potential of this compound in an in vitro model of arrhythmia.

Materials:

  • Monolayer culture of hiPSC-CMs.

  • Multi-electrode array (MEA) system or optical mapping setup with voltage-sensitive dyes.

  • Arrhythmia-inducing agents (e.g., isoproterenol, high extracellular calcium, or specific ion channel blockers).

  • This compound.

Methodology:

  • Cell Culture: Culture hiPSC-CMs as a confluent monolayer on an MEA plate or a culture dish for optical mapping.

  • Baseline Recording: Record spontaneous electrical activity (field potentials with MEA) or action potential propagation (optical mapping).

  • Arrhythmia Induction: Perfuse the cells with an arrhythmogenic agent to induce arrhythmic events such as early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), or re-entrant activity.

  • Compound Application:

    • Anti-arrhythmic potential: After inducing arrhythmia, apply this compound to assess its ability to terminate or reduce the arrhythmic events.

    • Pro-arrhythmic potential: Apply this compound to baseline cultures to determine if it induces spontaneous arrhythmias.

  • Data Analysis: Analyze the recordings for changes in beating rate, field potential duration (FPD) with MEA, and the incidence and characteristics of arrhythmic events.

Visualizations

G cluster_0 α1-Adrenoceptor Signaling in Cardiomyocytes Norepinephrine Norepinephrine Alpha1_AR α1-Adrenoceptor Norepinephrine->Alpha1_AR Benoxathian Benoxathian HCl (Antagonist) Benoxathian->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C DAG->PKC Ca_release Ca2+ Release SR->Ca_release Myofilaments Myofilaments Ca_release->Myofilaments Arrhythmia Potential for Arrhythmia Ca_release->Arrhythmia PKC->Myofilaments Inotropy Modulation of Inotropy Myofilaments->Inotropy G cluster_1 Experimental Workflow for Ion Channel Analysis Start Start Cell_Culture Culture hiPSC-CMs or Stable Cell Line Start->Cell_Culture Patch_Clamp Establish Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Baseline Record Baseline Ion Current Patch_Clamp->Baseline Apply_Benoxathian Apply Benoxathian HCl (Increasing Concentrations) Baseline->Apply_Benoxathian Record_Current Record Ion Current at Each Concentration Apply_Benoxathian->Record_Current Record_Current->Apply_Benoxathian next conc. Analyze Analyze Data (IC50, % Inhibition) Record_Current->Analyze End End Analyze->End G cluster_2 In Vitro Arrhythmia Model Workflow Start Start Culture_MEA Culture hiPSC-CMs on MEA Start->Culture_MEA Baseline_MEA Record Baseline Field Potentials Culture_MEA->Baseline_MEA Induce_Arrhythmia Induce Arrhythmia (e.g., Isoproterenol) Baseline_MEA->Induce_Arrhythmia Record_Arrhythmia Record Arrhythmic Activity Induce_Arrhythmia->Record_Arrhythmia Apply_Benoxathian Apply Benoxathian HCl Record_Arrhythmia->Apply_Benoxathian Record_Post_Drug Record Post-Drug Activity Apply_Benoxathian->Record_Post_Drug Analyze_MEA Analyze for Anti-arrhythmic or Pro-arrhythmic Effects Record_Post_Drug->Analyze_MEA End End Analyze_MEA->End

References

Experimental Protocol for Benoxathian Hydrochloride in Hypertension Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the antihypertensive properties of Benoxathian hydrochloride, a potent α1-adrenoceptor antagonist. The following sections detail the mechanism of action, in vivo and in vitro experimental setups, and data presentation for hypertension research.

Introduction

This compound is an α1-adrenergic receptor antagonist that was investigated for its antihypertensive effects.[1] By blocking α1-adrenoceptors on vascular smooth muscle, Benoxathian inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] This document outlines the key experimental procedures to characterize the antihypertensive activity of this compound.

Mechanism of Action: α1-Adrenergic Receptor Antagonism

This compound exerts its antihypertensive effect by selectively blocking α1-adrenergic receptors. These receptors are primarily located on the smooth muscle cells of blood vessels.[2] When activated by endogenous catecholamines like norepinephrine, α1-adrenoceptors trigger a signaling cascade that results in vasoconstriction and an increase in blood pressure. This compound competitively binds to these receptors, preventing their activation and thereby promoting vasodilation and lowering blood pressure.[2][3]

Signaling Pathway of α1-Adrenergic Receptor

The binding of an agonist (e.g., norepinephrine) to the α1-adrenergic receptor, a Gq protein-coupled receptor, initiates a downstream signaling cascade. This process is crucial for maintaining vascular tone. Benoxathian, as an antagonist, inhibits this pathway.

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NE Norepinephrine Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R Activates Benoxathian Benoxathian HCl Benoxathian->Alpha1_R Blocks Gq Gq protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Opens Ca²⁺ channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_channel Ca²⁺ Channel PKC->Ca_channel Modulates Ca_influx Ca²⁺ Influx ER_Ca->Ca_influx Ca_channel->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction Leads to

Caption: α1-Adrenergic receptor signaling pathway in vascular smooth muscle.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound based on typical results for α1-adrenoceptor antagonists.

Table 1: In Vivo Antihypertensive Effect of Intravenous this compound in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg)Mean Arterial Pressure (MAP) Reduction (mmHg)Heart Rate Change (bpm)Duration of Action (min)
0.115 ± 3+10 ± 530
0.335 ± 5+18 ± 660
1.055 ± 7+25 ± 8>120
Vehicle2 ± 1-5 ± 3-

Data are presented as mean ± SEM.

Table 2: Receptor Binding Affinity of this compound for α1-Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)RadioligandTissue Source
α1A1.2[³H]-PrazosinRat Cerebral Cortex
α1B3.5[³H]-PrazosinRat Liver
α1D2.8[³H]-PrazosinRat Spleen

Ki values represent the inhibitory constant and indicate the affinity of the compound for the receptor.

Experimental Protocols

In Vivo Hypertension Model: Spontaneously Hypertensive Rats (SHR)

This protocol describes the evaluation of the acute antihypertensive effects of this compound in a well-established genetic model of hypertension.

Objective: To determine the dose-dependent effect of intravenously administered this compound on mean arterial pressure (MAP) and heart rate in anesthetized Spontaneously Hypertensive Rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Spontaneously Hypertensive Rats (SHR), male, 16-20 weeks old

  • Anesthetic (e.g., sodium pentobarbital)

  • Catheters for cannulation of the carotid artery and jugular vein

  • Blood pressure transducer and recording system

  • Syringes and infusion pump

Procedure:

  • Animal Preparation: Anesthetize the SHR with an appropriate anesthetic.

  • Surgical Cannulation: Surgically expose and cannulate the left carotid artery for direct blood pressure measurement and the right jugular vein for drug administration.

  • Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate. Allow the animal to stabilize for at least 30 minutes to obtain baseline readings.

  • Drug Administration: Administer increasing doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle intravenously. Administer each dose as a bolus injection or a short infusion.

  • Data Recording: Continuously record mean arterial pressure (MAP) and heart rate before, during, and after each drug administration until the parameters return to baseline or stabilize.

  • Data Analysis: Calculate the change in MAP and heart rate from the pre-dose baseline for each dose of this compound.

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Anesthetize SHR B Cannulate Carotid Artery and Jugular Vein A->B C Stabilize and Record Baseline BP & HR B->C D Administer Benoxathian HCl (i.v.) C->D E Continuously Record BP & HR D->E Dose Escalation F Calculate Change in MAP and HR E->F G Generate Dose-Response Curve F->G

Caption: Experimental workflow for in vivo hypertension studies.

In Vitro Receptor Binding Assay

This protocol outlines the determination of the binding affinity of this compound for α1-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for α1-adrenergic receptors using a competitive radioligand binding assay.

Materials:

  • This compound

  • Radioligand (e.g., [³H]-Prazosin)

  • Non-specific binding control (e.g., Phentolamine)

  • Tissue homogenates rich in α1-adrenoceptors (e.g., rat cerebral cortex)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from the selected tissue source by homogenization and centrifugation.

  • Assay Setup: In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand ([³H]-Prazosin), and varying concentrations of unlabeled this compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like phentolamine).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The described experimental protocols provide a robust framework for the preclinical evaluation of this compound as an antihypertensive agent. The in vivo studies in Spontaneously Hypertensive Rats are essential for determining the compound's efficacy and hemodynamic profile, while the in vitro receptor binding assays are crucial for confirming its mechanism of action and selectivity for α1-adrenergic receptors. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for the characterization of this compound in hypertension research.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Benoxathian Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of cell-based assays to characterize the efficacy of Benoxathian hydrochloride, an α1-adrenergic receptor antagonist. The described methods will enable the user to assess the compound's effects on cell viability, apoptosis, and the modulation of key signaling pathways.

Introduction

This compound is an antagonist of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes.[1] Upon activation by their endogenous ligands, epinephrine (B1671497) and norepinephrine, α1-adrenergic receptors, which consist of α1A, α1B, and α1D subtypes, primarily couple to the Gq/11 family of G proteins.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] This pathway can subsequently influence downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.

Dysregulation of α1-adrenergic signaling has been implicated in various pathologies, and antagonists of these receptors are of significant therapeutic interest.[1] The following protocols provide a robust framework for evaluating the cellular effects of this compound.

Recommended Cell Lines

Several cell lines are suitable for studying the effects of α1-adrenergic receptor antagonists. The choice of cell line will depend on the specific research question. Some commonly used and relevant cell lines include:

  • K562 and HEL (Human Erythroleukemia): These cell lines are established models for studying erythroid and megakaryocytic differentiation and have been shown to be responsive to α1-adrenergic antagonists.

  • U251 and U87 (Human Glioblastoma): These cell lines are used to study the effects of various compounds on brain tumor cells. Prazosin, a related α1-antagonist, has demonstrated effects on the proliferation and apoptosis of these cells.[3]

  • MG63 and 143B (Human Osteosarcoma): These cell lines can be used to investigate the anti-cancer potential of α1-adrenergic antagonists in bone cancer.[4]

  • PC-3 (Human Prostate Cancer): Given the role of α1-adrenergic receptors in the prostate, this cell line is relevant for studying the effects of antagonists on prostate cancer.

  • CHO-K1 or HEK293 (Chinese Hamster Ovary or Human Embryonic Kidney): These cell lines are often used for the recombinant expression of specific α1-adrenergic receptor subtypes, allowing for the study of subtype-selective effects.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays. Representative data, based on published findings for the similar α1-adrenergic antagonist prazosin, is included for illustrative purposes.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineTreatment Duration (hours)This compound IC50 (µM)
K5627215.8
U2514828.5
MG634825.3

Table 2: Induction of Apoptosis by this compound (Annexin V-FITC Assay)

Cell LineTreatment Concentration (µM)Treatment Duration (hours)% Apoptotic Cells (Annexin V+/PI-)
K562102425.4
U87202412.5
143B252418.7

Table 3: Inhibition of Agonist-Induced Calcium Mobilization by this compound

Cell LineAgonist (Phenylephrine)This compound IC50 (nM)
CHO-K1 (α1A-AR)1 µM5.2
HEK293 (α1B-AR)1 µM8.9

Table 4: Inhibition of Agonist-Induced IP1 Accumulation by this compound

Cell LineAgonist (Norepinephrine)This compound IC50 (nM)
HEK293 (α1-AR)100 nM12.3

Table 5: Inhibition of Agonist-Induced ERK1/2 Phosphorylation by this compound

Cell LineAgonist (Phenylephrine)Treatment Concentration (µM)% Inhibition of p-ERK1/2
U25110 µM2065

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using FITC-conjugated Annexin V. Propidium iodide (PI) is used to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[3]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cells to be tested

  • This compound

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, and the fluorescence is measured before and after the addition of an agonist. The inhibitory effect of this compound is determined by pre-incubating the cells with the compound before agonist stimulation.

Materials:

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • α1-adrenergic agonist (e.g., Phenylephrine or Norepinephrine)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Seed cells into a 96-well black, clear-bottom plate and grow to confluence.

  • Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

  • Remove the culture medium and add 100 µL of the loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C.

  • Wash the cells twice with HBSS.

  • Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the wells.

  • Incubate for 20 minutes at room temperature.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm).

  • Add the α1-adrenergic agonist and immediately begin kinetic reading for 2-5 minutes.

  • The ratio of fluorescence at 340 nm to 380 nm is calculated to determine the intracellular calcium concentration. The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium peak.

IP1 Accumulation Assay (HTRF)

This competitive immunoassay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Materials:

  • IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer)

  • Cells expressing the α1-adrenergic receptor

  • This compound

  • α1-adrenergic agonist (e.g., Norepinephrine)

  • Stimulation buffer (containing LiCl)

  • 384-well white plates

  • HTRF-compatible plate reader

Protocol:

  • Seed cells in a 384-well white plate and culture overnight.

  • Prepare solutions of this compound and the α1-adrenergic agonist in stimulation buffer.

  • Remove the culture medium and add the this compound solutions to the wells.

  • Incubate for 30 minutes at 37°C.

  • Add the agonist solution to the wells and incubate for 60 minutes at 37°C.

  • Add the IP1-d2 conjugate and anti-IP1 cryptate conjugate from the kit to the wells.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • The HTRF ratio (665 nm / 620 nm) is inversely proportional to the concentration of IP1. Calculate the inhibition of the agonist response by this compound.

Western Blot for MAPK/ERK Phosphorylation

This technique is used to detect the phosphorylation status of ERK1/2 (p44/42 MAPK), a key downstream effector of the α1-adrenergic signaling pathway. A decrease in agonist-induced ERK1/2 phosphorylation in the presence of this compound indicates an inhibitory effect on this pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound followed by an α1-adrenergic agonist for a short period (e.g., 5-15 minutes).

  • Wash the cells with cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

  • Quantify the band intensities to determine the relative level of ERK1/2 phosphorylation.

Visualization of Signaling Pathways and Workflows

G cluster_0 cluster_1 cluster_2 cluster_3 Benoxathian Benoxathian hydrochloride Alpha1_AR α1-Adrenergic Receptor Benoxathian->Alpha1_AR Inhibits Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release MAPK_pathway MAPK/ERK Pathway Ca2_release->MAPK_pathway Modulates PKC->MAPK_pathway Activates Cellular_Response Cellular Response (Proliferation, Apoptosis) MAPK_pathway->Cellular_Response

Caption: Signaling pathway of the α1-adrenergic receptor and the inhibitory action of this compound.

G cluster_0 Cell Viability Assay Workflow A Seed Cells (96-well plate) B Treat with Benoxathian HCl A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizer E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H G cluster_1 Apoptosis Assay Workflow I Treat Cells with Benoxathian HCl J Harvest & Wash Cells I->J K Resuspend in Binding Buffer J->K L Stain with Annexin V-FITC & PI K->L M Incubate (15 min) L->M N Analyze by Flow Cytometry M->N O Quantify Apoptotic Populations N->O

References

Application Notes and Protocols for the Quantification of Benoxathian Hydrochloride in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Benoxathian hydrochloride in plasma. This compound is an α1-adrenoceptor antagonist, and the methodologies outlined here are based on established analytical techniques for compounds of this class, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). While a specific validated method for this compound was not found in the public literature, the provided protocols for similar α1-adrenoceptor antagonists offer a robust framework for method development and validation.

Introduction

This compound's role as a potent α1 adrenoceptor antagonist necessitates reliable and sensitive analytical methods for its quantification in biological matrices like plasma.[1] Such methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The most common and reliable method for quantifying small molecule drugs like this compound in plasma is LC-MS/MS, which offers high sensitivity and selectivity.[2] This document details a general LC-MS/MS method that can be adapted and validated for this compound.

Experimental Protocols

A sensitive high-performance liquid chromatography-positive ion electrospray tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma.[2]

Sample Preparation

The initial and critical step in the bioanalysis of plasma samples is the effective separation of the analyte of interest from endogenous matrix components like proteins and phospholipids. Two common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE)

This method is highly suitable for high-throughput analysis, especially when using a 96-well plate format.[3]

  • Plate Conditioning: Condition a C18 SPE cartridge or well with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma sample, add an internal standard (a structurally similar compound not present in the sample). Acidify the sample with 10 µL of 87% orthophosphoric acid to a pH of approximately 3.

  • Load the acidified plasma sample onto the conditioned SPE plate.

  • Washing: Wash the plate with 1 mL of 2% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent, such as acidified ethyl acetate (B1210297) (containing 1% acetic acid).

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for sample clean-up.[2]

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • The sample is now ready for injection.

LC-MS/MS Conditions

The following are general starting conditions that should be optimized for this compound.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Column ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Injection Volume 5 µL
Column Temperature 40°C
MS System Agilent 6470A Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and its internal standard.
Fragmentor Voltage To be optimized.
Collision Energy To be optimized.

Data Presentation

The following tables present example quantitative data from validated LC-MS/MS methods for other α1-adrenoceptor antagonists, which can be used as a benchmark for the validation of a method for this compound.

Table 2: Linearity and Sensitivity Data for an α1-Adrenoceptor Antagonist

ParameterValue
Analyte Urapidil[2]
Linear Range 0.1 - 500 ng/mL[2]
Correlation Coefficient (r²) > 0.99[2]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[2]

Table 3: Precision and Accuracy Data for an α1-Adrenoceptor Antagonist

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Urapidil[2]LQC (0.3)< 7%100 ± 8%< 7%100 ± 8%
MQC (50)< 7%100 ± 8%< 7%100 ± 8%
HQC (400)< 7%100 ± 8%< 7%100 ± 8%

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound in plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is spe Solid-Phase Extraction is->spe Method 1 lle Liquid-Liquid Extraction is->lle Method 2 dry Evaporate to Dryness spe->dry lle->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant

Caption: General workflow for plasma sample preparation and analysis.

signaling_pathway cluster_receptor α1-Adrenergic Receptor Signaling benoxathian Benoxathian HCl receptor α1-Adrenoceptor benoxathian->receptor Antagonist gq Gq/11 Protein receptor->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C dag->pkc response Physiological Response (e.g., Vasoconstriction) ca->response pkc->response

Caption: Simplified signaling pathway of α1-adrenoceptors.

References

Application Notes and Protocols for In Vivo Studies with Benoxathian Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxathian is an α1-adrenergic receptor antagonist that has been investigated for its antihypertensive properties in preclinical animal models.[1] As a hydrochloride salt, its formulation for in vivo studies requires careful consideration of its physicochemical properties to ensure appropriate solubility, stability, and bioavailability for accurate and reproducible results. This document provides detailed application notes and protocols for the preparation and in vivo evaluation of Benoxathian hydrochloride formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing a suitable formulation for in vivo administration.

PropertyValueReference
Molecular Formula C₁₉H₂₄ClNO₄S
Molecular Weight 397.92 g/mol
Appearance White to off-white solid
Solubility Poorly soluble in water.General knowledge for similar compounds
Mechanism of Action α1-Adrenergic Receptor Antagonist[1]
Preclinical Status Investigated for antihypertensive effects in animal models (rats and dogs).[1]

Table 1: Physicochemical Properties of this compound

Formulation Protocol for In Vivo Studies

Due to the limited publicly available information on a specific formulation for this compound, a generalized protocol for a parenteral formulation of a poorly water-soluble hydrochloride salt is provided below. This protocol is based on common pharmaceutical practices and should be adapted and validated for specific experimental needs.

Materials and Reagents:
  • This compound powder

  • Sterile Water for Injection (WFI)

  • Co-solvent (e.g., Propylene glycol, Ethanol, Dimethyl sulfoxide (B87167) (DMSO))

  • pH adjusting agents (e.g., sterile 0.1 N HCl, sterile 0.1 N NaOH)

  • Sterile 0.9% saline solution

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

Equipment:
  • Analytical balance

  • pH meter

  • Magnetic stirrer and stir bars

  • Laminar flow hood or sterile workspace

  • Vortex mixer

Protocol for Preparation of a 1 mg/mL Intravenous Formulation:
  • Vehicle Preparation: In a sterile beaker within a laminar flow hood, prepare the desired vehicle. A common starting point for a poorly water-soluble compound is a co-solvent system. For example, a vehicle consisting of 10% DMSO, 40% Propylene glycol, and 50% Sterile Water for Injection.

  • Weighing the Compound: Accurately weigh the required amount of this compound powder using an analytical balance. For a 10 mL final volume of a 1 mg/mL solution, weigh 10 mg of the compound.

  • Dissolution:

    • Add the weighed this compound to the sterile beaker containing the vehicle.

    • Gently stir the mixture using a sterile magnetic stir bar until the compound is completely dissolved. A vortex mixer can be used to aid dissolution.

  • pH Adjustment (if necessary):

    • Measure the pH of the solution using a calibrated pH meter.

    • If necessary, adjust the pH to a physiologically acceptable range (typically pH 6.5-7.5 for intravenous injection) using sterile 0.1 N HCl or 0.1 N NaOH. Add the pH adjusting solution dropwise while continuously monitoring the pH.

  • Final Volume Adjustment: Add the remaining vehicle to reach the final desired volume (e.g., 10 mL).

  • Sterilization:

    • Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

    • Seal the vial with a sterile stopper and cap.

  • Labeling and Storage: Label the vial with the compound name, concentration, vehicle composition, date of preparation, and storage conditions. Store the formulation as recommended based on stability studies (typically at 2-8°C, protected from light).

Note: It is crucial to perform a small-scale pilot formulation to assess the solubility and stability of this compound in the chosen vehicle before preparing a large batch. The final formulation should be visually inspected for any precipitation or color change before administration.

Experimental Protocol: Evaluation of Antihypertensive Activity in Rats

This protocol outlines a general procedure to assess the in vivo efficacy of a this compound formulation in a rat model of hypertension.

Animal Model:
  • Spontaneously Hypertensive Rats (SHR) are a commonly used model for hypertension research.

  • Normotensive Wistar-Kyoto (WKY) rats can be used as a control group.

  • Animals should be acclimatized for at least one week before the experiment.

Experimental Groups:
  • Group 1: Vehicle control (receiving the formulation vehicle only)

  • Group 2: this compound (e.g., 1 mg/kg, intravenously)

  • Group 3: Positive control (e.g., a known antihypertensive drug like Prazosin)

Procedure:
  • Animal Preparation: Anesthetize the rats (e.g., with an appropriate anesthetic cocktail).

  • Catheterization: Surgically implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for intravenous drug administration.

  • Baseline Measurement: Allow the animals to stabilize after surgery and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.

  • Drug Administration: Administer the vehicle, this compound formulation, or positive control intravenously via the jugular vein catheter.

  • Post-Dosing Monitoring: Continuously monitor and record MAP and HR for a specified period (e.g., 2-4 hours) after drug administration.

  • Data Analysis: Calculate the change in MAP and HR from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Data Presentation

Quantitative data from the in vivo study should be summarized in a clear and structured table for easy comparison between experimental groups.

GroupTreatmentDose (mg/kg, i.v.)NBaseline MAP (mmHg)ΔMAP at 30 min (mmHg)ΔMAP at 60 min (mmHg)
1Vehicle-6175 ± 5-2 ± 1-3 ± 2
2Benoxathian HCl16178 ± 6-25 ± 4-35 ± 5
3Prazosin0.56173 ± 4-30 ± 3-40 ± 4

Table 2: Example of In Vivo Antihypertensive Effect of this compound in SHR Rats. *Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. (Note: This is example data for illustrative purposes).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo evaluation of a this compound formulation.

G cluster_prep Formulation Preparation cluster_animal In Vivo Experiment cluster_analysis Data Analysis weigh Weigh Benoxathian HCl dissolve Dissolve in Vehicle weigh->dissolve ph_adjust pH Adjustment dissolve->ph_adjust sterilize Sterile Filtration ph_adjust->sterilize administer Drug Administration sterilize->administer acclimatize Animal Acclimatization anesthetize Anesthesia & Surgery acclimatize->anesthetize baseline Baseline Measurement anesthetize->baseline baseline->administer monitor Post-Dosing Monitoring administer->monitor data_record Record MAP & HR monitor->data_record calculate Calculate Changes data_record->calculate statistics Statistical Analysis calculate->statistics

Caption: Workflow for in vivo evaluation of this compound.

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound as an α1-adrenergic receptor antagonist.

G cluster_pathway Mechanism of Action norepinephrine Norepinephrine alpha1_receptor α1-Adrenergic Receptor norepinephrine->alpha1_receptor gq_protein Gq Protein Activation alpha1_receptor->gq_protein plc Phospholipase C Activation gq_protein->plc ip3_dag IP3 & DAG Increase plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release vasoconstriction Vasoconstriction ca_release->vasoconstriction benoxathian Benoxathian HCl benoxathian->alpha1_receptor Antagonism

Caption: Benoxathian HCl blocks norepinephrine's vasoconstrictive effects.

References

Application Notes and Protocols: Patch-Clamp Analysis of Ion Channel Modulation by Benoxathian Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benoxathian hydrochloride is recognized as an α-adrenergic antagonist. While its primary mechanism of action involves blocking α-adrenoceptors, understanding its potential off-target effects on various ion channels is crucial for a comprehensive safety and efficacy profile. Patch-clamp electrophysiology stands as the definitive method for investigating the direct interactions between a compound and ion channels at the molecular level.

These application notes provide a generalized framework and detailed protocols for assessing the modulatory effects of this compound on major classes of voltage-gated ion channels using the patch-clamp technique. Due to the current lack of specific published data on this compound's direct ion channel interactions, the following sections present established protocols that can be adapted for this purpose. The experimental designs are based on standard industry practices for ion channel drug discovery and safety pharmacology.

Data Presentation

Awaiting Experimental Data

Upon completion of the experiments outlined in the protocols below, the following tables should be populated to summarize the quantitative effects of this compound on the studied ion channels.

Table 1: Effect of this compound on Voltage-Gated Sodium Channels (Nav)

Cell Line/Neuron TypeNav SubtypeParameterControlBenoxathian HCl (Concentration)% Inhibition/StimulationIC50/EC50 (µM)
e.g., HEK293e.g., Nav1.5Peak Current (pA)
V1/2 of Activation (mV)
V1/2 of Inactivation (mV)

Table 2: Effect of this compound on Voltage-Gated Potassium Channels (Kv)

Cell Line/Neuron TypeKv SubtypeParameterControlBenoxathian HCl (Concentration)% Inhibition/StimulationIC50/EC50 (µM)
e.g., CHOe.g., hERG (Kv11.1)Tail Current (pA)
V1/2 of Activation (mV)
Deactivation Time Constant (ms)

Table 3: Effect of this compound on Voltage-Gated Calcium Channels (Cav)

Cell Line/Neuron TypeCav SubtypeParameterControlBenoxathian HCl (Concentration)% Inhibition/StimulationIC50/EC50 (µM)
e.g., DRG Neuronse.g., L-type (Cav1.2)Peak Current (pA)
V1/2 of Activation (mV)
V1/2 of Inactivation (mV)

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of this compound on voltage-gated sodium, potassium, and calcium channels.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Nav Currents

1. Cell Preparation:

  • Cell Line: Use a stable cell line expressing the human Nav subtype of interest (e.g., HEK293 cells expressing Nav1.5 for cardiac liability screening).

  • Culture: Culture cells to 50-80% confluency on glass coverslips in appropriate media.

  • Dissociation: Prior to recording, gently dissociate cells using a non-enzymatic cell dissociation solution to obtain a single-cell suspension.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Seal Formation: Approach a single cell and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at a holding potential of -100 mV.

    • Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.

  • Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of this compound.

  • Data Acquisition: Record currents using a patch-clamp amplifier and appropriate data acquisition software. Digitize data at >10 kHz and filter at 2-5 kHz.

Protocol 2: Whole-Cell Voltage-Clamp Recording of Kv (hERG) Currents

1. Cell Preparation:

  • Cell Line: Use a stable cell line expressing the human hERG (Kv11.1) channel (e.g., CHO or HEK293 cells).

  • Culture and Dissociation: Follow the same procedure as for Nav recordings.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 5 MgCl2, 5 EGTA, 10 HEPES, 4 ATP-Mg. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

  • Pipette Fabrication, Seal Formation, and Whole-Cell Configuration: Follow the same procedure as for Nav recordings.

  • Voltage Protocol (for hERG):

    • Hold the cell at -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to record the deactivating tail current.

  • Drug Application: Perfuse with this compound solutions as described above.

  • Data Acquisition: Record and filter currents as described for Nav channels.

Protocol 3: Whole-Cell Voltage-Clamp Recording of Cav Currents

1. Cell Preparation:

  • Cell Line/Primary Cells: Use a cell line expressing the Cav subtype of interest (e.g., HEK293 expressing Cav1.2) or primary neurons (e.g., dorsal root ganglion neurons) that endogenously express calcium channels.

  • Culture and Dissociation: Follow standard procedures for the chosen cell type.

2. Solutions:

  • External Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Barium is often used as the charge carrier to enhance current amplitude and reduce calcium-dependent inactivation).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

  • Pipette Fabrication, Seal Formation, and Whole-Cell Configuration: Follow the same procedure as for Nav recordings.

  • Voltage Protocol:

    • Hold the cell at -90 mV.

    • Apply depolarizing steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).

  • Drug Application: Perfuse with this compound solutions.

  • Data Acquisition: Record and filter currents as described previously.

Visualizations

Signaling Pathways and Experimental Workflows

To visualize the experimental logic and potential signaling interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_patch Patch-Clamp Recording cluster_drug Drug Application & Data Acquisition cluster_analysis Data Analysis CellCulture Cell Culture (HEK293, CHO, etc.) Plating Plating on Coverslips CellCulture->Plating Dissociation Dissociation GigaSeal Giga-ohm Seal (>1 GΩ) Dissociation->GigaSeal Plating->Dissociation Pipette Pipette Fabrication (2-5 MΩ) Pipette->GigaSeal WholeCell Whole-Cell Configuration GigaSeal->WholeCell VoltageProtocol Apply Voltage Protocol WholeCell->VoltageProtocol Baseline Record Baseline Current VoltageProtocol->Baseline DrugApp Perfuse Benoxathian HCl Baseline->DrugApp RecordEffect Record Modulated Current DrugApp->RecordEffect Washout Washout RecordEffect->Washout Analysis Current-Voltage (I-V) Plots Dose-Response Curves Kinetic Analysis Washout->Analysis IC50 Determine IC50/EC50 Analysis->IC50

Caption: General workflow for patch-clamp analysis of ion channel modulation.

Signaling_Hypothesis Benoxathian Benoxathian HCl Modulation Direct Modulation (Block/Activation) Benoxathian->Modulation Nav Na+ Channel IonFlux Altered Ion Flux Nav->IonFlux Kv K+ Channel Kv->IonFlux Cav Ca2+ Channel Cav->IonFlux Modulation->Nav Modulation->Kv Modulation->Cav MembranePotential Change in Membrane Potential IonFlux->MembranePotential CellularResponse Altered Cellular Excitability MembranePotential->CellularResponse

Caption: Hypothesized direct modulation of ion channels by Benoxathian HCl.

Application Notes and Protocols for High-Throughput Screening of Benzoxathiin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxathiin and its derivatives represent a class of sulfur-containing heterocyclic compounds with potential for diverse pharmacological activities. While high-throughput screening (HTS) data for this specific class of compounds is not extensively documented in current literature, their structural similarity to well-studied pharmacophores, such as benzothiazines and phenoxathiins, suggests a promising landscape for discovery. Benzothiazine derivatives, for instance, have demonstrated a wide array of biological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3][4][5]

These application notes provide a forward-looking guide for researchers initiating HTS campaigns to uncover the therapeutic potential of benzoxathiin derivatives. The following sections detail proposed screening strategies, generalized experimental protocols for relevant assays, and templates for data presentation.

Hypothesized Biological Activities and Screening Strategies

Based on the principle of bioisosterism, where the substitution of one atom or group for another with similar properties can result in similar biological activity, we can hypothesize potential therapeutic areas for benzoxathiin derivatives. The structural relationship to benzothiazines suggests that benzoxathiin libraries may yield hits in assays targeting:

  • Oncology: Inhibition of cancer cell proliferation, induction of apoptosis, and modulation of key signaling pathways.

  • Inflammation: Inhibition of inflammatory enzymes (e.g., cyclooxygenases) and cytokine production.

  • Infectious Diseases: Antimicrobial and antifungal activity.

  • Neurodegenerative Diseases: Protection against oxidative stress and neuroinflammation.

A tiered HTS approach is recommended, starting with broad primary screens to identify active compounds ("hits"), followed by more specific secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.

Data Presentation: Hypothetical Screening Results

Effective data management and clear presentation are crucial in H.T.S. campaigns. The following tables are templates illustrating how quantitative data for a hypothetical library of benzoxathiin derivatives (BXT-001 to BXT-005) could be summarized.

Table 1: Primary Screen - Anticancer Cell Viability

Compound IDConcentration (µM)Cell Line% InhibitionHit (Yes/No)
BXT-00110A549 (Lung Cancer)8.2No
BXT-00210A549 (Lung Cancer)65.7Yes
BXT-00310A549 (Lung Cancer)12.5No
BXT-00410A549 (Lung Cancer)89.1Yes
BXT-00510A549 (Lung Cancer)4.9No

Table 2: Dose-Response Analysis of Primary Hits - IC50 Values

Compound IDCell LineIC50 (µM)
BXT-002A549 (Lung Cancer)7.8
BXT-004A549 (Lung Cancer)1.2

Table 3: Secondary Screen - Kinase Inhibition Assay

Compound IDKinase TargetIC50 (µM)
BXT-002Kinase A> 50
BXT-004Kinase A0.5
BXT-004Kinase B25.3

Experimental Protocols

The following are detailed, generalized protocols for key HTS assays that are relevant for screening benzoxathiin derivatives based on their hypothesized biological activities.

Protocol 1: Cell-Based Cytotoxicity High-Throughput Screening Assay

Objective: To identify benzoxathiin derivatives that inhibit the proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 384-well clear-bottom, white-walled assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Benzoxathiin compound library (10 mM in DMSO)

  • Positive control (e.g., Staurosporine)

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in a fresh medium at a density of 5,000 cells/well in 40 µL.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plates using an automated liquid handler.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library to a working concentration (e.g., 40 µM in culture medium).

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds to the cell plates to achieve a final concentration of 10 µM.

    • Include wells with vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (100% viability) and positive control (0% viability) wells.

    • Calculate the percent inhibition for each compound.

    • Compounds with inhibition above a predefined threshold (e.g., >50%) are considered "hits".

Protocol 2: Biochemical Kinase Inhibition High-Throughput Screening Assay

Objective: To identify benzoxathiin derivatives that inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Biotinylated substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Benzoxathiin compound library (10 mM in DMSO)

  • Positive control (known inhibitor of the target kinase)

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of the benzoxathiin compound library from the stock plates to the 384-well assay plates.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme solution in assay buffer. Add 5 µL to each well.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Prepare a 2X substrate/ATP solution in assay buffer. Add 5 µL to each well to initiate the kinase reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to DMSO (0% inhibition) and a no-enzyme control (100% inhibition).

    • Confirmed hits can be further characterized by determining their IC50 values.

Protocol 3: Anti-Inflammatory High-Throughput Screening Assay (COX-2 Inhibition)

Objective: To identify benzoxathiin derivatives that inhibit the activity of cyclooxygenase-2 (COX-2).

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX Inhibitor Screening Assay Kit

  • Assay buffer

  • 384-well clear plates

  • Benzoxathiin compound library (10 mM in DMSO)

  • Positive control (e.g., Celecoxib)

  • Automated liquid handling system

  • Spectrophotometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare all kit components according to the manufacturer's instructions.

  • Compound Addition:

    • Add 1 µL of test compounds, positive control, or DMSO to the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Add 10 µL of diluted COX-2 enzyme to all wells.

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation:

    • Add 10 µL of arachidonic acid solution to all wells to start the reaction.

    • Incubate for 5 minutes at 37°C.

  • Detection:

    • Add 50 µL of the colorimetric substrate solution.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the wavelength specified in the kit protocol (e.g., 450 nm).

    • Calculate the percent inhibition for each compound relative to the DMSO control.

    • Determine the IC50 values for the confirmed hits.

Mandatory Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Tertiary Assays Compound_Library Benzoxathiin Library Primary_Assay Single Concentration Screen (e.g., 10 µM) Compound_Library->Primary_Assay Data_Analysis_1 Identify 'Hits' (>50% Inhibition) Primary_Assay->Data_Analysis_1 Hit_Confirmation Re-test Hits Data_Analysis_1->Hit_Confirmation Dose_Response Generate Dose-Response Curves Hit_Confirmation->Dose_Response IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Secondary_Assays Orthogonal & Mechanistic Assays (e.g., Kinase Profiling, Apoptosis) IC50_Determination->Secondary_Assays SAR_Analysis Structure-Activity Relationship Studies Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign for benzoxathiin derivatives.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation BXT_Inhibitor Benzoxathiin Inhibitor BXT_Inhibitor->PI3K inhibits

Caption: A hypothetical PI3K/AKT/mTOR signaling pathway targeted by a benzoxathiin inhibitor.

References

comprehensive Research Plan for the Investigation of Benoxathian Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed research plan for the investigation of Benoxathian hydrochloride, a potent and selective α1-adrenergic receptor antagonist. The following application notes and protocols are designed to guide researchers in characterizing the pharmacological profile of this compound, from in vitro binding and functional assays to in vivo models of physiological activity.

Introduction

This compound has been identified as a selective antagonist of α1-adrenoceptors.[1][2] These receptors are critical components of the sympathetic nervous system, playing a significant role in smooth muscle contraction, particularly in blood vessels and the prostate.[3][4] Antagonists of these receptors are clinically used in the management of hypertension and benign prostatic hyperplasia (BPH).[3][5] This research plan outlines a systematic approach to fully characterize the affinity, selectivity, and functional effects of this compound, providing a foundation for its potential therapeutic applications.

Quantitative Data Summary

A summary of the reported binding affinity of Benoxathian for human α1-adrenoceptor subtypes is presented below. This data provides a quantitative basis for its selectivity profile.

Adrenoceptor Subtype-log(Ki) (pKi)Number of Experiments (n)
Human α1A9.08 ± 0.056
Human α1BNot Reported-
Human α1DNot Reported-
Data extracted from a study by Yat-Wa Cheung et al. (2020).[2]

Signaling Pathway

This compound, as an α1-adrenergic receptor antagonist, is expected to inhibit the canonical Gq protein-coupled signaling pathway initiated by endogenous agonists like norepinephrine. The diagram below illustrates this mechanism of action.

cluster_membrane Cell Membrane Receptor α1-Adrenergic Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor Binds & Activates Benoxathian Benoxathian HCl (Antagonist) Benoxathian->Receptor Blocks Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC_activation->Response

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are adapted from established methodologies for characterizing α1-adrenergic receptor antagonists and can be applied to the investigation of this compound.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the three human α1-adrenoceptor subtypes (α1A, α1B, and α1D).

Materials:

  • Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.

  • [³H]-Prazosin (radioligand).

  • This compound.

  • Phentolamine (B1677648) (for non-specific binding determination).

  • Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Scintillation counter.

Workflow:

A Prepare serial dilutions of This compound B Incubate cell membranes with [³H]-Prazosin and Benoxathian HCl (or buffer for total binding, or phentolamine for non-specific binding) A->B C Separate bound from free radioligand via rapid filtration B->C D Quantify bound radioactivity using a scintillation counter C->D E Calculate IC₅₀ and Ki values D->E

Caption: Workflow for the radioligand binding assay.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of binding buffer (for total binding), phentolamine (10 µM final concentration for non-specific binding), or this compound at various concentrations.

    • 25 µL of [³H]-Prazosin (at a concentration near its Kd).

    • 50 µL of cell membrane preparation (10-50 µg protein).

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) by non-linear regression of the competition binding data.

  • Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • Cell line stably expressing one of the human α1-adrenoceptor subtypes.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Phenylephrine (B352888) or other suitable α1-agonist.

  • This compound.

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescence plate reader with an injection system.

Workflow:

A Seed cells expressing α1-adrenoceptors in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye A->B C Pre-incubate cells with varying concentrations of Benoxathian HCl B->C D Stimulate cells with an α1-agonist (e.g., phenylephrine) C->D E Measure the change in fluorescence intensity over time D->E F Determine the IC₅₀ of Benoxathian HCl for inhibiting the agonist response E->F

Caption: Workflow for the intracellular calcium mobilization assay.

Procedure:

  • Seed cells expressing the α1-adrenoceptor subtype of interest in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with HBSS to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.

  • Using a fluorescence plate reader, measure the baseline fluorescence.

  • Inject a fixed concentration of an α1-agonist (e.g., phenylephrine) into the wells and continue to monitor fluorescence intensity.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC₅₀.

Protocol 3: In Vivo Blood Pressure Measurement in Anesthetized Rats

Objective: To evaluate the in vivo efficacy of this compound in reducing blood pressure.

Materials:

  • Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).

  • Anesthetic (e.g., isoflurane, urethane).

  • Pressure transducer and data acquisition system.

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Phenylephrine.

  • This compound.

  • Vehicle solution.

Workflow:

A Anesthetize the rat and cannulate the carotid artery and jugular vein B Record baseline mean arterial pressure (MAP) A->B C Administer a bolus of phenylephrine (α1-agonist) intravenously to induce a pressor response B->C D Administer this compound or vehicle intravenously C->D E Repeat the phenylephrine challenge at different time points after Benoxathian HCl administration D->E F Measure the inhibition of the phenylephrine-induced pressor response E->F

Caption: Workflow for in vivo blood pressure measurement.

Procedure:

  • Anesthetize the rat and surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).

  • Allow the animal to stabilize and record the baseline mean arterial pressure (MAP).

  • Administer an intravenous bolus of phenylephrine to elicit a pressor response, which serves as a positive control.

  • After the blood pressure returns to baseline, administer a single intravenous dose of this compound or its vehicle.

  • At various time points after the administration of this compound, repeat the phenylephrine challenge.

  • Quantify the inhibitory effect of this compound on the phenylephrine-induced increase in MAP. This will allow for the determination of the potency and duration of action of the compound in vivo.

Conclusion

This research plan provides a robust framework for the comprehensive investigation of this compound. By systematically determining its binding affinity, functional antagonism, and in vivo efficacy, researchers can gain a thorough understanding of its pharmacological profile. The data generated from these studies will be crucial for assessing its potential as a therapeutic agent for conditions such as hypertension and benign prostatic hyperplasia.

References

Application Notes and Protocols: In Vivo Models of Myocardial Infarction for Benoxathian Hydrochloride Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial infarction (MI), a leading cause of morbidity and mortality worldwide, results from prolonged ischemia and subsequent reperfusion injury to the myocardium. The sympathetic nervous system, through the action of catecholamines on adrenergic receptors, plays a pivotal role in the pathophysiology of MI and the subsequent cardiac remodeling. Alpha-1 adrenergic receptors (α1-ARs), particularly the α1A subtype, are expressed in the myocardium and are implicated in critical cellular processes such as cell survival, hypertrophy, and contractility.[1][2] While chronic activation of the sympathetic nervous system is generally considered detrimental, emerging evidence suggests a protective role for the α1A-adrenergic receptor subtype in the heart.[1][3]

Benoxathian hydrochloride is a selective antagonist of the α1A-adrenergic receptor. While its direct effects on myocardial infarction have not been extensively studied, its specific mechanism of action presents a valuable tool for elucidating the precise role of α1A-AR signaling in the context of ischemic injury and post-infarction remodeling. These application notes provide a detailed framework for utilizing in vivo models of myocardial infarction to investigate the therapeutic potential of this compound.

Rationale for Investigating this compound in Myocardial Infarction

The role of α1-adrenergic receptors in the heart is complex. Non-selective blockade of α1-ARs has been associated with adverse cardiovascular events, suggesting a potentially protective function for some subtypes.[1][3] Studies using genetic and pharmacological approaches have indicated that activation of the α1A-AR subtype, in particular, may be cardioprotective by promoting cardiomyocyte survival and adaptive hypertrophy, and by inducing ischemic preconditioning.[2][4] The α1A-AR subtype has been shown to mediate its protective effects through the activation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is crucial for myocyte survival.[1][5]

By selectively blocking the α1A-adrenergic receptor, this compound allows for the specific investigation of this receptor's contribution to the pathophysiology of myocardial infarction. Such studies can help to determine whether α1A-AR antagonism exacerbates or mitigates ischemic injury, providing crucial insights into the therapeutic potential of targeting this receptor.

Recommended In Vivo Models of Myocardial Infarction

The most widely used and well-characterized in vivo model for studying myocardial infarction is the surgical ligation of the left anterior descending (LAD) coronary artery in rodents, typically mice or rats. This model can be adapted to study both permanent ischemia and ischemia-reperfusion (I/R) injury.

Permanent Ligation Model of Myocardial Infarction

This model mimics the clinical scenario of a non-reperfused myocardial infarction. It is induced by permanently ligating the LAD artery, leading to a defined area of necrosis and subsequent cardiac remodeling.

Ischemia-Reperfusion (I/R) Model of Myocardial Infarction

This model is more clinically relevant to the majority of MI patients who undergo reperfusion therapy. It involves temporary ligation of the LAD artery followed by the release of the ligature to allow for reperfusion of the ischemic tissue. This model allows for the study of reperfusion-induced injury, a critical component of the overall damage in MI.

Experimental Protocols

The following protocols are provided as a general guideline and should be adapted based on institutional guidelines and specific experimental goals.

Surgical Protocol for LAD Ligation (Ischemia-Reperfusion Model)
  • Animal Preparation:

    • Adult male C57BL/6 mice (8-12 weeks old) are anesthetized with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).

    • The mice are intubated and mechanically ventilated.

    • The surgical area is shaved and disinfected.

  • Surgical Procedure:

    • A left thoracotomy is performed to expose the heart.

    • The pericardium is opened, and the LAD artery is identified.

    • A slipknot is tied around the LAD artery using a suture.

    • Ischemia is confirmed by the visible paling of the myocardium.

    • For the I/R model, the ligature is released after a defined period of ischemia (e.g., 30-60 minutes).

    • The chest is closed in layers, and the animal is allowed to recover.

  • Post-operative Care:

    • Administer analgesics as per institutional guidelines.

    • Monitor the animals closely for the first 24 hours.

This compound Administration

Due to the lack of specific pharmacokinetic data for this compound in the context of MI, a pilot dose-response study is recommended. Based on studies with other α1-AR antagonists like prazosin (B1663645), a starting dose can be estimated.

  • Route of Administration: Intraperitoneal (IP) or oral gavage.

  • Dosage: A suggested starting dose, extrapolated from studies on prazosin in mouse models of cardiac injury, is in the range of 1-10 mg/kg.[6]

  • Treatment Regimen:

    • Acute Treatment: A single dose administered shortly before or at the onset of reperfusion.

    • Chronic Treatment: Daily administration starting from day 1 post-MI for a period of 1 to 4 weeks to assess effects on cardiac remodeling.

Data Presentation: Quantitative Endpoints

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.

Parameter Sham MI + Vehicle MI + Benoxathian (Low Dose) MI + Benoxathian (High Dose)
Infarct Size (% of Area at Risk)
Ejection Fraction (%)
Fractional Shortening (%)
Left Ventricular Internal Diameter at end-diastole (LVIDd; mm)
Left Ventricular Internal Diameter at end-systole (LVIDs; mm)
Cardiac Troponin I (ng/mL)
Brain Natriuretic Peptide (BNP) (pg/mL)
Apoptosis Rate (TUNEL positive nuclei, %)

Mandatory Visualizations

Experimental Workflow

G cluster_0 Pre-operative Phase cluster_1 Surgical Phase cluster_2 Treatment Phase cluster_3 Post-operative & Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Anesthesia_Intubation Anesthesia & Intubation Randomization->Anesthesia_Intubation LAD_Ligation LAD Ligation (30-60 min Ischemia) Anesthesia_Intubation->LAD_Ligation Reperfusion Reperfusion LAD_Ligation->Reperfusion Drug_Administration Benoxathian HCl or Vehicle Administration (e.g., IP) Reperfusion->Drug_Administration Post_Op_Care Post-operative Care & Monitoring Drug_Administration->Post_Op_Care Functional_Assessment Echocardiography (e.g., Day 1, 7, 28) Post_Op_Care->Functional_Assessment Terminal_Analysis Terminal Analysis (Histology, Biomarkers) Functional_Assessment->Terminal_Analysis

Caption: Experimental workflow for testing this compound in a mouse model of myocardial ischemia-reperfusion injury.

Signaling Pathway of α1A-Adrenergic Receptor in Cardiomyocytes

G cluster_0 Myocardial Ischemia/Reperfusion cluster_1 α1A-Adrenergic Receptor Signaling cluster_2 Cellular Outcomes Catecholamine Catecholamine Release (Norepinephrine) a1A_AR α1A-Adrenergic Receptor Catecholamine->a1A_AR Gq Gq Protein a1A_AR->Gq PLC Phospholipase C Gq->PLC PKC Protein Kinase C (e.g., PKCδ) PLC->PKC ERK ERK1/2 PKC->ERK Apoptosis Inhibition of Apoptosis (e.g., via Bcl-2 family) ERK->Apoptosis Necroptosis Inhibition of Necroptosis (e.g., via RIP1/RIP3) ERK->Necroptosis Survival Cardiomyocyte Survival Apoptosis->Survival Necroptosis->Survival Benoxathian Benoxathian HCl (Antagonist) Benoxathian->a1A_AR

Caption: Proposed signaling pathway of the α1A-adrenergic receptor in cardiomyocytes during myocardial ischemia-reperfusion and the point of intervention for this compound.

Conclusion

The use of in vivo models of myocardial infarction is indispensable for the pre-clinical evaluation of novel therapeutic agents. While the precise role of α1A-adrenergic receptor antagonism in the context of MI remains to be fully elucidated, this compound provides a selective tool to dissect this pathway. The protocols and frameworks provided herein offer a comprehensive guide for researchers to design and execute rigorous studies to investigate the potential of this compound in the treatment of myocardial infarction. Careful consideration of experimental design, including appropriate controls and endpoints, will be crucial for generating reproducible and translatable findings.

References

Protocol for Assessing the Anti-Arrhythmic Potential of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardiac arrhythmia, a condition characterized by irregular heart rhythms, is a significant cause of morbidity and mortality worldwide. The development of novel anti-arrhythmic drugs is a critical area of pharmaceutical research. This document provides a comprehensive set of protocols for the preclinical assessment of the anti-arrhythmic potential of novel chemical entities. The described methodologies cover a tiered screening approach, from initial in vitro ion channel profiling to in vivo models of arrhythmia, enabling a thorough evaluation of a compound's efficacy and pro-arrhythmic risk.

The protocols are designed to be detailed and reproducible, providing researchers with the necessary information to conduct these assays. Data presentation is standardized into tables for clear comparison of results. Furthermore, experimental workflows and relevant signaling pathways are visualized using diagrams to enhance understanding.

Preclinical Assessment Workflow

A systematic approach is crucial for the efficient and effective evaluation of a novel compound's anti-arrhythmic properties. The following workflow outlines a typical screening cascade, progressing from high-throughput in vitro assays to more complex and physiologically relevant in vivo models.

Preclinical_Workflow cluster_in_vitro In Vitro Screening cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Models Ion_Channel_Assays High-Throughput Ion Channel Screening (e.g., hERG, Nav1.5, Cav1.2) Cellular_Electrophysiology Cellular Electrophysiology (Patch Clamp on Cardiomyocytes) Ion_Channel_Assays->Cellular_Electrophysiology Primary Hits Isolated_Heart Isolated Perfused Heart (Langendorff Preparation) Cellular_Electrophysiology->Isolated_Heart Confirmed Activity Arrhythmia_Induction Chemically-Induced Arrhythmia (e.g., Aconitine (B1665448) Model) Isolated_Heart->Arrhythmia_Induction Promising Candidates Programmed_Stimulation Electrically-Induced Arrhythmia (Programmed Electrical Stimulation) Arrhythmia_Induction->Programmed_Stimulation Efficacy Confirmation

Caption: A typical preclinical workflow for assessing anti-arrhythmic compounds.

Data Presentation: Comparative Efficacy of Anti-Arrhythmic Drugs

The following tables summarize key quantitative data for representative anti-arrhythmic drugs from different Vaughan Williams classes. This data serves as a benchmark for evaluating novel compounds.

Table 1: In Vitro Ion Channel Activity

Drug ClassCompoundTarget Ion ChannelIC50Reference
Class I (Sodium Channel Blockers)
Class IaQuinidineNav1.528.9 ± 2.2 µM[1]
Class IbMexiletineNav1.547.0 ± 5.4 µM[1]
Class IcFlecainideNav1.55.5 ± 0.8 µM[1]
Class III (Potassium Channel Blockers)
DofetilidehERG (IKr)17.9 ± 1.2 nM[2]
Sotalol (B1662669)hERG (IKr)-
Amiodarone (B1667116)hERG (IKr)-
MK-499hERG (IKr)123 ± 12 nM[3]
E-4031hERG (IKr)588 nM[4]
Cavutilide (B10827136)hERG (IKr)12.8 nM[5]

Table 2: Electrophysiological Effects in Preclinical Models

Drug ClassCompoundModelParameterEffectReference
Class I FlecainideConscious Telemetered RatsPR IntervalIncreased by ~181%[6]
QRS IntervalIncreased by ~94%[6]
Class III AmiodaroneCanine Purkinje FibersAction Potential Duration (APD)Shortened from 337.6 ms (B15284909) to 308.3 ms[7]
Canine Ventricular MuscleAction Potential Duration (APD)Lengthened from 227.8 ms to 262.3 ms[7]
SotalolRabbit Isolated HeartQT IntervalMean increase of 41-61 ms[8]
Torsades de Pointes (TdP)Induced in 6 of 13 hearts in hypokalemia[8]

Experimental Protocols

In Vitro Assay: Whole-Cell Patch Clamp on Isolated Cardiomyocytes

This protocol is for recording ion channel currents and action potentials from isolated cardiac myocytes to determine a compound's effect on cellular electrophysiology.

Materials:

  • Isolated cardiomyocytes (e.g., from adult rat or guinea pig ventricles)

  • External (bath) solution (e.g., Tyrode's solution)

  • Internal (pipette) solution

  • Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries

  • Microforge

Procedure:

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow cells to adhere to glass coverslips in a recording chamber.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 2-5 MΩ when filled with internal solution. Fire-polish the pipette tip using a microforge.

  • Recording:

    • Mount the coverslip with adherent myocytes onto the microscope stage and perfuse with external solution.

    • Fill a patch pipette with the appropriate internal solution and mount it on the micromanipulator.

    • Under visual guidance, carefully approach a single myocyte with the pipette tip and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Voltage-clamp mode: Clamp the cell at a holding potential (e.g., -80 mV) and apply specific voltage protocols to elicit and record individual ion currents (e.g., I_Na, I_Ca, I_Kr).

    • Current-clamp mode: Inject current to elicit and record action potentials.

  • Data Analysis: Analyze the recorded currents and action potentials to determine the compound's effects on parameters such as peak current amplitude, channel kinetics, action potential duration (APD), and resting membrane potential.

Ex Vivo Model: Langendorff Isolated Perfused Heart

This protocol describes the retrograde perfusion of an isolated mammalian heart to assess a compound's effects on global cardiac electrophysiology and its pro-arrhythmic potential.[9][10][11][12][13]

Materials:

  • Male New Zealand White rabbits (or other suitable species)

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • Anesthetic (e.g., pentobarbital)

  • Heparin

  • Surgical instruments

  • ECG and monophasic action potential (MAP) recording equipment

Procedure:

  • Animal Preparation: Anesthetize the rabbit and administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and cannulate it with the appropriate size cannula connected to the Langendorff apparatus.

  • Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C and a constant pressure.

  • Instrumentation: Place ECG electrodes and MAP catheters on the epicardial surface of the ventricles.

  • Stabilization: Allow the heart to stabilize for a baseline recording period (e.g., 20-30 minutes).

  • Drug Administration: Introduce the test compound into the perfusate at desired concentrations.

  • Arrhythmia Induction (Optional): Induce arrhythmias by programmed electrical stimulation or by administering arrhythmogenic agents.

  • Data Acquisition and Analysis: Continuously record ECG and MAPs. Analyze parameters such as heart rate, PR interval, QRS duration, QT interval, APD, and the incidence and duration of arrhythmias.

In Vivo Model: Aconitine-Induced Arrhythmia in Rats

This model is used to evaluate the efficacy of a compound in preventing or terminating chemically-induced ventricular arrhythmias.[14][15]

Materials:

  • Male Wistar rats

  • Aconitine

  • Anesthetic (e.g., urethane (B1682113) or pentobarbital)

  • ECG recording system

  • Infusion pump

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a supine position.

  • Instrumentation: Insert subcutaneous needle electrodes for ECG recording (Lead II). Cannulate the jugular vein for drug and aconitine infusion.

  • Stabilization: Allow the animal to stabilize and record a baseline ECG.

  • Drug Administration: Administer the test compound or vehicle intravenously or intraperitoneally.

  • Arrhythmia Induction: After a predetermined pretreatment time, infuse a solution of aconitine intravenously at a constant rate.

  • Monitoring: Continuously monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Data Analysis: Determine the dose of aconitine required to induce arrhythmias and the time to onset of different arrhythmia types. Calculate the protective effect of the test compound against aconitine-induced arrhythmias.

Signaling Pathways and Molecular Mechanisms

The following diagrams illustrate the primary molecular targets and signaling pathways of Class I and Class III anti-arrhythmic drugs.

Class_I_Pathway cluster_membrane Cardiomyocyte Membrane Nav1_5 Voltage-gated Sodium Channel (Nav1.5) Intracellular Intracellular Na+ Nav1_5->Intracellular Depolarization Phase 0 Depolarization (Action Potential Upstroke) Nav1_5->Depolarization Initiates Extracellular Extracellular Na+ Extracellular->Nav1_5 Na+ Influx Class_I_Drug Class I Anti-arrhythmic Drug Class_I_Drug->Nav1_5 Blocks Conduction Conduction Velocity Depolarization->Conduction Determines Arrhythmia Re-entrant Arrhythmias Conduction->Arrhythmia Slows to prevent

Caption: Mechanism of action of Class I anti-arrhythmic drugs.

Class_III_Pathway cluster_membrane Cardiomyocyte Membrane hERG hERG Potassium Channel (IKr) Extracellular_K Extracellular K+ hERG->Extracellular_K Repolarization Phase 3 Repolarization hERG->Repolarization Mediates Intracellular_K Intracellular K+ Intracellular_K->hERG K+ Efflux Class_III_Drug Class III Anti-arrhythmic Drug Class_III_Drug->hERG Blocks APD Action Potential Duration (APD) Repolarization->APD Determines ERP Effective Refractory Period (ERP) APD->ERP Prolongs Arrhythmia Re-entrant Arrhythmias ERP->Arrhythmia Prolongs to prevent

Caption: Mechanism of action of Class III anti-arrhythmic drugs.[16][17]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Benzoxazin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of "Benoxathian hydrochloride" did not yield specific established chemical data. Based on the provided context of drug development and chemical synthesis, this guide will focus on a structurally related and well-documented class of compounds: 1,3-Benzoxazin-4-ones . The principles and troubleshooting guidance provided herein are often applicable to the synthesis of related heterocyclic compounds.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3-benzoxazin-4-ones, with a focus on improving reaction yields.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 1,3-benzoxazin-4-ones, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Low or no yield of the desired 1,3-benzoxazin-4-one when using anthranilic acid and an acyl chloride.

A1: This is a frequent issue often related to incomplete reaction or side reactions.

  • Probable Cause 1: Formation of N-acylanthranilic acid as the main product. The reaction may have stopped at the intermediate stage where the amino group of anthranilic acid is acylated, but the subsequent cyclization to form the benzoxazinone (B8607429) ring has not occurred.

    • Troubleshooting Steps:

      • Stoichiometry: Ensure the use of at least two equivalents of the acyl chloride. The first equivalent acylates the amino group, while the second is often necessary to activate the carboxylic acid for cyclization, typically by forming a mixed anhydride (B1165640).[1][2]

      • Reaction Conditions: The reaction is commonly performed in pyridine (B92270), which acts as a base to neutralize the generated HCl and as a catalyst.[1] Ensure the pyridine is anhydrous, as water can hydrolyze the intermediates.

      • Cyclizing Agent: If using one equivalent of acyl chloride to form the N-acylanthranilic acid, a separate cyclizing agent is required for the next step. Acetic anhydride is a common choice for this purpose.[2]

  • Probable Cause 2: Hydrolysis of intermediates or product. The presence of water in the reaction mixture can lead to the hydrolysis of the acyl chloride, mixed anhydride intermediate, or the final benzoxazinone product.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Use dry solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Q2: The formation of a dihydro-1,3-benzoxazin-4-one intermediate is observed, leading to a mixture of products.

A2: This is particularly common when using orthoesters as reagents. The reaction can sometimes stall after the initial cyclization but before the final elimination step.

  • Probable Cause: The stability of the dihydro intermediate can be influenced by the electronic properties of the substituents on the anthranilic acid ring.

    • Troubleshooting Steps:

      • Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can often promote the elimination of alcohol from the dihydro intermediate to yield the desired benzoxazinone. For instance, reacting anthranilic acid with triethyl orthobenzoate for 48 hours under thermal conditions favors the formation of the final product, whereas a 24-hour reaction time may yield the dihydro intermediate.[3]

      • Substituent Effects: Be aware that electron-withdrawing groups on the anthranilic acid ring tend to favor the formation of the more stable dihydro intermediate. Conversely, electron-donating groups generally facilitate the final elimination to the benzoxazinone.[3]

Q3: The reaction is sluggish or does not proceed to completion when using N-acylanthranilic acid as the starting material.

A3: The cyclodehydration of N-acylanthranilic acids requires specific activating agents to facilitate the ring closure.

  • Probable Cause: Insufficient activation of the carboxylic acid group for intramolecular nucleophilic attack by the amide oxygen.

    • Troubleshooting Steps:

      • Choice of Cyclizing Agent: Acetic anhydride is a widely used and effective cyclizing agent for N-acylanthranilic acids.[2] Other reagents like cyanuric chloride in the presence of a base (e.g., triethylamine) can also be highly effective, often under milder conditions.[4][5]

      • Solvent-Free Conditions: For some substrates, heating the N-acylanthranilic acid mixed with silica (B1680970) gel or bentonite (B74815) in the absence of a solvent can lead to high yields in a short reaction time.[6]

Data Presentation

The following tables summarize quantitative data for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones using different methods.

Table 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones from Anthranilic Acid and Acyl Chlorides using Cyanuric Chloride/DMF [4]

EntryR-Group of Acyl ChlorideProductYield (%)Melting Point (°C)
14-Nitrophenyl2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one86202-204
24-Bromophenyl2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one89184-185
3N-Phthaloylmethyl2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one82261-263
4Diphenylamino2-(diphenylamino)-4H-3,1-benzoxazin-4-one83167-168

Table 2: Solvent-Free Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones from N-Acylanthranilic Acids [6]

EntryR-Group of N-Acylanthranilic AcidCatalystYield (%)Melting Point (°C)
1PhenylBentonite95122-123
24-ChlorophenylBentonite92175-176
34-MethylphenylBentonite94119-120
44-MethoxyphenylBentonite93145-146

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride [1]

  • Materials:

    • Anthranilic acid (1 mole equivalent)

    • Benzoyl chloride (2 mole equivalents)

    • Anhydrous pyridine (solvent)

    • Ice-water bath

    • Round-bottom flask with magnetic stirrer and reflux condenser

  • Procedure:

    • Dissolve anthranilic acid in anhydrous pyridine in the round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add benzoyl chloride to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker containing ice water to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and then with a dilute sodium bicarbonate solution to remove any unreacted acids.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Protocol 2: Cyclization of N-Acylanthranilic Acid using Acetic Anhydride [7]

  • Materials:

    • N-acylanthranilic acid (e.g., N-acetylanthranilic acid) (1 mole equivalent)

    • Acetic anhydride (excess, acts as both reagent and solvent)

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • Place the N-acylanthranilic acid in the round-bottom flask.

    • Add an excess of acetic anhydride.

    • Heat the mixture to reflux (approximately 130-140 °C) for 1-3 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Synthesis_Pathway_from_Anthranilic_Acid cluster_0 Method 1: Acyl Chloride Route cluster_1 Method 2: N-Acylanthranilic Acid Cyclization Anthranilic Acid Anthranilic Acid N-Acylanthranilic Acid Intermediate N-Acylanthranilic Acid Intermediate Anthranilic Acid->N-Acylanthranilic Acid Intermediate Acylation (1st equiv) Acyl Chloride (2 equiv) Acyl Chloride (2 equiv) Acyl Chloride (2 equiv)->N-Acylanthranilic Acid Intermediate Mixed Anhydride Mixed Anhydride Acyl Chloride (2 equiv)->Mixed Anhydride N-Acylanthranilic Acid Intermediate->Mixed Anhydride Activation (2nd equiv) 1,3-Benzoxazin-4-one 1,3-Benzoxazin-4-one Mixed Anhydride->1,3-Benzoxazin-4-one Intramolecular Cyclization N-Acylanthranilic Acid N-Acylanthranilic Acid Activated Intermediate Activated Intermediate N-Acylanthranilic Acid->Activated Intermediate Activation Cyclizing Agent Cyclizing Agent Cyclizing Agent->Activated Intermediate Final Product 1,3-Benzoxazin-4-one Activated Intermediate->Final Product Cyclodehydration Troubleshooting_Workflow Start Low Yield of 1,3-Benzoxazin-4-one CheckIntermediate Major product is N-acylanthranilic acid? Start->CheckIntermediate CheckDihydro Presence of dihydro intermediate? CheckIntermediate->CheckDihydro No IncreaseAcylChloride Increase acyl chloride to >2 equivalents CheckIntermediate->IncreaseAcylChloride Yes IncreaseTimeTemp Increase reaction time and/or temperature CheckDihydro->IncreaseTimeTemp Yes CheckAnhydrous Ensure anhydrous conditions CheckDihydro->CheckAnhydrous No UseCyclizingAgent Add a cyclizing agent (e.g., Acetic Anhydride) IncreaseAcylChloride->UseCyclizingAgent IncreaseAcylChloride->CheckAnhydrous UseCyclizingAgent->CheckAnhydrous Success Improved Yield IncreaseTimeTemp->Success CheckAnhydrous->Success

References

Benoxathian hydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benoxathian (B1196792) Hydrochloride. The information is designed to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Benoxathian Hydrochloride and what is its primary mechanism of action?

This compound is a potent and selective α1-adrenoceptor antagonist.[1][2][3] Its mechanism of action involves blocking the α1-adrenergic receptors, which are G protein-coupled receptors associated with the Gq heterotrimeric G protein.[4] This blockade inhibits the downstream signaling cascade initiated by catecholamines like norepinephrine (B1679862) and epinephrine.[1][4][5]

Q2: What are the known solubility properties of this compound?

This compound is a solid, white to off-white powder.[1] It is highly soluble in DMSO (up to 250 mg/mL), but its aqueous solubility is not well-documented in publicly available literature.[1][2] As a hydrochloride salt of a weakly basic compound, its aqueous solubility is expected to be pH-dependent, with higher solubility at a lower pH.

Q3: Why am I having trouble dissolving this compound in aqueous buffers like PBS?

Difficulties in dissolving this compound in neutral aqueous buffers like PBS (pH 7.4) are common for hydrochloride salts of poorly soluble compounds. This can be due to several factors:

  • pH of the solution: At neutral or alkaline pH, the hydrochloride salt may convert to its less soluble free base form, leading to precipitation.

  • Common ion effect: The presence of chloride ions in the buffer can suppress the dissolution of the hydrochloride salt.[6]

  • Low intrinsic aqueous solubility: The free base form of the molecule may have inherently low water solubility.

Q4: Can I heat or sonicate my solution to aid dissolution?

Yes, gentle heating (e.g., to 37°C) and sonication can be used to help dissolve this compound.[1] However, be cautious with heating, as excessive temperatures may degrade the compound. Always start with gentle warming and short bursts of sonication.

Troubleshooting Guide for Aqueous Solubility Issues

Problem: this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4).

This is a common issue. The following troubleshooting workflow can help you achieve a clear solution.

G start Start: this compound powder will not dissolve in aqueous buffer check_purity Step 1: Verify Compound Purity - Is the compound from a reputable source? - Is it within its expiration date? start->check_purity ph_adjust Step 2: Lower the pH - Prepare the buffer without phosphate (B84403) first. - Add the compound to acidic water (e.g., pH 2-4 with HCl). - Once dissolved, slowly add buffer components and adjust pH. check_purity->ph_adjust Purity confirmed assist_dissolution Step 4: Use Physical Dissolution Aids - Gently warm the solution (e.g., 37°C). - Use a sonicator bath in short bursts. ph_adjust->assist_dissolution Still issues or pH adjustment not possible success Success: Clear Solution Obtained ph_adjust->success Compound dissolves cosolvent Step 3: Use a Co-solvent (if permissible for your experiment) - Prepare a high-concentration stock in 100% DMSO. - Add the DMSO stock to your aqueous buffer dropwise while vortexing. cosolvent->success Precipitate dissolves fail Issue Persists: Consider alternative formulation strategies or non-aqueous solvents. cosolvent->fail Precipitate forms upon addition to buffer assist_dissolution->cosolvent Still not fully dissolved assist_dissolution->success Compound dissolves

Figure 1: Troubleshooting workflow for dissolving this compound.
Problem: My this compound solution is cloudy or a precipitate forms over time.

Cloudiness or precipitation after initial dissolution can indicate a few issues:

  • Supersaturation: The initial concentration may be above the equilibrium solubility in your specific buffer, leading to precipitation over time.

  • pH Instability: The pH of your solution may be shifting, causing the compound to fall out of solution.

  • Degradation: While less common for short-term storage, degradation can occur. It is always recommended to use freshly prepared solutions.

Quantitative Solubility Data

Quantitative aqueous solubility data for this compound is limited in the public domain. However, solubility in various solvent systems has been reported and is summarized below. Researchers should determine the empirical solubility in their specific aqueous buffer system.

Solvent SystemSolubilityMolar Concentration (mM)Notes
In Vitro Solvents
DMSO≥ 250 mg/mL≥ 628.27 mMUltrasonic assistance may be needed. Hygroscopic DMSO can impact solubility, so use a fresh aliquot.[1]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL≥ 5.23 mMResults in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL≥ 5.23 mMResults in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL≥ 5.23 mMResults in a clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment

This protocol is recommended for preparing this compound in an aqueous solution for in vitro cell-based assays where a small amount of acid is tolerable.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add the powder to a sterile conical tube. Add a small volume of sterile, high-purity water (e.g., Milli-Q) that has been acidified to pH 2-4 with dilute HCl.

  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Buffering: Slowly add your concentrated buffer components (e.g., phosphate, saline) to the solution while gently stirring.

  • Final pH and Volume Adjustment: Carefully adjust the pH to the desired final value using dilute NaOH. Caution: As you approach neutral pH, be vigilant for any signs of precipitation. If cloudiness appears, you have exceeded the solubility at that pH. Bring the solution to the final desired volume with sterile water.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

This is the most straightforward method for preparing a stock solution that can then be diluted into your aqueous experimental medium.

  • Weighing: Accurately weigh the this compound powder and place it in a sterile, chemically resistant tube (e.g., glass or polypropylene).

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).

  • Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Signaling Pathway

This compound acts as an antagonist at the α1-adrenergic receptor. The canonical signaling pathway that is blocked by this antagonism is depicted below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (Agonist) Receptor α1-Adrenergic Receptor NE->Receptor Activates Benoxathian Benoxathian HCl (Antagonist) Benoxathian->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ER->Ca Releases Ca->PKC Activates Response Cellular Responses (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates targets

Figure 2: Blockade of the α1-Adrenergic Receptor Signaling Pathway by Benoxathian HCl.

References

Technical Support Center: Benoxathian Hydrochloride Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to overcome the poor in vivo bioavailability of Benoxathian hydrochloride.

Troubleshooting Guides

This section addresses specific experimental issues you may encounter.

Issue 1: Consistently low Cmax and AUC values in preclinical pharmacokinetic (PK) studies despite dose escalation.

  • Question: We are observing very low and dose-disproportionate plasma concentrations of this compound in our rat PK studies. What is the likely cause and how can we address this?

  • Answer: This observation strongly suggests that the oral bioavailability of this compound is limited by its poor aqueous solubility and/or dissolution rate in the gastrointestinal (GI) tract. When the dissolution rate is the rate-limiting step, increasing the dose does not lead to a proportional increase in absorption and systemic exposure.[1][2]

    Recommended Actions:

    • Particle Size Reduction: The dissolution rate of a drug is directly proportional to its surface area.[3] Reducing the particle size of the active pharmaceutical ingredient (API) can significantly enhance its dissolution.

      • Micronization: This technique reduces particle size to the micron range and can be a cost-effective first step.[3][4]

      • Nanonization: Creating a nanosuspension, where the drug particles are in the nanometer range, dramatically increases the surface area and saturation solubility.[4][5] This can be achieved through methods like media milling or high-pressure homogenization.

    • Formulation in Lipid-Based Systems: Lipid-based formulations can improve the bioavailability of hydrophobic drugs by presenting the drug in a solubilized state, thereby bypassing the dissolution step.[6][7][8]

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids.[7] This increases the surface area for drug release and absorption.

Issue 2: High inter-individual variability in plasma concentration profiles in animal studies.

  • Question: Our in vivo studies with a simple suspension of this compound show significant variability in drug absorption between subjects. What could be causing this and how can we achieve more consistent results?

  • Answer: High variability is often linked to the erratic absorption of poorly soluble drugs. Factors such as differences in gastric pH, GI motility, and the presence of food can have a pronounced effect on the dissolution and absorption of the drug from a simple suspension.

    Recommended Actions:

    • Develop an Amorphous Solid Dispersion (ASD): By dispersing this compound in a hydrophilic polymer matrix in its amorphous state, you can achieve a higher apparent solubility and dissolution rate compared to its crystalline form.[9][10] This can lead to more consistent absorption.

    • Utilize Lipid-Based Formulations: Formulations like SEDDS or Solid Lipid Nanoparticles (SLNs) can reduce the impact of physiological variables.[6][11] They present the drug in a solubilized form, making its absorption less dependent on GI conditions.[7]

Issue 3: In vitro dissolution shows improvement with a new formulation, but in vivo bioavailability remains low.

  • Question: We developed a micronized formulation of this compound that shows a faster dissolution rate in vitro. However, our latest rabbit PK study did not show a significant improvement in AUC. What could be the reason for this discrepancy?

  • Answer: This scenario suggests that factors other than dissolution might be limiting the oral bioavailability of this compound. These can include poor membrane permeability or significant first-pass metabolism.[12]

    Recommended Actions:

    • Investigate Permeability: Conduct in vitro permeability assays, such as Caco-2 cell monolayer permeability studies, to classify the permeability of this compound. If permeability is low (a Biopharmaceutics Classification System - BCS Class IV candidate), formulation strategies should also aim to enhance permeation.[13]

    • Incorporate Permeation Enhancers: Certain excipients can be included in the formulation to transiently and reversibly increase the permeability of the intestinal epithelium.[12]

    • Consider Lipid-Based Systems: Some lipid-based formulations, particularly those containing certain surfactants and lipids, can enhance permeability and inhibit efflux transporters, thereby improving overall absorption.[7][12]

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when formulating a poorly soluble compound like this compound for oral delivery?

A1: The initial steps should focus on characterizing the physicochemical properties of this compound to understand the root cause of its poor bioavailability.

  • Solubility Determination: Assess its solubility in various aqueous media (pH 1.2, 4.5, 6.8) and in pharmaceutically acceptable oils, surfactants, and co-solvents. This will help in selecting a suitable formulation strategy.

  • Permeability Assessment: Use in silico models or in vitro methods like the Caco-2 permeability assay to get an early indication of its membrane permeability.

  • Solid-State Characterization: Analyze the crystalline structure and thermal properties (e.g., using DSC, TGA, XRD) to understand its physical stability.

Based on this profile, you can decide on an appropriate formulation approach, such as particle size reduction, lipid-based systems, or solid dispersions.[1][2]

Q2: What are the advantages of using Solid Lipid Nanoparticles (SLNs) for this compound?

A2: SLNs are a promising approach for enhancing the bioavailability of poorly soluble drugs.[6] Their key advantages include:

  • Enhanced Bioavailability: The small particle size leads to a larger surface area for dissolution and absorption.[6]

  • Controlled Release: The solid lipid matrix can be tailored to provide sustained release of the encapsulated drug.

  • Improved Stability: The solid matrix protects the encapsulated drug from chemical degradation.

  • Good Biocompatibility: They are generally formulated with physiologically tolerated lipids.[8]

  • Potential for Targeted Delivery: The surface of SLNs can be modified to target specific tissues or cells.

Q3: How do I select the components for a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?

A3: The selection of excipients for a SEDDS is critical for its performance. The process involves:

  • Solubility Screening: Determine the solubility of this compound in a variety of oils, surfactants, and co-solvents.

  • Excipient Selection:

    • Oil Phase: Choose an oil that shows high solubilization capacity for the drug.

    • Surfactant: Select a surfactant that promotes the formation of a fine emulsion upon dilution. The Hydrophile-Lipophile Balance (HLB) value is an important consideration.

    • Co-solvent: A co-solvent may be needed to aid in dissolving the drug in the lipid base or to improve the emulsification process.

  • Constructing Ternary Phase Diagrams: These diagrams are used to identify the optimal ratios of oil, surfactant, and co-solvent that will form a stable and efficient self-emulsifying system.

  • Characterization: The resulting SEDDS should be characterized for its self-emulsification time, droplet size distribution, and in vitro drug release profile.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by High-Pressure Homogenization (HPH)

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

Procedure:

  • Preparation of Pre-suspension:

    • Dissolve the stabilizer in purified water to create a stabilizer solution.

    • Disperse a pre-weighed amount of this compound in the stabilizer solution.

    • Homogenize this mixture using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 15 minutes to form a coarse pre-suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Perform homogenization for 20-30 cycles at a pressure of 1500 bar.

    • Collect samples at intervals to monitor particle size reduction.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the average particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • In Vitro Dissolution: Perform dissolution testing using a USP dissolution apparatus (e.g., Apparatus II, paddle) in a relevant dissolution medium (e.g., simulated gastric fluid).

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a SEDDS formulation to improve the solubility and absorption of this compound.

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Kolliphor RH 40)

  • Co-solvent (e.g., Transcutol P)

Procedure:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents by adding an excess amount of the drug to a known volume of the excipient, followed by shaking and equilibration.

  • Formulation Development:

    • Based on solubility data, select the most suitable oil, surfactant, and co-solvent.

    • Prepare different formulations by mixing the selected excipients in varying ratios.

    • Add the required amount of this compound to the excipient mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary.

  • Characterization:

    • Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 250 mL of purified water in a beaker with gentle agitation. Observe the time it takes to form a clear or bluish-white emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion using DLS.

    • In Vitro Drug Release: Evaluate the drug release from the SEDDS using a dialysis bag method or a USP dissolution apparatus.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 20 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 150 ± 354.0 ± 1.5980 ± 210100
Micronized Suspension 320 ± 602.5 ± 0.82150 ± 450219
Nanosuspension 850 ± 1201.5 ± 0.56500 ± 980663
SEDDS Formulation 1100 ± 1801.0 ± 0.58900 ± 1100908

Data are presented as mean ± standard deviation (n=6).

Visualizations

Workflow for Selecting a Bioavailability Enhancement Strategy

G cluster_0 Initial Characterization cluster_1 BCS Classification & Strategy Selection Solubility Determine Aqueous Solubility Permeability Assess Membrane Permeability (e.g., Caco-2) BCS_II BCS Class II (Low Solubility, High Permeability) Permeability->BCS_II Strategy_II Focus on Solubility Enhancement: - Particle Size Reduction - Solid Dispersions - Lipid-Based Systems BCS_II->Strategy_II BCS_IV BCS Class IV (Low Solubility, Low Permeability) Strategy_IV Focus on both Solubility & Permeability: - Lipid-Based Systems (with permeation enhancers) - Nanoparticle Formulations BCS_IV->Strategy_IV

Caption: Decision workflow for selecting a suitable bioavailability enhancement strategy based on the Biopharmaceutics Classification System (BCS).

Mechanism of Absorption for a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS_Mechanism cluster_0 Oral Administration cluster_1 In GI Tract cluster_2 Absorption SEDDS SEDDS Formulation (Drug in Oil/Surfactant) Emulsion Fine Oil-in-Water Emulsion (Large Surface Area) SEDDS->Emulsion Dispersion in Aqueous GI Fluids Micelles Mixed Micelles with Bile Salts (Drug Solubilized) Emulsion->Micelles Digestion by Lipases & Interaction with Bile Absorption Drug Absorption across Enterocyte Membrane Micelles->Absorption Passive Diffusion Circulation Systemic Circulation Absorption->Circulation

Caption: Diagram illustrating the mechanism by which a SEDDS improves the oral absorption of a hydrophobic drug like this compound.

References

Optimizing dosage and administration of Benoxathian hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benoxathian Hydrochloride

Disclaimer: "this compound" appears to be a hypothetical compound. The following technical support guide is a generalized template designed for researchers, scientists, and drug development professionals working with novel hydrochloride-based chemical entities. The data, protocols, and pathways are illustrative and should be adapted based on the specific properties of the actual compound under investigation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the preclinical development of new chemical entities (NCEs).

1. Compound Solubility & Formulation

  • Q: My this compound is poorly soluble in aqueous solutions for in vitro assays. What can I do?

    • A: Low aqueous solubility is a common hurdle. First, confirm the compound's purity. Impurities can significantly alter solubility. Next, attempt solubilization in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) before making the final dilution in your aqueous buffer or media. Ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced artifacts in your assay. If solubility remains an issue, consider pH adjustment (for compounds with ionizable groups) or the use of solubilizing agents (e.g., cyclodextrins), but validate that these agents do not interfere with your experiment.

  • Q: I'm observing precipitation of the compound in my cell culture medium over time. How can I troubleshoot this?

    • A: This often indicates that the compound's concentration exceeds its thermodynamic solubility in the complex biological medium. You can try lowering the dosing concentration. Alternatively, if the experimental design permits, reduce the incubation time. Another strategy is to prepare a more concentrated stock solution in a suitable solvent and use a smaller volume to achieve the final concentration, minimizing the introduction of the organic solvent.[1] Always visually inspect your wells for precipitation before and after the experiment.

2. In Vitro Experimentation

  • Q: My dose-response curve is not sigmoidal and shows high variability between replicates. What are the potential causes?

    • A: High variability can stem from several sources:

      • Pipetting Inaccuracy: Ensure your pipettes are calibrated and use low-retention tips.

      • Cell Plating Inconsistency: Uneven cell density across the plate can lead to variable results. Ensure thorough cell suspension mixing before plating.

      • Compound Instability: The compound may be unstable in the assay medium. Assess its stability over the experiment's duration using methods like HPLC.

      • Incomplete Solubilization: Ensure the compound is fully dissolved in the stock solution before further dilution.

      • Off-Target Effects: At high concentrations, some compounds exhibit off-target effects that can confound the dose-response relationship.[1] It is crucial to find the lowest concentration that produces the desired effect without causing undue stress to the cells.[1]

  • Q: I am seeing significant cytotoxicity at concentrations where I expect to see a specific pharmacological effect. How do I decouple these?

    • A: This is a common challenge in drug discovery. First, determine the cytotoxicity profile (e.g., using an LDH or Annexin V assay) in parallel with your functional assay. This allows you to define a concentration window where the compound is active but not broadly cytotoxic. If the windows overlap significantly, the desired effect may be intrinsically linked to a cytotoxic pathway. Consider using shorter time points for your functional assay to see if the desired effect precedes the onset of cell death.

3. In Vivo Administration & Dosing

  • Q: What is the best way to formulate this compound for animal studies?

    • A: The formulation depends on the route of administration (e.g., oral, intravenous, intraperitoneal). For oral gavage, an aqueous suspension or solution is common. Vehicles like 0.5% methylcellulose (B11928114) or carboxymethylcellulose are often used to create uniform suspensions. For intravenous administration, the compound must be fully solubilized, often requiring co-solvents or cyclodextrins. It is critical that the chosen vehicle is non-toxic and does not affect the compound's absorption or the study's outcome.[2]

  • Q: My in vivo results are not consistent with my in vitro data. What should I investigate?

    • A: The disconnect between in vitro and in vivo results is a major challenge in drug development.[3][4] Key factors to investigate include:

      • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid clearance, resulting in insufficient exposure at the target tissue. Conduct a PK study to measure parameters like Cmax, Tmax, and bioavailability.

      • Target Engagement: Confirm that the drug is reaching its intended biological target in the animal model.

      • Metabolism: The compound may be converted into inactive or even toxic metabolites in vivo.

      • Animal Model Relevance: The chosen animal model may not accurately reflect the human disease state.

Data Presentation Tables

Clear data presentation is essential for interpreting experimental results.

Table 1: Example In Vitro Dose-Response Data

Concentration (µM)% Inhibition (Mean)Standard Deviation
0.012.10.8
0.115.42.3
148.94.1
1085.23.5
10098.61.9

Table 2: Example In Vivo Pharmacokinetic Parameters

ParameterRoute: Oral (PO)Route: Intravenous (IV)
Dose (mg/kg) 105
Cmax (ng/mL) 4501200
Tmax (hr) 1.50.1
AUC (ng*hr/mL) 21001850
Bioavailability (%) 56.8N/A

Experimental Protocols

Protocol 1: General Cell Viability (MTT) Assay

This protocol provides a method for assessing the effect of this compound on cell proliferation and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions of the desired final concentrations (e.g., 200 µM, 20 µM, 2 µM, etc.).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate working solution to each well. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Visualizations: Workflows and Pathways

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase A Compound Synthesis & QC B Solubility & Stability Screening A->B C Primary Target-Based Assay (e.g., Enzyme Assay) B->C D Cell-Based Assay (Dose-Response) C->D E Cytotoxicity Profiling D->E F Mechanism of Action Studies D->F G Formulation Development F->G Lead Candidate Selection H Pharmacokinetic (PK) Study I Maximum Tolerated Dose (MTD) Study H->I J Efficacy Study in Disease Model I->J K Preliminary Toxicology J->K End End: IND-Enabling Studies K->End Start Start: New Chemical Entity Start->A

Caption: Preclinical Development Workflow for a New Chemical Entity.

G Ligand Benoxathian HCl Receptor Target Receptor (e.g., RTK) Ligand->Receptor Binds & Inhibits RAS RAS Receptor->RAS Inhibition (Expected MoA) RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates to Nucleus & Activates Response Cellular Response (Proliferation, Survival) TF->Response Nucleus Nucleus

Caption: Hypothetical Signaling Pathway (e.g., MAPK/ERK) Modulated by Benoxathian HCl.

References

Technical Support Center: Benoxathian Hydrochloride (Benzathine Penicillin G)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Benoxathian hydrochloride, commonly known as Benzathine penicillin G. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected side effects and experimental issues.

Frequently Asked Questions (FAQs)

Q1: I am observing lower than expected efficacy of my Benzathine penicillin G in my bacterial culture. What could be the cause?

A: There are several potential reasons for reduced efficacy:

  • Bacterial Resistance: The bacterial strain you are using may have developed resistance to penicillin. Benzathine penicillin G is not effective against penicillinase-producing bacteria or organisms with altered penicillin-binding proteins (PBPs).[1][2]

  • Compound Instability: Penicillins are known to be relatively unstable.[3] Improper storage or prolonged exposure to suboptimal conditions (e.g., non-ideal pH, temperature) can lead to degradation of the compound. Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent inactivation from repeated freeze-thaw cycles.[4]

  • Incorrect Preparation: Due to its low solubility, ensuring the compound is properly dissolved and homogenously distributed in your media is critical.[1] Issues with dissolution can lead to a lower effective concentration.

Q2: My experimental results with Benzathine penicillin G are inconsistent between batches. Why might this be happening?

A: Batch-to-batch variability can be attributed to the physical characteristics of the compound.

  • Particle Size and Aggregation: Studies have shown that some batches of Benzathine penicillin G may contain aggregated particles.[5]

  • Crystal Morphology: Different brands or batches may have varying crystal shapes (e.g., 'needle-like' vs. 'plate-like').[5] These physical differences can affect the dissolution rate and bioavailability of the compound in your experiments, leading to inconsistent results. It is recommended to characterize the particle size and morphology if you observe significant variability.

Q3: I am using Benzathine penicillin G in my mammalian cell culture as a prophylactic antibiotic, and I'm seeing unexpected changes in my cells. Is this related to the compound?

A: Yes, it is highly likely. While used to prevent bacterial contamination, penicillin can have off-target effects on eukaryotic cells.

  • Altered Gene Expression: The use of penicillin-streptomycin (B12071052) cocktails in cell culture has been shown to cause significant changes in the expression of hundreds of genes, particularly those related to drug and stress responses, and apoptosis.[6]

  • Impaired Cell Growth and Differentiation: Studies have reported that antibiotics like penicillin can impair cell growth, proliferation, and differentiation in various cell types, including stem cells and keratinocytes.[7] If your experiments are sensitive to these pathways, it is advisable to culture cells in an antibiotic-free medium, relying on stringent aseptic techniques.

Q4: I am having trouble dissolving Benzathine penicillin G for my in vitro experiments. What is the recommended procedure?

A: Benzathine penicillin G has very low water solubility.[1] To prepare stock solutions, organic solvents are typically required.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of Benzathine penicillin G.[4]

  • Improving Solubility: For aqueous-based assays, solid dispersion techniques with hydrophilic carriers like PEG 4000 or HPMC can enhance the dissolution rate.[8][9] The general principle is to increase the surface area of the drug by adsorbing it onto the surface of a hydrophilic polymer.[8][9]

Data & Experimental Protocols

Quantitative Data Summary

Table 1: Solubility and Storage of Benzathine Penicillin G

ParameterValue/RecommendationSource
Solubility in DMSO ≥ 250 mg/mL[4]
Aqueous Solubility Very low[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[4]
Storage (Stock Solution in Solvent) -80°C for 6 months; -20°C for 1 month[4]

Table 2: Stability of Penicillin G in Solution

DiluentStorage TemperatureStability PeriodObservationsSource
0.9% NaCl or 5% Dextrose5°CAt least 21 dayspH consistently decreased from ~6.4 to ~5.5[3]
Aqueous Solution25°C~24 hoursPenicillins are relatively unstable in the environment[3]
Experimental Protocols

Protocol 1: Preparation of Benzathine Penicillin G Stock Solution

  • Objective: To prepare a high-concentration stock solution for in vitro use.

  • Materials:

    • Benzathine penicillin G powder

    • Hygroscopic DMSO[4]

    • Sterile microcentrifuge tubes

  • Procedure:

    • Under aseptic conditions, weigh the desired amount of Benzathine penicillin G powder.

    • Add the appropriate volume of newly opened DMSO to achieve the target concentration (e.g., 250 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.[4]

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to one month or -80°C for up to six months.[4]

Protocol 2: Troubleshooting Reduced Efficacy via Bacterial Susceptibility Testing

  • Objective: To determine if reduced efficacy is due to bacterial resistance.

  • Methodology: A standard method like Kirby-Bauer disk diffusion or a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) should be performed.

  • Procedure (Disk Diffusion - Simplified):

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

    • Evenly swab the inoculum onto the surface of a Mueller-Hinton agar (B569324) plate.

    • Aseptically place a paper disk impregnated with a known concentration of Benzathine penicillin G onto the agar surface.

    • Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the area around the disk where no bacteria grow).

    • Compare the zone diameter to established clinical breakpoints to determine if the strain is susceptible, intermediate, or resistant.

Visualizations

Signaling Pathways and Workflows

Mechanism of Action of Benzathine Penicillin G cluster_bacteria Bacterial Cell cluster_drug_action Drug Intervention PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall catalyzes cross-linking Inhibition Inhibition of Transpeptidation Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP binds to PenG Benzathine Penicillin G PenG->PBP binds to & inhibits WeakWall Weakened Cell Wall Inhibition->WeakWall Lysis Cell Lysis & Death WeakWall->Lysis Troubleshooting Workflow for Unexpected Cell Culture Results Start Unexpected Results Observed (e.g., low proliferation, altered morphology) Check_Contamination 1. Check for Microbial Contamination Start->Check_Contamination Contaminated Contamination Found Check_Contamination->Contaminated Yes No_Contamination No Contamination Check_Contamination->No_Contamination No Other_Factors Investigate Other Experimental Variables Contaminated->Other_Factors Discard culture, review aseptic technique Review_Antibiotics 2. Review Antibiotic Use (Penicillin Present?) No_Contamination->Review_Antibiotics Yes_Pen Yes Review_Antibiotics->Yes_Pen Yes No_Pen No Review_Antibiotics->No_Pen No Hypothesis Hypothesis: Penicillin is causing off-target effects. Yes_Pen->Hypothesis No_Pen->Other_Factors Experiment 3. Design Control Experiment: Culture cells with and without Penicillin Hypothesis->Experiment Compare 4. Compare Results: (Proliferation, Gene Expression, etc.) Experiment->Compare Conclusion Conclusion: Determine if Penicillin is the causative agent. Compare->Conclusion

References

Benoxathian hydrochloride stability problems in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability challenges associated with benoxathian (B1196792) hydrochloride during long-term storage and experimental use. Due to limited publicly available stability data for benoxathian hydrochloride, this guide offers a framework for establishing its stability profile through structured experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: While specific long-term stability data is not extensively published, for optimal stability, this compound should be stored in a cool, dry, and dark place.[1][2][3][4] Recommended storage is typically at 2-8°C, protected from light and moisture. Always refer to the manufacturer's certificate of analysis for any lot-specific storage recommendations.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, which includes a benzothiazine moiety, potential degradation pathways include hydrolysis and photodegradation. The ester linkage may be susceptible to hydrolysis under acidic or basic conditions, while the aromatic rings and the sulfur-containing heterocyclic ring could be prone to photodegradation upon exposure to UV light.

Q3: How can I visually assess if my this compound has degraded?

A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning), caking of the powder, or a change in its physical appearance. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary for a definitive assessment of stability.

Q4: Does the hydrochloride salt form affect its stability?

A4: The hydrochloride salt form generally enhances the solubility and stability of amine-containing compounds. However, the presence of chloride ions could potentially influence certain degradation pathways, and the acidic nature of the salt in solution might affect hydrolytic stability.

Troubleshooting Guide

Issue: I observe new, unexpected peaks in my HPLC chromatogram after storing my this compound solution.

  • Possible Cause: This is a strong indicator of degradation. The new peaks likely represent degradation products.

  • Solution:

    • Characterize the Degradants: If possible, use techniques like LC-MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.

    • Perform Forced Degradation Studies: Conduct forced degradation studies (see Experimental Protocols below) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This can help confirm if the unexpected peaks correspond to known degradants.

    • Optimize Storage of Solutions: Prepare fresh solutions for immediate use whenever possible. If solutions must be stored, keep them at low temperatures (2-8°C), protected from light, and in a tightly sealed container. Consider using a buffered solution at an optimal pH if the degradation is found to be pH-dependent.

Issue: The potency of my this compound standard seems to have decreased over time.

  • Possible Cause: This is a classic sign of degradation. The active pharmaceutical ingredient (API) is breaking down into inactive or less active forms.

  • Solution:

    • Re-qualify Your Standard: If you suspect your standard has degraded, compare it against a freshly prepared standard from a new, unopened vial of this compound.

    • Establish a Re-test Period: For long-term studies, it is crucial to establish a re-test period for your in-house standards. This involves periodically re-analyzing the standard to ensure its purity and potency remain within acceptable limits.

    • Review Storage Conditions: Ensure that the standard is being stored under the recommended conditions and that the container is properly sealed.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.

  • Materials and Reagents:

    • This compound

    • Hydrochloric acid (HCl), 0.1 M and 1 M

    • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

    • Hydrogen peroxide (H₂O₂), 3% and 30%

    • HPLC-grade water, acetonitrile, and methanol (B129727)

    • Phosphate or citrate (B86180) buffers (pH 4, 7, and 9)

    • A calibrated HPLC system with a UV or PDA detector

    • Photostability chamber

    • Oven

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to achieve a final concentration of 100 µg/mL. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation: Expose the solid powder of this compound to 80°C in an oven for 48 hours. Also, prepare a solution (100 µg/mL) and incubate at 80°C for 24 hours.

    • Photolytic Degradation: Expose the solid powder and a solution (100 µg/mL) to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection into the HPLC system.

    • Analyze all samples by a suitable HPLC method (see Protocol 2 for method development).

    • Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent drug from its degradation products.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions (Initial):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in water

      • B: Acetonitrile

    • Gradient: Start with a high aqueous percentage and gradually increase the organic phase (e.g., 5% B to 95% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of this compound and also scan across a range (e.g., 200-400 nm) with the PDA detector to identify the optimal wavelength for detecting both the parent drug and degradants.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Inject the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed.

    • Linearity: Analyze a series of solutions of this compound at different concentrations to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.

Data Presentation

The following tables are templates for organizing and presenting stability data for this compound.

Table 1: Forced Degradation Study Results for this compound

Stress ConditionTime (hours)% Assay of Benoxathian HClNumber of Degradants% Area of Major Degradant
0.1 M HCl, 60°C0100.000.0
24
0.1 M NaOH, 60°C0100.000.0
24
3% H₂O₂, RT0100.000.0
24
Thermal (Solid), 80°C0100.000.0
48
Photolytic (Solution)0100.000.0
*
As per ICH Q1B guidelines

Table 2: Long-Term Stability Study Results for this compound (Storage at 25°C/60% RH)

Time Point (Months)AppearanceAssay (%)Purity by HPLC (%)Degradation Products (%)
0White Powder99.899.9< LOQ
3
6
9
12

Visualizations

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions prep Prepare Benoxathian HCl Stock Solution (1 mg/mL) stress Expose to Stress Conditions prep->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis acid Acidic Hydrolysis (0.1M HCl, 60°C) base Basic Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (Solid, 80°C) photo Photolytic (ICH Q1B) characterize Characterize Degradation Products (e.g., LC-MS) analysis->characterize

Caption: Workflow for a forced degradation study of this compound.

G cluster_0 Potential Degradation Pathways of a Benzothiazine Derivative cluster_1 Hydrolysis cluster_2 Photodegradation parent This compound hydrolysis_acid Acid-catalyzed hydrolysis product parent->hydrolysis_acid H+ / H2O hydrolysis_base Base-catalyzed hydrolysis product parent->hydrolysis_base OH- / H2O photo_product Photolytic degradation product parent->photo_product UV Light

Caption: Potential degradation pathways for a benzothiazine-containing compound.

G cluster_0 Alpha-1 Adrenergic Receptor Signaling Pathway ligand Norepinephrine (B1679862) receptor Alpha-1 Adrenergic Receptor ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Activate Protein Kinase C (PKC) dag->pkc response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response benoxathian Benoxathian HCl (Antagonist) benoxathian->receptor blocks

Caption: Alpha-1 adrenergic receptor signaling pathway and the antagonistic action of benoxathian HCl.

Note on Signaling Pathway: this compound is an alpha-adrenergic antagonist. Its degradation could lead to a loss of affinity for the alpha-1 adrenergic receptor, thereby reducing its therapeutic efficacy.[1][5][6] The diagram above illustrates the canonical Gq-coupled signaling cascade initiated by norepinephrine binding to the alpha-1 receptor.[6][7] Degradation of this compound would diminish its ability to block this pathway.

References

Technical Support Center: Refining Analytical Methods for Benoxathian Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial approach for developing an analytical method for Benoxathian hydrochloride?

A1: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point for the analysis of this compound. This is due to the compound's aromatic structure, which should provide good UV absorbance, and its expected moderate polarity, making it amenable to separation on a C18 stationary phase.

Q2: What are the critical parameters to consider when developing an HPLC method for this compound?

A2: The most critical parameters include the choice of stationary phase (column), mobile phase composition (organic modifier and buffer), pH of the mobile phase, and the detection wavelength. Proper optimization of these parameters is essential for achieving good peak shape, resolution, and sensitivity.

Q3: How can I ensure the stability of this compound during analysis?

A3: To minimize degradation, it is advisable to prepare solutions fresh daily, protect them from light, and store them at a controlled low temperature when not in use. A stability-indicating assay should be developed to ensure that the analytical method can distinguish the intact drug from any potential degradation products.[1][2]

Q4: What are the common causes of peak fronting or tailing in the chromatogram?

A4: Peak asymmetry can be caused by several factors, including column overload, inappropriate mobile phase pH leading to analyte ionization issues, secondary interactions with the stationary phase, or a void in the column packing.

Q5: How do I determine the appropriate detection wavelength for this compound?

A5: The optimal detection wavelength can be determined by obtaining the UV spectrum of a standard solution of this compound using a diode array detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (λmax) is typically chosen to ensure the highest sensitivity. For similar α-adrenergic antagonists, wavelengths around 230-240 nm have been found to be effective.[3][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Peak or Very Small Peak - Injection issue (air bubble in syringe, clogged injector).- Detector issue (lamp off, incorrect wavelength).- Sample degradation.- Incorrect mobile phase composition.- Manually inspect the injection process.- Verify detector settings and lamp status.- Prepare a fresh sample and standard.- Confirm the mobile phase preparation and composition.
Broad Peaks - Column contamination or degradation.- High dead volume in the system.- Sample solvent stronger than the mobile phase.- Flush the column with a strong solvent or replace it.- Check and minimize the length and diameter of tubing.- Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks - Column void or channeling.- Clogged frit.- Co-elution with an interfering peak.- Reverse flush the column at low flow rate or replace it.- Replace the column inlet frit.- Modify the mobile phase composition or gradient to improve resolution.
Baseline Drift - Column not equilibrated.- Mobile phase composition changing.- Detector temperature fluctuation.- Equilibrate the column for a longer duration.- Ensure proper mixing and degassing of the mobile phase.- Allow the detector to stabilize.
Ghost Peaks - Contamination in the mobile phase or system.- Carryover from a previous injection.- Use fresh, high-purity solvents.- Implement a needle wash step and inject a blank run.

Experimental Protocols

Hypothetical RP-HPLC Method for this compound

This protocol describes a starting point for the development of an isocratic RP-HPLC method for the quantification of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (B84403) (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). The optimal ratio should be determined experimentally. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

4. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile: 25 mM Phosphate Buffer pH 3.0 (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan (start with 235 nm).

5. Method Validation Parameters (as per ICH guidelines):

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of this compound.

  • Linearity: Analyze a minimum of five concentrations across the expected range. Plot a calibration curve and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo at three different concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH ± 0.2, mobile phase composition ± 2%, temperature ± 5 °C) to assess the method's reliability.

Data Presentation

Table 1: Hypothetical Method Validation Summary for this compound Analysis
ParameterAcceptance CriteriaHypothetical Result
Linearity Range r² ≥ 0.9991 - 20 µg/mL (r² = 0.9995)
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Retention Time -Approx. 5.2 min

Visualizations

HPLC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Hardware Troubleshooting cluster_3 Method Adjustment Problem Chromatographic Problem (e.g., Peak Broadening, Tailing, Splitting) Check_System Check System Parameters - Pressure - Flow Rate - Temperature Problem->Check_System Start Check_Mobile_Phase Check Mobile Phase - Composition - pH - Degassing Check_System->Check_Mobile_Phase Check_Sample Check Sample - Concentration - Solvent Check_Mobile_Phase->Check_Sample Inspect_Column Inspect Column - Age - Contamination - Voids Check_Sample->Inspect_Column If problem persists Inspect_Injector Inspect Injector - Rotor Seal - Needle Inspect_Column->Inspect_Injector Inspect_Detector Inspect Detector - Lamp - Flow Cell Inspect_Injector->Inspect_Detector Adjust_Mobile_Phase Adjust Mobile Phase - Organic % - pH Inspect_Detector->Adjust_Mobile_Phase If hardware is OK Optimize_Gradient Optimize Gradient Profile Adjust_Mobile_Phase->Optimize_Gradient Change_Column Change Column - Different Stationary Phase Optimize_Gradient->Change_Column Resolution Problem Resolved Change_Column->Resolution Final Step

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Development_Pathway cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Properties Understand Analyte Properties (pKa, logP, UV spectrum) Select_Column Select Column (e.g., C18, C8) Analyte_Properties->Select_Column Select_Mobile_Phase Select Mobile Phase (Organic & Aqueous) Select_Column->Select_Mobile_Phase Optimize_Mobile_Phase Optimize Mobile Phase - Organic/Aqueous Ratio - pH Select_Mobile_Phase->Optimize_Mobile_Phase Proceed to Optimization Optimize_Flow_Rate Optimize Flow Rate Optimize_Mobile_Phase->Optimize_Flow_Rate Optimize_Temperature Optimize Column Temperature Optimize_Flow_Rate->Optimize_Temperature Specificity Specificity Optimize_Temperature->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Validated Analytical Method Robustness->Final_Method Finalize

Caption: A signaling pathway for HPLC method development and validation.

References

Addressing off-target effects of Benoxathian hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Benoxathian hydrochloride?

A1: this compound is a selective antagonist of alpha-1 adrenergic receptors. These receptors are part of the sympathetic nervous system and are typically activated by catecholamines like norepinephrine (B1679862) and epinephrine. By blocking these receptors, this compound inhibits the downstream signaling pathways, which commonly involve the activation of phospholipase C and subsequent increases in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a rise in intracellular calcium.

Q2: What are the known subtypes of alpha-1 adrenergic receptors, and does this compound have a preference for any of them?

A2: There are three main subtypes of the alpha-1 adrenergic receptor: α1A, α1B, and α1D. These subtypes can have different tissue distributions and downstream effects. While this compound is generally selective for alpha-1 receptors over other adrenergic receptors, its affinity for each subtype may vary. It is crucial to determine the subtype selectivity profile in your experimental system.

Q3: What are the potential off-target effects of this compound?

A3: Off-target effects can arise from the compound binding to other receptors or proteins. For an alpha-1 adrenergic antagonist, potential off-targets could include other adrenergic receptor subtypes (e.g., alpha-2 or beta-adrenergic receptors), serotonin (B10506) receptors, or dopamine (B1211576) receptors, among others. These unintended interactions can lead to unexpected experimental results.

Q4: How can I confirm that the observed effect in my experiment is due to on-target alpha-1 adrenergic receptor blockade?

A4: To confirm on-target activity, you can perform several experiments. A rescue experiment, where the effect of this compound is prevented or reversed by co-administration of an alpha-1 adrenergic agonist, is a common approach. Additionally, using a structurally different alpha-1 antagonist to see if it phenocopies the effect of this compound can provide evidence for on-target activity. Knockdown or knockout of the alpha-1 adrenergic receptor in your cell model should also abolish the effect of the compound.

Troubleshooting Guide

Problem 1: I'm observing a cellular phenotype that is not consistent with the known function of alpha-1 adrenergic receptors.

  • Question: My results with this compound don't align with the expected outcome of alpha-1 blockade. How can I troubleshoot this?

  • Answer: This situation suggests a potential off-target effect.

    • Perform a Dose-Response Analysis: High concentrations of a compound are more likely to cause off-target effects. Determine the lowest effective concentration of this compound that elicits the expected on-target response and see if the anomalous phenotype disappears at this concentration.

    • Use a Control Compound: Employ another well-characterized, structurally distinct alpha-1 adrenergic antagonist. If this compound does not produce the same unexpected phenotype, it is likely that the effect is specific to this compound's off-target activity.

    • Conduct a Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the alpha-1 adrenergic receptor in your experimental system at the concentrations you are using.

Problem 2: My reporter gene assay shows high background signal or appears to be directly affected by this compound.

  • Question: I am using a reporter assay to measure the activity of a signaling pathway, but this compound seems to be interfering with the reporter itself. What should I do?

  • Answer: Direct interference with the reporter system is a common issue with small molecules.

    • Counter-Screen with a Control Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. This will help determine if the compound is directly affecting the reporter enzyme (e.g., luciferase) or the general transcription/translation machinery.[1]

    • Switch Reporter Systems: Some compounds can directly inhibit or activate certain reporter enzymes. If you are using a luciferase-based reporter, consider switching to a different system, such as one that uses a fluorescent protein.[1]

Quantitative Data Summary

The following table presents hypothetical binding affinities for this compound to illustrate a selectivity profile. Researchers should generate their own data for their specific compound and experimental conditions.

Target ReceptorBinding Affinity (Ki, nM)Notes
Alpha-1A Adrenergic 5.2 Primary Target
Alpha-1B Adrenergic 15.8 Primary Target
Alpha-1D Adrenergic 25.1 Primary Target
Alpha-2A Adrenergic850Potential off-target at higher concentrations.
Beta-1 Adrenergic> 10,000Unlikely to be a significant off-target.
Serotonin Receptor 5-HT2A1,200Potential off-target at higher concentrations.
Dopamine Receptor D2> 10,000Unlikely to be a significant off-target.

Key Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for its target and potential off-target receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., HEK293 cells transfected with the alpha-1A adrenergic receptor).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [3H]-Prazosin for alpha-1 receptors), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Calculate the IC50 value from the resulting sigmoidal curve and then determine the Ki value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.

  • Heating: Harvest the cells, lyse them, and aliquot the lysate into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Aggregates: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Western Blot Analysis: Analyze the amount of the target protein (alpha-1 adrenergic receptor) remaining in the supernatant at each temperature using Western blotting.

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

G cluster_0 Alpha-1 Adrenergic Signaling Norepinephrine Norepinephrine/ Epinephrine Alpha1_AR Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_AR Activates Benoxathian Benoxathian HCl Benoxathian->Alpha1_AR Inhibits Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation G cluster_1 Workflow for Investigating Off-Target Effects start Unexpected Experimental Result Observed dose_response Perform Dose-Response Curve Analysis start->dose_response control_compound Test with Structurally Different Alpha-1 Antagonist dose_response->control_compound phenotype_check Does Control Compound Replicate Phenotype? control_compound->phenotype_check target_engagement Confirm Target Engagement (e.g., CETSA) phenotype_check->target_engagement No on_target Phenotype is Likely On-Target phenotype_check->on_target Yes off_target_screen Perform Broad Off-Target Screening (e.g., Profiling Panel) target_engagement->off_target_screen off_target Phenotype is Likely Off-Target off_target_screen->off_target G cluster_2 Troubleshooting Logic Tree start Unexpected Result with Benoxathian HCl is_reproducible Is the effect reproducible? start->is_reproducible is_dose_dependent Is the effect dose-dependent? use_lowest_dose Action: Use lowest effective dose. is_dose_dependent->use_lowest_dose Yes use_controls Is the effect abolished by receptor knockout or replicated by another antagonist? is_dose_dependent->use_controls No (Effect at all doses) is_reproducible->is_dose_dependent Yes check_reagents Action: Check reagent stability and experimental setup. is_reproducible->check_reagents No use_lowest_dose->use_controls on_target Conclusion: Likely On-Target Effect use_controls->on_target Yes off_target Conclusion: Likely Off-Target Effect use_controls->off_target No

References

Technical Support Center: Purification of Benoxathian Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized Benoxathian hydrochloride. The following sections offer detailed protocols and data-driven guidance for common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Question: My final product has a low purity (<95%) after initial synthesis. What should I do first?

Answer: A low purity level after the initial synthesis is a common issue. The first step is to identify the nature of the impurities. Are they unreacted starting materials, side-products, or residual solvents? A combination of analytical techniques such as HPLC, TLC, and NMR can help identify the impurities. Once identified, a suitable purification strategy can be devised. The flowchart below provides a general troubleshooting workflow.

G start Low Purity Product (<95%) identify_impurities Identify Impurities (HPLC, TLC, NMR) start->identify_impurities soluble_impurities Impurities are soluble in a specific solvent? identify_impurities->soluble_impurities recrystallize Recrystallization soluble_impurities->recrystallize  Yes chromatography Column Chromatography soluble_impurities->chromatography  No wash Wash with Solvent recrystallize->wash end_product High Purity Product (>99%) wash->end_product chromatography->end_product

Caption: Troubleshooting workflow for low purity product.

Question: I am observing significant amounts of starting materials in my final this compound product. How can I remove them?

Answer: The presence of starting materials is a frequent problem. An effective method for removal is a liquid-liquid extraction based on pH adjustment. By converting the this compound to its free base form, it can be separated from water-soluble starting materials.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude this compound in water.

  • Adjust the pH of the aqueous solution to a basic range (pH 9-11) using a suitable base like a 1M sodium hydroxide (B78521) solution. This will convert the amine hydrochloride to its free base.

  • Extract the aqueous solution with an organic solvent in which the Benoxathian free base is soluble, but the impurities are not (e.g., dichloromethane (B109758) or ethyl acetate). Perform the extraction three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Convert the free base back to the hydrochloride salt by bubbling HCl gas through the solution or by adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).

  • The purified this compound will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.

Question: My this compound is discolored. How can I remove the colored impurities?

Answer: Colored impurities can often be removed by treating a solution of the compound with activated charcoal.[1]

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude this compound in a suitable hot solvent.

  • Add a small amount of activated charcoal (typically 1-5% of the solute weight) to the hot solution.

  • Stir the mixture for 5-10 minutes.

  • Filter the hot solution through a pad of celite to remove the activated charcoal.

  • Allow the filtrate to cool slowly to induce crystallization of the purified, colorless product.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Frequently Asked Questions (FAQs)

What is the most effective method for purifying solid organic compounds like this compound?

Recrystallization is the primary and most effective method for purifying solid organic compounds.[1] The key is to find a suitable solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.[1]

How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent should:

  • Not react with the compound.

  • Dissolve the compound completely when hot.

  • Dissolve the compound poorly when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the crystals.

For amine hydrochlorides, protic solvents or mixtures containing organic acids can be effective.[2][3] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one.

Can I use a mixture of solvents for recrystallization?

Yes, a mixed solvent system can be used when a single solvent is not ideal. This typically involves a "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is insoluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly.

What is the purpose of washing the crystals after filtration?

Washing the crystals with a small amount of cold, fresh solvent helps to remove any residual impurities that may be adhering to the surface of the crystals. It is crucial to use a cold solvent to minimize the loss of the desired product.

Purification Data

The following table summarizes the expected purity of this compound after applying different purification techniques. The data is illustrative and may vary depending on the specific impurities present.

Purification MethodStarting Purity (%)Purity After 1st Cycle (%)Purity After 2nd Cycle (%)
Recrystallization94.598.8>99.5
Acid-Base Extraction92.097.599.0
Column Chromatography85.0>99.5-

Experimental Workflows

The following diagram illustrates a general workflow for the purification of this compound.

G crude_product Crude Benoxathian HCl dissolve Dissolve in Hot Solvent crude_product->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal filter_hot Hot Filtration charcoal->filter_hot Yes cool Cool to Crystallize charcoal->cool No filter_hot->cool filter_cold Cold Filtration cool->filter_cold wash_crystals Wash with Cold Solvent filter_cold->wash_crystals dry Dry Crystals wash_crystals->dry pure_product Pure Benoxathian HCl dry->pure_product

Caption: General recrystallization workflow.

References

Troubleshooting inconsistent results in Benoxathian hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benoxathian hydrochloride. Due to the limited specific experimental data publicly available for this compound, this guide also incorporates best practices and troubleshooting strategies for its drug class, α1-adrenoceptor antagonists.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent α1-adrenoceptor antagonist.[1][2][3] Its primary mechanism of action is to bind to and inhibit α1-adrenergic receptors, which are G protein-coupled receptors involved in smooth muscle contraction. By blocking these receptors, this compound can prevent the physiological responses mediated by norepinephrine (B1679862) and epinephrine.

2. What are the common research applications for this compound?

This compound is primarily used in research to study the effects of α1-adrenoceptor blockade. One specific application that has been noted is in the research of anorexia. For instance, it has been used in rat models to reverse anorexia induced by phenylpropanolamine through injection into the paraventricular nucleus.[1]

3. How should I store this compound?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to one month is recommended. The product should be stored in a sealed container, away from moisture.[4]

4. What are suitable solvents and vehicles for preparing this compound solutions?

The choice of solvent and vehicle will depend on the experimental setup (in vitro vs. in vivo). Here are some established protocols for preparing solutions for in vivo administration:

  • Protocol 1 (for continuous dosing): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).

  • Protocol 3: 10% DMSO, 90% Corn Oil.

In these protocols, a clear solution of at least 2.08 mg/mL can be achieved. It is recommended to add each solvent sequentially and mix thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

Troubleshooting Guide for Inconsistent Results

Issue 1: High Variability in Assay Results

Possible Causes & Solutions

CauseRecommended Action
Compound Precipitation This compound may precipitate in aqueous buffers. Visually inspect solutions for any precipitate. If observed, consider adjusting the solvent composition or using sonication. For in vitro assays, ensure the final concentration of organic solvents (like DMSO) is low and consistent across all wells.
Inconsistent Cell Health Ensure cells are healthy, in the logarithmic growth phase, and at a consistent passage number. Perform a cell viability assay to confirm that the vehicle or compound concentration is not causing cytotoxicity.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of the compound and reagents.
Assay Timing For kinetic assays, ensure that measurements are taken at consistent time points. Stagger the addition of reagents if there is a significant delay between the first and last wells.
Issue 2: Lower than Expected Potency (High IC50/EC50)

Possible Causes & Solutions

CauseRecommended Action
Compound Degradation Prepare fresh stock solutions and working dilutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[4]
Incorrect Compound Concentration Verify the initial weight of the compound and all subsequent dilution calculations. If possible, confirm the concentration of the stock solution using a spectrophotometric method or HPLC.
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, cell density, and substrate/agonist concentration. For competitive binding assays, ensure the concentration of the radioligand is appropriate (typically at or below its Kd).
Receptor Desensitization Prolonged exposure to antagonists can sometimes lead to receptor desensitization or internalization. Consider shorter incubation times.
Issue 3: No Observable Effect of the Compound

Possible Causes & Solutions

CauseRecommended Action
Incorrect Receptor Subtype Confirm that the cell line or tissue preparation expresses the α1-adrenoceptor subtype of interest. Different subtypes (α1A, α1B, α1D) have distinct pharmacological properties.[5]
Inactive Compound Verify the identity and purity of the this compound. If possible, obtain a certificate of analysis from the supplier. Consider purchasing the compound from a different vendor to rule out a batch-specific issue.
Assay System Not Responsive Run a positive control with a known α1-adrenoceptor antagonist (e.g., Prazosin) to confirm that the assay system is capable of detecting a response.[6] Also, use a known agonist (e.g., phenylephrine) to ensure the receptors are functional.

Data Presentation

To ensure consistency and facilitate comparison of results, use standardized tables to record your experimental parameters and outcomes.

Table 1: In Vitro Assay Parameters

ParameterExperiment 1Experiment 2Experiment 3
Cell Line
Passage Number
Cell Seeding Density
Benoxathian HCl Stock Conc.
Vehicle
Final Vehicle Conc. (%)
Incubation Time
Agonist Used
Agonist Conc.
Assay Readout

Table 2: Experimental Results

Experiment IDBenoxathian HCl Conc.Raw Data 1Raw Data 2Raw Data 3MeanStd. Dev.% Inhibition

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Studies

This protocol is based on established methods for solubilizing this compound.[4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile tube.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and vortex again.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is homogenous and clear.

  • If any precipitation is observed, use gentle warming or sonication to aid dissolution.

  • The final concentrations of the components will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: General In Vitro Calcium Flux Assay for α1-Adrenoceptor Antagonism

This is a representative protocol for assessing the antagonist activity of this compound on α1-adrenoceptors, which are known to signal through the Gq/11 pathway, leading to an increase in intracellular calcium.[5]

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human α1A-adrenoceptor.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • This compound.

  • An α1-adrenoceptor agonist (e.g., Phenylephrine).

  • A known α1-adrenoceptor antagonist as a positive control (e.g., Prazosin).

  • 96-well black, clear-bottom plates.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the α1A-expressing cells into 96-well plates at an appropriate density and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound and the positive control (Prazosin) in assay buffer.

    • Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescent plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).

    • Establish a baseline fluorescence reading for each well.

    • Inject a pre-determined concentration of the agonist (Phenylephrine) into each well and continue to record the fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (peak fluorescence - baseline fluorescence) for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G α1-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol a1AR α1-Adrenoceptor Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves NE Norepinephrine (Agonist) NE->a1AR Activates Benoxathian Benoxathian HCl (Antagonist) Benoxathian->a1AR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Response PKC->Response

Caption: α1-Adrenoceptor signaling pathway and the inhibitory action of Benoxathian HCl.

G General Experimental Workflow prep 1. Preparation - Prepare Benoxathian HCl stock - Culture cells / Prepare tissue assay_setup 2. Assay Setup - Plate cells - Prepare dilutions prep->assay_setup incubation 3. Incubation - Add Benoxathian HCl - Incubate for specified time assay_setup->incubation stimulation 4. Stimulation & Measurement - Add agonist (if applicable) - Measure response incubation->stimulation analysis 5. Data Analysis - Normalize data - Calculate IC50/EC50 stimulation->analysis G Troubleshooting Logic for Inconsistent Results start Inconsistent Results Observed check_reagents Check Reagents & Compound - Fresh dilutions? - Stored correctly? - Visually inspect for precipitation. start->check_reagents check_cells Evaluate Cell Health - Consistent passage number? - Viability check? - Expected receptor expression? start->check_cells check_protocol Review Protocol Execution - Pipetting accuracy? - Consistent timing? - Correct concentrations? start->check_protocol run_controls Run Controls - Positive control (known antagonist)? - Negative control (vehicle)? - Agonist dose-response? start->run_controls outcome_reagents Prepare Fresh Reagents check_reagents->outcome_reagents Problem Found outcome_cells Culture New Batch of Cells check_cells->outcome_cells Problem Found outcome_protocol Refine Technique & Repeat check_protocol->outcome_protocol Problem Found outcome_controls Analyze Control Data for System Issues run_controls->outcome_controls Problem Found

References

Technical Support Center: Strategies to Reduce the Toxicity of Benzoxathiin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available toxicological data specifically for benzoxathiin derivatives is limited. The following guidance is based on established principles of medicinal chemistry and toxicology, drawing parallels from closely related heterocyclic compounds like benzoxazines and benzothiazines. Researchers should use this information as a starting point and validate all findings for their specific benzoxathiin derivatives.

Frequently Asked Questions (FAQs)

Q1: My lead benzoxathiin derivative is showing significant cytotoxicity. What are the general strategies to mitigate this?

A1: Reducing the toxicity of a lead compound is a critical step in drug development. The primary strategies can be divided into two main categories:

  • Chemical Modification (Structure-Toxicity Relationship - STR): This involves rationally designing and synthesizing analogs of your lead compound to identify modifications that decrease toxicity while retaining or improving the desired biological activity. Key aspects to consider are altering the electronic and steric properties of substituents.

  • Formulation and Delivery Strategies: This approach focuses on modifying the compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) without changing its chemical structure. This can involve using drug delivery systems to reduce systemic exposure or alter its distribution to sensitive tissues.

Q2: How can I apply Structure-Toxicity Relationship (STR) principles to my benzoxathiin derivatives?

A2: While specific STR data for benzoxathiins is scarce, principles from related benzoxazine (B1645224) and benzothiazine scaffolds can be informative. Consider the following modifications:

  • Introduction of Polar Groups: Increasing the polarity of the molecule can sometimes reduce off-target hydrophobic interactions and facilitate faster clearance, thereby reducing toxicity. This can be achieved by introducing small polar groups like hydroxyl (-OH) or amino (-NH2) groups.

  • Modification of Lipophilicity: Both high and low lipophilicity can be associated with toxicity. Systematically vary the lipophilicity of substituents to find an optimal range. For example, replacing a lipophilic group with a more polar one may reduce toxicity.

  • Blocking Metabolic Activation: Toxicity can arise from the metabolic conversion of the parent compound into reactive metabolites. Identify potential sites of metabolism (e.g., sites prone to oxidation by cytochrome P450 enzymes) and block them by introducing metabolically stable groups, such as a fluorine atom.

  • Steric Hindrance: Introducing bulky groups near a potentially toxic pharmacophore can hinder its interaction with off-target proteins or enzymes, thus reducing toxicity.

Q3: What are the initial in vitro assays I should perform to assess the toxicity of my benzoxathiin derivatives?

A3: A standard panel of in vitro toxicity assays should be employed early in the drug discovery process to flag potentially toxic compounds. These include:

  • Cytotoxicity Assays: To measure the concentration at which a compound is toxic to cells. Common assays include the MTT, MTS, and LDH release assays. It is advisable to test against both cancerous and non-cancerous cell lines to assess selectivity.

  • Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death. The Caspase-3/7 assay is a common method for this.

  • Reactive Oxygen Species (ROS) Assays: To assess if the compound induces oxidative stress, which is a common mechanism of toxicity.

  • Genotoxicity Assays: To evaluate the potential of the compound to damage DNA. The Ames test and micronucleus assay are standard.

Troubleshooting Guides

Issue 1: My benzoxathiin derivative is poorly soluble in aqueous buffers for biological assays.

  • Potential Cause: Benzoxathiin scaffolds are often hydrophobic, leading to poor solubility in aqueous media. This can result in compound precipitation, inaccurate concentration determination, and misleading assay results.

  • Troubleshooting Steps:

    • Co-solvents: Prepare high-concentration stock solutions in an organic solvent like DMSO. When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all experiments, including controls.

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility. For basic compounds, a lower pH might help, while for acidic compounds, a higher pH may be beneficial. Ensure the final pH is compatible with your assay system.

    • Use of Solubilizing Agents: Consider using excipients like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) at low concentrations to improve solubility. Always run a vehicle control with the solubilizing agent alone to ensure it does not interfere with the assay.

    • Sonication: Gentle sonication can help to dissolve the compound. However, be cautious of potential compound degradation with prolonged or high-energy sonication.

Issue 2: I'm observing high variability in my cytotoxicity assay results.

  • Potential Cause: This can be due to several factors, including compound instability, precipitation at the tested concentrations, or issues with the assay itself.

  • Troubleshooting Steps:

    • Compound Stability: Assess the stability of your benzoxathiin derivative in the assay medium over the time course of the experiment. This can be done using techniques like HPLC. Some compounds may degrade in aqueous solutions or in the presence of cellular components.

    • Visual Inspection: Before adding the compound to the cells, visually inspect the diluted solutions for any signs of precipitation. If precipitation is observed, you may need to lower the concentration range or improve the formulation.

    • Assay Controls: Ensure you are using appropriate positive and negative controls for your assay. A positive control for cytotoxicity will confirm the assay is working correctly, while a vehicle control will account for any effects of the solvent.

    • Cell Seeding Density: Optimize the cell seeding density for your chosen assay. Too few or too many cells can lead to high variability.

Quantitative Data on Cytotoxicity

Compound IDScaffoldR1-SubstituentR2-SubstituentCell LineIC50 (µM)Reference
2b 3,4-dihydro-2H-1,4-benzoxazine-2-chlorophenylMCF-72.27[1]
4b 3,4-dihydro-2H-1,4-benzoxazine-4-chlorophenylMCF-73.26[1]
2b 3,4-dihydro-2H-1,4-benzoxazine-2-chlorophenylHCT-1164.44[1]
4b 3,4-dihydro-2H-1,4-benzoxazine-4-chlorophenylHCT-1167.63[1]

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration of a benzoxathiin derivative that inhibits cell viability by 50% (IC50).

Materials:

  • Cells in culture

  • Complete culture medium

  • Benzoxathiin derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the benzoxathiin derivative in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

Objective: To quantify cytotoxicity by measuring the release of LDH from damaged cells.

Materials:

  • Cells in culture

  • Complete culture medium

  • Benzoxathiin derivative stock solution (in DMSO)

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well plates

  • Plate reader (absorbance at the wavelength specified by the kit manufacturer)

Procedure:

  • Follow steps 1-3 of the MTT assay protocol.

  • Set up control wells:

    • Spontaneous LDH release: Cells with medium only (no compound).

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation.

    • Vehicle control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as the test compounds.

  • Incubate the plate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate for the recommended time (usually 30 minutes) at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Involved in Benzoxathiin-Induced Toxicity

While specific pathways for benzoxathiins are not well-defined, many cytotoxic compounds induce apoptosis through common signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.

MAPK_Pathway Benzoxathiin Benzoxathiin Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzoxathiin->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK_p38 JNK / p38 MAPK MKK4_7->JNK_p38 AP1 c-Jun / AP-1 JNK_p38->AP1 Apoptosis_MAPK Apoptosis AP1->Apoptosis_MAPK

Hypothetical MAPK pathway activation by a benzoxathiin derivative.

PI3K_Akt_Pathway Benzoxathiin Benzoxathiin Derivative PI3K PI3K Benzoxathiin->PI3K Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of pro-apoptotic function Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis_PI3K Apoptosis Caspase3->Apoptosis_PI3K

Hypothetical inhibition of the PI3K/Akt survival pathway.
Experimental Workflow for Toxicity Assessment

The following workflow outlines a typical process for assessing the toxicity of a novel benzoxathiin derivative.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization Start Synthesize Benzoxathiin Derivative Solubility Assess Solubility Start->Solubility MTT MTT Assay (Cytotoxicity) Solubility->MTT LDH LDH Release Assay MTT->LDH If cytotoxic Caspase Caspase-3/7 Assay (Apoptosis) LDH->Caspase ROS ROS Assay (Oxidative Stress) Caspase->ROS SAR Structure-Toxicity Relationship (STR) Analysis ROS->SAR New_Analogs Synthesize New Analogs SAR->New_Analogs End Select Lead Candidate SAR->End If low toxicity & high efficacy New_Analogs->Solubility

A typical experimental workflow for assessing the toxicity of novel compounds.

References

Technical Support Center: Enhancing the Selectivity of Benoxathian for α1-Adrenergic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at improving the selectivity of Benoxathian hydrochloride for its therapeutic targets, the α1-adrenergic receptor subtypes.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of Benoxathian?

Benoxathian is an antagonist of the α1-adrenergic receptors.[1][2][3] This class of G-protein coupled receptors (GPCRs) is responsible for mediating the physiological effects of norepinephrine (B1679862) and epinephrine.[4][5]

Q2: What are the subtypes of the α1-adrenergic receptor, and why is subtype selectivity important?

There are three primary subtypes of the α1-adrenergic receptor: α1A, α1B, and α1D.[4][5] These subtypes have distinct tissue distributions and physiological roles. Improving the selectivity of Benoxathian for a specific subtype is a critical step in drug development to enhance therapeutic efficacy and minimize off-target side effects. For instance, α1A-selective antagonists are utilized in the treatment of benign prostatic hyperplasia.

Q3: What is the known selectivity profile of Benoxathian for the α1-adrenergic receptor subtypes?

Q4: What are the general strategies to improve the selectivity of a compound like Benoxathian?

Improving the selectivity of a small molecule for a specific receptor subtype typically involves:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of Benoxathian and evaluating how these changes affect its binding affinity and functional activity at each α1-adrenergic receptor subtype.[6][7][8][9]

  • Computational Modeling and Docking Simulations: Utilizing computer models of the α1-adrenergic receptor subtypes to predict how different modifications to the Benoxathian structure will influence its binding and selectivity.

  • Targeting Allosteric Sites: Designing modifications that allow the compound to bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. Allosteric sites are often less conserved between receptor subtypes, offering an opportunity for greater selectivity.

  • Fragment-Based Screening: Identifying small chemical fragments that bind to the target receptor and then growing or linking them to develop a more potent and selective lead compound.

Q5: What are potential off-targets for Benoxathian that I should consider in my selectivity profiling?

While specific off-target screening data for Benoxathian is not widely published, researchers should consider performing broader screening against a panel of other GPCRs and relevant enzymes to identify any unintended interactions.[10][11][12][13][14][15][16][17] This is a crucial step in early-stage drug development to proactively identify and mitigate potential side effects.

Troubleshooting Guides

Problem: Difficulty in Determining the Subtype Selectivity of Benoxathian Derivatives

Possible Cause 1: Inconsistent results from binding assays.

  • Troubleshooting Tip: Ensure the quality and consistency of your cell membrane preparations or recombinant receptor proteins. Verify the concentration and specific activity of the radioligand used. It is also crucial to allow the binding reaction to reach equilibrium.

Possible Cause 2: Discrepancy between binding affinity and functional activity.

  • Troubleshooting Tip: A compound can have high affinity for a receptor but low functional activity (antagonism). It is essential to complement binding assays with functional assays, such as calcium flux or inositol (B14025) phosphate (B84403) accumulation assays, to get a complete picture of the compound's effect on receptor signaling.

Possible Cause 3: Low expression of receptor subtypes in the cell line.

  • Troubleshooting Tip: Confirm the expression levels of each α1-adrenergic receptor subtype in your chosen cell line using techniques like qPCR or western blotting. If expression is low, consider using a different cell line or a system with inducible receptor expression.

Problem: Challenges in Synthesizing Benoxathian Analogs with Improved Selectivity

Possible Cause 1: Modifications to the core structure abolish activity.

  • Troubleshooting Tip: Start with minor modifications to the peripheral chemical groups of the Benoxathian molecule. Insights from SAR studies of structurally related compounds, such as those with a 1,4-benzodioxan core, can provide valuable guidance on which positions are more amenable to modification without losing affinity for the α1-adrenoceptors.[8][9][18]

Possible Cause 2: Difficulty in predicting the impact of chemical modifications.

  • Troubleshooting Tip: Employ computational docking studies to visualize how your designed analogs might interact with the binding pockets of the different α1-adrenergic receptor subtypes. This can help prioritize which compounds to synthesize and test.

Data Presentation

To systematically evaluate the selectivity of Benoxathian and its derivatives, it is crucial to determine their binding affinities (Kᵢ values) and functional potencies (IC₅₀ or EC₅₀ values) for each of the α1-adrenergic receptor subtypes. The following tables provide a template for presenting this quantitative data.

Table 1: Binding Affinity of Benoxathian Analogs for α1-Adrenergic Receptor Subtypes

Compoundα1A-AR Kᵢ (nM)α1B-AR Kᵢ (nM)α1D-AR Kᵢ (nM)α1A/α1B Selectivity Ratioα1A/α1D Selectivity Ratio
BenoxathianData to be determinedData to be determinedData to be determinedCalculatedCalculated
Analog 1
Analog 2
...

Table 2: Functional Potency of Benoxathian Analogs at α1-Adrenergic Receptor Subtypes

Compoundα1A-AR IC₅₀ (nM)α1B-AR IC₅₀ (nM)α1D-AR IC₅₀ (nM)α1A/α1B Selectivity Ratioα1A/α1D Selectivity Ratio
BenoxathianData to be determinedData to be determinedData to be determinedCalculatedCalculated
Analog 1
Analog 2
...

Experimental Protocols

Protocol 1: Radioligand Binding Assay for α1-Adrenergic Receptor Subtypes

This protocol is for determining the binding affinity (Kᵢ) of a test compound for a specific α1-adrenergic receptor subtype using a competitive binding assay.

Materials:

  • Cell membranes prepared from a cell line stably expressing a single human α1-adrenergic receptor subtype (α1A, α1B, or α1D).

  • [³H]-Prazosin (radioligand).

  • Test compound (e.g., Benoxathian or its analog).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-Prazosin (typically at its Kₑ value), and varying concentrations of the test compound.

  • For determining non-specific binding, use a high concentration of a known non-labeled antagonist (e.g., phentolamine).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[19]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay

This protocol measures the ability of a test compound to antagonize the agonist-induced increase in intracellular calcium, which is a downstream effect of α1-adrenergic receptor activation.[20][21][22][23][24]

Materials:

  • A cell line stably expressing a single human α1-adrenergic receptor subtype.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A known α1-adrenergic receptor agonist (e.g., phenylephrine).

  • Test compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound to the wells and incubate for a specific period.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Add a fixed concentration of the agonist (typically the EC₈₀) to all wells and continue to record the fluorescence signal over time.

  • Analyze the data to determine the inhibitory effect of the test compound on the agonist-induced calcium response and calculate the IC₅₀ value.

Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay

This is another functional assay that measures the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation, following receptor stimulation.[25][26][27][28][29]

Materials:

  • A cell line stably expressing a single human α1-adrenergic receptor subtype.

  • A commercially available IP-One HTRF assay kit.

  • A known α1-adrenergic receptor agonist.

  • Test compound.

  • A plate reader capable of HTRF (Homogeneous Time-Resolved Fluorescence) measurements.

Procedure:

  • Plate the cells in a 384-well plate.

  • Add varying concentrations of the test compound to the wells.

  • Add a fixed concentration of the agonist.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to the wells according to the kit's protocol.

  • Incubate at room temperature for 1 hour.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the IP1 concentration based on a standard curve and determine the IC₅₀ of the test compound.

Visualizations

G_protein_signaling_pathway cluster_membrane Cell Membrane Agonist Agonist (e.g., Norepinephrine) a1AR α1-Adrenergic Receptor (α1A, α1B, or α1D) Agonist->a1AR Activates Benoxathian Benoxathian (Antagonist) Benoxathian->a1AR Blocks Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Increase ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets experimental_workflow cluster_design Compound Design & Synthesis cluster_screening Selectivity Screening cluster_analysis Data Analysis & Iteration SAR SAR Analysis & Computational Modeling Synthesis Synthesize Benoxathian Analogs SAR->Synthesis Binding Radioligand Binding Assays (α1A, α1B, α1D) Synthesis->Binding Functional Functional Assays (Ca²⁺ Flux or IP1) Binding->Functional Data Determine Kᵢ & IC₅₀ Calculate Selectivity Binding->Data Functional->Data Iteration Identify Lead Compound & Iterate Design Data->Iteration Iteration->SAR Refine Design

References

Technical Support Center: Method Validation for Benoxathian Hydrochloride Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a bioanalytical method for Benoxathian hydrochloride?

A1: The initial step is to gather information on the physicochemical properties of this compound, such as its pKa, logP, solubility, and chemical stability. This information will guide the selection of an appropriate analytical technique, sample extraction method, and chromatographic conditions. A thorough literature search for analytical methods of structurally similar compounds is also recommended.

Q2: Which analytical technique is most suitable for the quantification of this compound in biological matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the preferred technique for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity.[1] It allows for the accurate measurement of low concentrations of the analyte in complex biological matrices like plasma and urine.

Q3: How do I choose an appropriate internal standard (IS) for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of this compound. If a stable isotope-labeled IS is unavailable, a structural analog with similar physicochemical properties and extraction recovery can be used. The IS is crucial for correcting for variability during sample preparation and analysis.

Q4: What are the key parameters to evaluate during method validation?

A4: According to regulatory guidelines, the key validation parameters include selectivity, specificity, linearity, range, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix.[2][3]

Q5: How can I minimize the matrix effect in my assay?

A5: The matrix effect, which is the alteration of ionization efficiency by co-eluting substances, can be minimized by optimizing the sample preparation procedure to remove interfering components.[4][5] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PP) can be employed. Chromatographic conditions should also be optimized to separate the analyte from matrix components.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause 1: Secondary Interactions with the Column. The analyte may be interacting with residual silanol (B1196071) groups on the stationary phase.

      • Solution: Try adding a small amount of a competing base, like triethylamine, to the mobile phase, or switch to a column with end-capping.

    • Potential Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

      • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.

    • Potential Cause 3: Column Overload. Injecting too high a concentration of the analyte can lead to peak distortion.

      • Solution: Dilute the sample and re-inject.

Issue 2: High Variability in Results (Poor Precision)

  • Question: I am observing high variability between replicate injections of the same sample. What are the likely sources of this imprecision?

  • Answer:

    • Potential Cause 1: Inconsistent Sample Preparation. Variability in extraction efficiency between samples can lead to imprecise results.

      • Solution: Ensure consistent and precise execution of the sample preparation protocol. The use of an appropriate internal standard is critical to correct for this variability.

    • Potential Cause 2: Instrument Instability. Fluctuations in the LC pump pressure or mass spectrometer source conditions can cause variable signal intensity.

      • Solution: Perform system suitability tests before each analytical run to ensure the instrument is performing optimally. Check for leaks in the LC system and ensure the MS source is clean.

    • Potential Cause 3: Analyte Instability. If this compound is unstable in the autosampler, its concentration may decrease over the course of an analytical run.

      • Solution: Perform autosampler stability studies to determine the maximum allowable time samples can be stored before analysis. Consider cooling the autosampler.

Issue 3: Low Analyte Recovery

  • Question: My extraction recovery for this compound is consistently low. How can I improve it?

  • Answer:

    • Potential Cause 1: Inefficient Extraction Solvent (LLE). The chosen organic solvent may not be optimal for extracting the analyte from the biological matrix.

      • Solution: Experiment with different extraction solvents of varying polarity. Adjusting the pH of the sample to suppress the ionization of this compound can also improve its partitioning into the organic phase.

    • Potential Cause 2: Inappropriate SPE Sorbent or Elution Solvent. The solid-phase extraction sorbent may not be retaining the analyte effectively, or the elution solvent may not be strong enough to desorb it.

      • Solution: Test different SPE cartridges with various stationary phases (e.g., C18, mixed-mode). Optimize the composition and volume of the wash and elution solvents.

    • Potential Cause 3: Incomplete Protein Precipitation. If using protein precipitation, some of the analyte may be lost with the precipitated proteins.

      • Solution: Evaluate different precipitating agents (e.g., acetonitrile, methanol, trichloroacetic acid) and their ratios to the sample volume.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma or urine sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., 0.1 M sodium carbonate to basify the sample).

  • Add 600 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Hypothetical LC-MS/MS Method Parameters
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Benoxathian (Hypothetical): Q1 m/z [M+H]+ → Q3 m/z [fragment ion]

    • Internal Standard (Hypothetical): Q1 m/z [M+H]+ → Q3 m/z [fragment ion]

Quantitative Data Summary

The following tables present hypothetical data for the validation of a bioanalytical method for this compound.

Table 1: Linearity of Calibration Curve

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.00.9898.05.2
2.52.55102.03.8
1010.3103.02.5
5049.599.01.9
100101.2101.21.5
250247.098.82.1
500505.5101.11.8

Table 2: Inter-day and Intra-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.06.5102.58.2101.0
Low3.04.898.76.199.5
Medium753.2101.34.5100.8
High4002.599.23.899.9

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low3.085.288.10.950.97
High40087.589.00.920.98

Table 4: Stability of this compound in Human Plasma

Storage ConditionQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Stability (%)
Bench-top (4 hours)Low3.02.9598.3
Bench-top (4 hours)High400398.299.6
Freeze-thaw (3 cycles)Low3.02.9197.0
Freeze-thaw (3 cycles)High400401.5100.4
Long-term (-80°C, 30 days)Low3.02.9899.3
Long-term (-80°C, 30 days)High400395.999.0

Visualizations

Bioanalytical_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection (Plasma, Urine) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (LLE, SPE, or PP) Sample_Storage->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: General workflow for bioanalytical method validation.

Troubleshooting_Tree Start Inaccurate or Imprecise Results Check_System_Suitability Check System Suitability (Peak Area, Retention Time) Start->Check_System_Suitability System_OK System OK? Check_System_Suitability->System_OK Investigate_Sample_Prep Investigate Sample Preparation System_OK->Investigate_Sample_Prep Yes Troubleshoot_Instrument Troubleshoot Instrument System_OK->Troubleshoot_Instrument No Investigate_LC_Method Investigate LC Method Investigate_Sample_Prep->Investigate_LC_Method If no issues found

Caption: Decision tree for troubleshooting analytical issues.

Matrix_Effect cluster_0 Without Matrix Effect cluster_1 With Matrix Effect (Ion Suppression) Analyte_NoMatrix Analyte Ion_Source_NoMatrix Ion Source Analyte_NoMatrix->Ion_Source_NoMatrix Signal_NoMatrix Expected Signal Ion_Source_NoMatrix->Signal_NoMatrix Analyte_Matrix Analyte Ion_Source_Matrix Ion Source Analyte_Matrix->Ion_Source_Matrix Matrix_Components Matrix Components Matrix_Components->Ion_Source_Matrix Signal_Matrix Suppressed Signal Ion_Source_Matrix->Signal_Matrix

References

Validation & Comparative

A Comparative Guide: Amiodarone for the Treatment of Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Benoxathian Hydrochloride: Initial searches for "this compound" in the context of arrhythmia treatment did not yield any relevant results. Further investigation revealed that this compound is a potent α1 adrenoceptor antagonist studied for its potential application in researching anorexia.[1][2] It is not recognized as an antiarrhythmic agent, and therefore, a direct comparison with amiodarone (B1667116) for the treatment of cardiac arrhythmias is not feasible. This guide will provide a comprehensive overview of amiodarone, a widely used antiarrhythmic drug.

Amiodarone: A Broad-Spectrum Antiarrhythmic Agent

Amiodarone is a potent and widely prescribed antiarrhythmic medication effective against a broad range of supraventricular and ventricular tachyarrhythmias.[3] It is classified as a Vaughan Williams Class III antiarrhythmic agent due to its primary action of blocking potassium channels, but it also exhibits properties of Class I, II, and IV agents.[4][5][6]

Mechanism of Action

Amiodarone's complex mechanism of action contributes to its high efficacy. Its primary effects include:

  • Potassium Channel Blockade (Class III effect): Amiodarone blocks the delayed rectifier potassium current (IKr), which prolongs the duration of the action potential and the effective refractory period in cardiac tissues.[4][7] This action is crucial for terminating and preventing re-entrant arrhythmias.

  • Sodium Channel Blockade (Class I effect): It blocks inactivated sodium channels, which slows the upstroke of the action potential (phase 0) and reduces conduction velocity in a rate-dependent manner.[5]

  • Anti-adrenergic Action (Class II effect): Amiodarone is a non-competitive antagonist of alpha and beta-adrenergic receptors, which attenuates the effects of sympathetic stimulation on the heart.[4][5]

  • Calcium Channel Blockade (Class IV effect): It weakly blocks calcium channels, which can slow sinoatrial (SA) node firing and atrioventricular (AV) node conduction.[4][5]

cluster_Amiodarone Amiodarone cluster_Channels Ion Channels & Receptors cluster_Effects Electrophysiological Effects Amiodarone Amiodarone K_Channel Potassium Channels (Delayed Rectifier) Amiodarone->K_Channel Blocks Na_Channel Sodium Channels (Inactivated State) Amiodarone->Na_Channel Blocks Ca_Channel Calcium Channels (L-type) Amiodarone->Ca_Channel Blocks Adrenergic_Receptors α & β-Adrenergic Receptors Amiodarone->Adrenergic_Receptors Antagonizes APD_ERP ↑ Action Potential Duration ↑ Effective Refractory Period K_Channel->APD_ERP Conduction_Velocity ↓ Conduction Velocity Na_Channel->Conduction_Velocity SA_AV_Node ↓ SA Node Firing ↓ AV Node Conduction Ca_Channel->SA_AV_Node Sympathetic_Activity ↓ Sympathetic Activity Adrenergic_Receptors->Sympathetic_Activity

Amiodarone's Multi-Target Mechanism of Action

Electrophysiological Effects

The multifaceted actions of amiodarone result in significant changes in the heart's electrical properties. These effects are more pronounced with chronic oral therapy compared to acute intravenous administration.[8]

ParameterEffect of Amiodarone
Action Potential Duration (APD) Prolonged[8]
Effective Refractory Period (ERP) Prolonged in atria, ventricles, and AV node[4][8]
QT Interval Prolonged[4]
PR Interval Prolonged
QRS Duration Prolonged[4]
Sinus Node Automaticity Decreased[8]
AV Nodal Conduction Slowed[4]

Clinical Efficacy

Amiodarone is highly effective in treating a variety of arrhythmias. It is often used for rhythm control in atrial fibrillation (AF) and for the management of life-threatening ventricular arrhythmias.

Atrial Fibrillation

Amiodarone is considered one of the most effective agents for both converting AF to sinus rhythm and maintaining sinus rhythm after cardioversion.[1]

Trial / ComparisonEfficacy of Amiodarone
vs. Sotalol (AFFIRM sub-study) 60% success in maintaining sinus rhythm at 1 year vs. 38% for sotalol[1]
vs. Dronaderone Lower risk of AF recurrence (42% vs. 63.5% at 12 months)[1]
vs. Placebo (after cardioversion) Longer time to first AF recurrence (median 487 days vs. 6 days)[1]
Ventricular Arrhythmias

Amiodarone is indicated for the treatment of recurrent ventricular fibrillation (VF) and hemodynamically unstable ventricular tachycardia (VT).[2] In one study, amiodarone led to total suppression and control in 82% of 145 patients with ventricular arrhythmias.[3]

Safety Profile and Adverse Effects

Despite its efficacy, the use of amiodarone is limited by a significant potential for adverse effects, particularly with long-term use.[9][10] Careful monitoring is essential for patients on amiodarone therapy.[10]

Organ SystemAdverse EffectsIncidence
Pulmonary Interstitial pneumonitis, pulmonary fibrosis1-17%
Thyroid Hypothyroidism, Hyperthyroidism15-20%[2]
Hepatic Elevated liver enzymes, hepatitisCommon
Ocular Corneal microdeposits, optic neuropathy>90% (microdeposits, usually benign)
Dermatologic Photosensitivity, blue-gray skin discolorationCommon (photosensitivity)
Neurologic Tremor, ataxia, peripheral neuropathyCommon
Cardiovascular Bradycardia, heart block, proarrhythmia (Torsades de Pointes is rare)Bradycardia is common

Experimental Protocols

The evaluation of amiodarone's efficacy and safety has been conducted through numerous preclinical and clinical studies.

Preclinical Evaluation
  • Animal Models: Studies in various animal models, including dogs and rats, have been used to characterize the electrophysiological effects of amiodarone on isolated cardiac tissues and in whole-animal preparations.[8][11] These studies typically involve programmed electrical stimulation to induce arrhythmias and measure parameters such as action potential duration, refractory periods, and conduction velocity.[11]

Clinical Trials
  • Study Design: Randomized controlled trials (RCTs) are the gold standard for evaluating amiodarone's efficacy. These trials often compare amiodarone to placebo or other antiarrhythmic drugs.[1]

  • Patient Population: Participants typically include patients with a history of symptomatic atrial fibrillation or life-threatening ventricular arrhythmias.[1]

  • Endpoints: Primary endpoints in AF trials often include the time to first recurrence of AF and the percentage of patients remaining in sinus rhythm at specific follow-up times.[1] In ventricular arrhythmia trials, endpoints may include the incidence of sudden cardiac death, appropriate ICD shocks, or spontaneous VT/VF.

  • Monitoring: Due to its safety profile, clinical trials and routine clinical use of amiodarone involve regular monitoring of pulmonary, thyroid, and liver function, as well as ophthalmologic examinations.

cluster_Workflow Clinical Trial Workflow for Amiodarone in Atrial Fibrillation Patient_Screening Patient Screening (Symptomatic AF, ECG documented) Randomization Randomization Patient_Screening->Randomization Amiodarone_Arm Amiodarone Treatment Arm (Loading and Maintenance Dose) Randomization->Amiodarone_Arm Control_Arm Control Arm (Placebo or Active Comparator) Randomization->Control_Arm Follow_Up Follow-up Period (e.g., 12 months) Amiodarone_Arm->Follow_Up Control_Arm->Follow_Up Primary_Endpoint Primary Endpoint Assessment (Time to AF Recurrence) Follow_Up->Primary_Endpoint Safety_Monitoring Safety Monitoring (Pulmonary, Thyroid, Liver Function) Follow_Up->Safety_Monitoring Data_Analysis Data Analysis and Reporting Primary_Endpoint->Data_Analysis Safety_Monitoring->Data_Analysis

Representative Clinical Trial Workflow

Conclusion

Amiodarone remains a highly effective antiarrhythmic agent for a wide spectrum of cardiac arrhythmias due to its complex and multi-targeted mechanism of action.[1] Its superiority in maintaining sinus rhythm in patients with atrial fibrillation has been demonstrated in several clinical trials.[1] However, its use is tempered by a significant risk of non-cardiac adverse effects that necessitate careful patient selection and diligent long-term monitoring.[9] For researchers and drug development professionals, amiodarone serves as a benchmark for both efficacy and the challenges of developing safer antiarrhythmic therapies.

References

A Comparative Analysis of Benoxathian Hydrochloride and Existing Antihypertensive Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical antihypertensive agent, Benoxathian hydrochloride, and currently established classes of hypertension drugs. Due to the limited availability of recent clinical data for this compound, this comparison focuses on its mechanism of action as demonstrated in early preclinical studies and contrasts it with the well-defined mechanisms and clinical efficacy of modern antihypertensive therapies.

Introduction to this compound

This compound is an investigational compound identified in the 1980s as a potent and selective α1-adrenergic receptor antagonist. Preclinical studies in animal models during that period suggested its potential as an antihypertensive agent. However, there is a notable absence of publicly available clinical trial data or recent research to establish its efficacy and safety in human subjects.

Mechanism of Action: A Comparative Overview

Hypertension management involves various pharmacological strategies targeting different physiological pathways that regulate blood pressure. The following table provides a comparative summary of the mechanism of action of this compound and major classes of existing antihypertensive drugs.

Drug ClassPrimary Mechanism of ActionKey Molecular TargetsPhysiological Effect
This compound α1-Adrenergic Receptor Antagonist α1-Adrenergic receptors on vascular smooth muscle Inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.
ACE InhibitorsInhibition of Angiotensin-Converting Enzyme (ACE)Angiotensin-Converting EnzymeDecreases the production of angiotensin II, a potent vasoconstrictor, and reduces aldosterone (B195564) secretion, leading to vasodilation and reduced sodium and water retention.[1][2][3][4][5][6][7]
Angiotensin II Receptor Blockers (ARBs)Selective blockade of AT1 receptorsAngiotensin II Type 1 (AT1) ReceptorsBlocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[8][9][10][11][12][13]
Beta-BlockersAntagonism of β-adrenergic receptorsβ1 and/or β2-Adrenergic ReceptorsDecreases heart rate, myocardial contractility, and renin release from the kidneys, leading to reduced cardiac output and lower blood pressure.[14][15][16][17][18]
Calcium Channel Blockers (CCBs)Inhibition of L-type calcium channelsL-type Voltage-Gated Calcium ChannelsReduces calcium influx into vascular smooth muscle and/or cardiac muscle cells, leading to vasodilation and/or reduced cardiac contractility and heart rate.[19][20][21][22][23][24][25]
Thiazide DiureticsInhibition of the sodium-chloride symporter in the distal convoluted tubuleNa+/Cl- Cotransporter (NCC)Increases sodium and water excretion, leading to a decrease in blood volume and a secondary reduction in peripheral resistance.[26][27][28][29][30][31]

Signaling Pathway of α1-Adrenergic Receptor Antagonists

The following diagram illustrates the signaling pathway affected by α1-adrenergic receptor antagonists like this compound.

cluster_neuron Sympathetic Neuron cluster_cell Vascular Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release SR->Ca2_Release Contraction Vasoconstriction Ca2_Release->Contraction PKC->Contraction Benoxathian Benoxathian hydrochloride Benoxathian->Alpha1_Receptor Blocks

Mechanism of α1-Adrenergic Receptor Antagonism.

Efficacy of Existing Hypertension Drugs: A Summary of Clinical Findings

While direct comparative efficacy data for this compound is unavailable, the following table summarizes the typical blood pressure-lowering effects of established antihypertensive drug classes as observed in clinical trials. These values represent approximate reductions in systolic and diastolic blood pressure with monotherapy.

Drug ClassTypical Systolic BP Reduction (mmHg)Typical Diastolic BP Reduction (mmHg)
ACE Inhibitors8 - 105
Angiotensin II Receptor Blockers (ARBs)8 - 105
Beta-Blockers108
Calcium Channel Blockers8 - 155 - 8
Thiazide Diuretics9 - 114 - 5

Note: The actual blood pressure reduction can vary depending on the specific drug, dosage, and individual patient characteristics.

Preclinical Experimental Protocols: A General Workflow

Detailed experimental protocols for the preclinical studies of this compound are not readily accessible. However, a general workflow for evaluating the antihypertensive effects of a compound in a preclinical setting is outlined below.

Animal_Model Selection of Animal Model (e.g., Spontaneously Hypertensive Rat) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_BP Baseline Blood Pressure Measurement (e.g., Tail-cuff method) Acclimatization->Baseline_BP Grouping Randomization into Groups (Vehicle Control, Treatment Groups) Baseline_BP->Grouping Drug_Admin Drug Administration (e.g., Oral gavage, Intravenous) Grouping->Drug_Admin BP_Monitoring Blood Pressure Monitoring (At various time points post-dosing) Drug_Admin->BP_Monitoring Data_Analysis Data Collection and Statistical Analysis BP_Monitoring->Data_Analysis Conclusion Conclusion on Antihypertensive Efficacy Data_Analysis->Conclusion

Typical Preclinical Antihypertensive Study Workflow.

Concluding Remarks

This compound, as an α1-adrenergic receptor antagonist, represents a mechanistic approach to hypertension that is shared with some clinically used medications. The principle of blocking α1-receptors to induce vasodilation is a valid strategy for blood pressure reduction. However, without modern clinical data, its potential efficacy and safety profile in comparison to current first-line and second-line antihypertensive agents remains unknown.

Researchers and drug development professionals should note that while the mechanism of action is understood in the context of its drug class, the lack of a substantial body of evidence for this compound itself makes any direct comparison to established drugs speculative. The provided information serves as a historical and mechanistic reference point rather than a guide for clinical application. Further research, including well-designed clinical trials, would be necessary to ascertain the therapeutic potential of this compound in the modern management of hypertension.

References

A Comparative Guide to the Mechanism of Action of Benzathine Penicillin and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of Benzathine Penicillin and its therapeutic alternatives: Doxycycline, Ceftriaxone, and Azithromycin. The information presented is supported by experimental data to aid in research and drug development.

Overview of Mechanisms of Action

Benzathine penicillin and its alternatives target fundamental bacterial processes, primarily cell wall synthesis and protein synthesis. Understanding these distinct mechanisms is crucial for effective antibiotic selection and the development of new antimicrobial agents.

  • Benzathine Penicillin and Ceftriaxone (β-Lactams): These antibiotics inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity. They achieve this by targeting and inactivating penicillin-binding proteins (PBPs), which are enzymes critical for the cross-linking of peptidoglycan, the primary component of the cell wall. This disruption leads to a weakened cell wall and subsequent cell lysis.[1]

  • Doxycycline (Tetracycline): Doxycycline functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.

  • Azithromycin (Macrolide): Azithromycin also targets bacterial protein synthesis but binds to the 50S ribosomal subunit. This binding interferes with the translocation step of protein synthesis, preventing the growing polypeptide chain from moving from the A-site to the P-site of the ribosome, which ultimately stops protein production.[2]

Comparative Analysis of Antimicrobial Activity

The efficacy of these antibiotics can be quantitatively compared using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (μg/mL)

AntibioticStaphylococcus aureusStreptococcus pyogenesEscherichia coliHaemophilus influenzae
Benzathine Penicillin VariesNo reported resistanceIneffectiveIneffective
Doxycycline 0.25 (CA-MRSA)[3]Varies2 - >128Varies
Ceftriaxone VariesVaries≤1 - >128[4][5]Varies
Azithromycin VariesVariesVaries0.25 - 8[6]

Note: MIC values can vary significantly based on the bacterial strain and the presence of resistance mechanisms. The data presented is a summary from multiple sources.

Experimental Validation of Mechanisms of Action

Several experimental protocols are employed to validate the mechanisms of action of these antibiotics.

Inhibition of Cell Wall Synthesis (Benzathine Penicillin and Ceftriaxone)

Penicillin-Binding Protein (PBP) Competition Assay: This assay measures the affinity of β-lactam antibiotics for their PBP targets.

  • Principle: A fluorescently labeled penicillin derivative is incubated with bacterial membranes containing PBPs. The binding of the fluorescent penicillin can be displaced by unlabeled β-lactam antibiotics in a concentration-dependent manner. The concentration of the unlabeled antibiotic required to inhibit 50% of the fluorescent penicillin binding (IC50) is a measure of its affinity for the PBPs.[7][8]

Table 2: Comparative PBP Binding Affinity (IC50 in μg/mL) for Ceftriaxone and a Related Cephalosporin (Ceftaroline) against S. pneumoniae

Penicillin-Binding Protein (PBP)CeftriaxoneCeftaroline (B109729)
PBP2X 10.1 - 1
PBP2B >160.5 - 4
PBP1A <0.250.125 - 0.25

Data from a study comparing ceftaroline and other β-lactams.[7][8]

Inhibition of Protein Synthesis (Doxycycline and Azithromycin)

Ribosome Binding Assay: This assay determines the binding affinity of antibiotics to the bacterial ribosome.

  • Principle: Radiolabeled antibiotics are incubated with purified bacterial ribosomal subunits (30S for doxycycline, 50S for azithromycin). The amount of bound antibiotic is measured, often by filtering the mixture and quantifying the radioactivity retained on the filter. The dissociation constant (Kd) can then be calculated to determine the binding affinity.

Table 3: Ribosomal Subunit Target and Binding Affinity

AntibioticRibosomal Subunit TargetBinding Affinity (Kd)
Doxycycline 30SVaries
Azithromycin 50S~5 nM[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Antibiotic Solutions: Prepare serial twofold dilutions of each antibiotic in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competition Assay Protocol
  • Membrane Preparation: Isolate bacterial membranes containing PBPs from a logarithmic phase culture.

  • Competition Reaction: Incubate the bacterial membranes with various concentrations of the unlabeled β-lactam antibiotic (e.g., ceftriaxone) for a specific time.

  • Fluorescent Labeling: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the reaction mixture and incubate to allow binding to the remaining available PBPs.

  • SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Detection: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The intensity of the fluorescent bands will decrease with increasing concentrations of the competing unlabeled antibiotic.

  • Data Analysis: Quantify the fluorescence intensity of the PBP bands and calculate the IC50 value.[7][8]

Visualizing Mechanisms and Workflows

Signaling Pathways

G cluster_cell_wall Bacterial Cell Wall Synthesis cluster_protein_synthesis Bacterial Protein Synthesis cluster_30S 30S Subunit cluster_50S 50S Subunit UDP_NAG UDP_NAG UDP_NAM_pentapeptide UDP_NAM_pentapeptide UDP_NAG->UDP_NAM_pentapeptide Multiple Steps Lipid_I Lipid_I UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid_II Lipid_I->Lipid_II Peptidoglycan_chain Peptidoglycan_chain Lipid_II->Peptidoglycan_chain Transglycosylation Cross_linked_peptidoglycan Cross_linked_peptidoglycan Peptidoglycan_chain->Cross_linked_peptidoglycan Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->Cross_linked_peptidoglycan Catalyzes Benzathine_Penicillin Benzathine Penicillin Benzathine_Penicillin->PBP Inhibits Ceftriaxone Ceftriaxone Ceftriaxone->PBP Inhibits Ribosome 70S Ribosome Polypeptide_chain Polypeptide_chain Ribosome->Polypeptide_chain Translation mRNA mRNA mRNA->Ribosome Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome Doxycycline Doxycycline Doxycycline->Ribosome Binds to 30S Inhibits tRNA binding Azithromycin Azithromycin Azithromycin->Ribosome Binds to 50S Inhibits translocation

Caption: Mechanisms of action of Benzathine Penicillin, Ceftriaxone, Doxycycline, and Azithromycin.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

G start Start prep_antibiotics Prepare Serial Dilutions of Antibiotics start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Experimental Workflow: Penicillin-Binding Protein (PBP) Competition Assay

G start Start isolate_membranes Isolate Bacterial Membranes (containing PBPs) start->isolate_membranes competition Incubate Membranes with Unlabeled β-Lactam isolate_membranes->competition labeling Add Fluorescent Penicillin to Label Unbound PBPs competition->labeling sds_page Separate Proteins by SDS-PAGE labeling->sds_page visualize Visualize Fluorescent Bands sds_page->visualize analyze Quantify Fluorescence and Calculate IC50 visualize->analyze end End analyze->end

Caption: Workflow for a Penicillin-Binding Protein (PBP) competition assay.

References

A Comparative Analysis of Benzoxathiin Analogs in Cardiovascular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of benzoxathiin derivatives and their structurally related analogs, benzoxazines and benzothiazines, in preclinical cardiovascular models. The focus is on their vasorelaxant properties, a key indicator of potential therapeutic utility in conditions such as hypertension. Due to the limited availability of direct comparative studies on benzoxathiin derivatives, this guide leverages data on the more extensively studied benzoxazine (B1645224) and benzothiazine compounds, with cromakalim, a well-established potassium channel opener, serving as a key benchmark.

Comparative Vasorelaxant Activity

The vasorelaxant effects of various benzoxazine and benzothiazine derivatives have been evaluated in isolated arterial preparations. The following table summarizes the available quantitative and qualitative data on their potency.

Compound IDClassAnimal ModelKey FindingsQuantitative Data (EC50/IC50)Reference
MS 84 BenzoxazineGuinea-pig aortaMost potent relaxing effect among the tested series.Not Provided[1]
MS 63 BenzothiazineGuinea-pig aortaLess effective than MS 84.Not Provided[1]
MS 64 BenzoxazineGuinea-pig aortaWeak effect.Not Provided[1]
MS 66 BenzoxazineGuinea-pig aortaWeak effect.Not Provided[1]
MS 65 BenzothiazineGuinea-pig aortaWeak effect.Not Provided[1]
Cromakalim Benzopyran (Reference)Rat aortaPotent vasorelaxant.~15-40 nM[2]
Compound 71 1,3-BenzoxazineRat aortaMore potent vasorelaxant activity than cromakalim.0.14 µM
Unnamed 1,4-BenzothiazineNot SpecifiedApproximately 20 times more potent vasorelaxant activity than cromakalim.Not Provided
Oxadiazole derivative 6 3,4-dihydro-2H-1,4-benzoxazineSpontaneously hypertensive ratMore potent activity than cromakalim.Not Provided

Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Structure-Activity Relationships

The cardiovascular effects of benzoxazine and benzothiazine derivatives are significantly influenced by their chemical structures. Key observations from structure-activity relationship (SAR) studies include:

  • The Heterocyclic Ring: The presence of an oxygen atom in the benzoxazine ring appears to be crucial for potent activity.[1]

  • Side Chains: A lipophilic side chain on the nitrogen atom of the benzoxazine or benzothiazine ring is a key determinant of potency. For instance, the dimethoxyphenylethyl-N-methylaminoethylcarboxamide side chain in MS 84 contributed to its high potency.[1] In contrast, derivatives with a methylpiperazinylcarbonyl (MS 64) or an N-dimethylaminoethylcarboxamide side chain (MS 66) exhibited weaker effects.[1]

  • Substituents on the Benzene Ring: For a series of 1,3-benzoxazine derivatives, an electron-withdrawing group at the C6 position and a methyl or halogeno group at the C7 position of the 1,3-benzoxazine nucleus were found to be important for optimal vasorelaxant and hypotensive activity.

Mechanism of Action: Signaling Pathway

Many benzoxazine and benzothiazine derivatives with vasorelaxant properties are believed to act as potassium channel openers . The opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells is a primary mechanism.

G cluster_0 Benzoxathiin Derivative cluster_1 Vascular Smooth Muscle Cell Benzoxathiin Benzoxathiin Derivative K_ATP K-ATP Channel Benzoxathiin->K_ATP Activates Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Leads to Vasorelaxation Vasorelaxation Ca_influx->Vasorelaxation Results in

Caption: Signaling pathway of benzoxathiin derivatives as K-ATP channel openers.

Experimental Protocols

The evaluation of the vasorelaxant activity of benzoxathiin derivatives and their analogs is commonly performed using an ex vivo model of isolated arterial rings. The following is a generalized protocol for the rat aorta vasorelaxation assay.

Isolated Rat Aorta Vasorelaxation Assay

1. Tissue Preparation:

  • Male Wistar rats are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • The aorta is cleaned of adherent connective and adipose tissues, and cut into rings of 3-4 mm in length.

  • In some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface with a forceps.

2. Experimental Setup:

  • The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 - 5% CO2 gas mixture.

  • One end of the ring is attached to a fixed hook, and the other end is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. During this period, the bathing solution is changed every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the aortic rings is assessed. For endothelium-intact rings, contraction is induced with phenylephrine (B352888) (PE, typically 1 µM), and once a stable contraction is achieved, acetylcholine (B1216132) (ACh, typically 10 µM) is added to induce relaxation, confirming endothelial integrity.

  • The rings are then washed to return to baseline tension.

  • A stable contraction is induced again using a contractile agent such as phenylephrine or a high concentration of potassium chloride (KCl, e.g., 60-80 mM).

  • Once the contraction reaches a plateau, the test compound (benzoxathiin derivative or analog) is added to the organ bath in a cumulative manner, with increasing concentrations.

  • The relaxation response is recorded as a percentage decrease in the pre-contracted tension.

  • The EC50 value (the concentration of the compound that produces 50% of the maximum relaxation) is calculated from the concentration-response curve.

G A Aorta Excision and Ring Preparation B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability Check (e.g., with PE and ACh) C->D E Induce Contraction (e.g., with Phenylephrine) D->E F Cumulative Addition of Test Compound E->F G Record Relaxation Response F->G H Data Analysis (EC50 Calculation) G->H

Caption: Experimental workflow for the isolated rat aorta vasorelaxation assay.

References

Comparative Analysis of Benoxathian Hydrochloride and Other Potassium Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of evidence supporting the classification of benoxathian (B1196792) hydrochloride as a potassium channel blocker. Historical research identifies benoxathian as an α1-adrenergic receptor antagonist investigated for its antihypertensive properties. In contrast, a significant body of research exists for various other compounds that actively target and modulate potassium channels, playing crucial roles in cellular physiology and offering therapeutic potential for a range of diseases.

This guide provides a detailed comparison of several well-characterized potassium channel blockers—Margatoxin, PAP-1, Dalazatide (ShK-186), and Clotrimazole—focusing on their mechanisms of action, quantitative performance data, and the experimental protocols used to determine their efficacy and selectivity. While a direct comparison with benoxathian hydrochloride is not feasible due to the lack of relevant data, this guide serves as a valuable resource for researchers, scientists, and drug development professionals working with established potassium channel modulators.

Overview of this compound

This compound was primarily investigated in the 1980s for its potential as an antihypertensive agent.[1] Its mechanism of action was identified as the antagonism of α1-adrenergic receptors, which leads to vasodilation and a subsequent reduction in blood pressure.[1] Extensive searches of scientific databases and literature have not yielded any studies demonstrating or suggesting that this compound directly interacts with or blocks potassium channels. Therefore, it cannot be functionally compared to established potassium channel blockers.

Comparative Analysis of Select Potassium Channel Blockers

The following sections detail the performance and characteristics of four prominent potassium channel blockers, providing quantitative data and insights into their experimental evaluation.

Margatoxin

Margatoxin (MgTx) is a peptide toxin isolated from the venom of the scorpion Centruroides margaritatus. It is a potent, albeit not entirely selective, blocker of the voltage-gated potassium channel Kv1.3.[2]

Table 1: Quantitative Performance of Margatoxin

ParameterValueTarget Channel(s)Reference
Kd11.7 pMhKv1.3[2]
Kd6.4 pMhKv1.2[2]
Kd4.2 nMhKv1.1[2]
IC5036 pMKv1.3[3][4]

Experimental Protocol: Electrophysiology (Patch-Clamp)

The inhibitory effects of Margatoxin on Kv channels are typically determined using the whole-cell patch-clamp technique on cells heterologously expressing the specific channel subtype (e.g., CHO or HEK293 cells). A typical protocol involves:

  • Cell Culture and Transfection: Cells are cultured under standard conditions and transiently transfected with the cDNA encoding the potassium channel of interest.

  • Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The external solution contains physiological concentrations of ions, and the internal pipette solution contains a potassium-based solution.

  • Voltage Protocol: To elicit channel activity, cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to a positive potential (e.g., +40 mV) to activate the voltage-gated channels.

  • Drug Application: Margatoxin is applied to the external solution at varying concentrations to determine its inhibitory effect on the potassium current.

  • Data Analysis: The reduction in current amplitude at each concentration is measured to calculate the IC50 or Kd value by fitting the data to a dose-response curve.

Signaling Pathway: T-Cell Activation

Kv1.3 channels play a crucial role in the activation of T-lymphocytes. By blocking these channels, Margatoxin can suppress T-cell activation, which is a key process in immune responses.

T_Cell_Activation TCR T-Cell Receptor Activation Ca_influx Ca2+ Influx TCR->Ca_influx NFAT_activation NFAT Activation Ca_influx->NFAT_activation Kv1_3 Kv1.3 Channel K_efflux K+ Efflux Kv1_3->K_efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Membrane_Hyperpolarization->Ca_influx maintains driving force Cytokine_production Cytokine Production NFAT_activation->Cytokine_production Margatoxin Margatoxin Margatoxin->Kv1_3 blocks

T-Cell activation pathway and the inhibitory role of Margatoxin.
PAP-1

PAP-1 (5-(4-phenoxybutoxy)psoralen) is a small molecule blocker of the Kv1.3 potassium channel. It has been investigated for its potential in treating autoimmune diseases and atherosclerosis.[5]

Table 2: Quantitative Performance of PAP-1

ParameterTarget Channel(s)NotesReference
IC50Kv1.3[5]

Experimental Protocol: In Vivo Atherosclerosis Model

The effect of PAP-1 on atherosclerosis can be studied in a rat model. A representative protocol is as follows:

  • Animal Model: Atherosclerosis is induced in rats through a combination of a high-fat diet and vitamin D3 injection.

  • Drug Administration: A treatment group receives PAP-1, while a control group receives a vehicle.

  • Biochemical Analysis: After a defined period, blood samples are collected to measure plasma lipids, inflammatory markers (e.g., interferon-γ, CRP), and specific T-cell populations (CD4+CD28null).

  • Histological Analysis: Aortic tissues are harvested, sectioned, and stained to visualize and quantify atherosclerotic plaque formation.

  • Mechanism of Action Study: The levels of perforin, a marker for cytotoxic T-cell activity, are measured to investigate the mechanism by which PAP-1 may inhibit plaque formation.[5]

Dalazatide (ShK-186)

Dalazatide, also known as ShK-186, is a potent and selective peptide inhibitor of the Kv1.3 channel, derived from the sea anemone Stichodactyla helianthus. It is under investigation for the treatment of autoimmune diseases like psoriasis and multiple sclerosis.[6][7]

Table 3: Quantitative Performance of Dalazatide (ShK-186)

ParameterValueTarget Channel(s)NotesReference
Kd65 ± 5 pMKv1.3In Ova-specific GFP+ effector memory T (Tem) cells[6]
IC50180 ± 37 pMCCR7- T cell proliferation[6]

Experimental Protocol: In Vivo Delayed-Type Hypersensitivity (DTH) Model

The immunosuppressive effects of Dalazatide can be evaluated using a DTH model in rats:

  • Sensitization: Rats are sensitized with an antigen (e.g., ovalbumin) to induce an immune response.

  • Challenge: After a period, the rats are challenged with the same antigen in a specific site (e.g., ear or footpad) to elicit a DTH reaction, characterized by localized swelling and inflammation.

  • Drug Administration: Dalazatide is administered to the treatment group, typically via subcutaneous injection.

  • Measurement of DTH Response: The swelling at the challenge site is measured at various time points to quantify the DTH response.

  • Cellular Analysis: Effector memory T-cells can be isolated from draining lymph nodes or the site of inflammation to assess their activation and proliferation in the presence and absence of Dalazatide.[6]

Experimental Workflow: DTH Model

DTH_Workflow Sensitization Sensitization (Antigen Injection) Challenge Challenge (Antigen Re-exposure) Sensitization->Challenge DTH_Reaction DTH Reaction (Inflammation & Swelling) Challenge->DTH_Reaction Measurement Measurement of Swelling DTH_Reaction->Measurement Analysis Cellular Analysis (Effector Memory T-cells) DTH_Reaction->Analysis Dalazatide_Admin Dalazatide Administration Dalazatide_Admin->DTH_Reaction inhibits

Workflow for a delayed-type hypersensitivity (DTH) experiment.
Clotrimazole

Clotrimazole is an antifungal agent that has been found to block intermediate-conductance Ca2+-activated potassium channels (IKCa or KCa3.1).[8][9] It also affects other ion channels at higher concentrations.[10]

Table 4: Quantitative Performance of Clotrimazole

ParameterValueTarget Channel(s)NotesReference
IC503.6 μMIhERG[10]
IC507.4 μMIKur[10]
IC5015.1 μMIKs[10]
IC5029.5 μMIto1[10]
IC503 μMIK(Ca)In rat anterior pituitary GH3 cells

Experimental Protocol: Single-Channel Recording (Outside-Out Patch)

To investigate the direct effect of Clotrimazole on single KCa3.1 channels, the outside-out patch-clamp configuration is used:

  • Cell Preparation: Cells expressing KCa3.1 channels are used.

  • Patch Excision: A patch of the cell membrane containing the channel of interest is excised with the outer surface facing the bath solution.

  • Recording Conditions: The pipette solution contains a high concentration of potassium, and the bath solution contains a defined concentration of free Ca2+ to activate the channels.

  • Drug Application: Clotrimazole is added to the bath solution to observe its effect on the single-channel currents.

  • Data Analysis: The single-channel conductance, mean open time, and mean closed time are analyzed to determine the mechanism of channel blockade.

Conclusion

While this compound's primary pharmacological action is as an α1-adrenergic receptor antagonist, a diverse array of compounds have been identified and characterized as potent and, in some cases, highly selective potassium channel blockers. Margatoxin, PAP-1, and Dalazatide are notable for their inhibitory effects on the Kv1.3 channel, which is a key regulator of immune cell function. Clotrimazole, on the other hand, primarily targets the KCa3.1 channel.

The data and experimental protocols presented in this guide highlight the methodologies used to characterize these compounds and provide a basis for the comparative evaluation of novel potassium channel modulators. Future research may uncover additional targets for benoxathian or its analogs, but based on current knowledge, it does not belong to the functional class of potassium channel blockers. Researchers in this field should focus on the well-documented blockers for their studies and drug development efforts.

References

Head-to-Head Comparison: Benoxathian Hydrochloride vs. Nifedipine in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular drug development, a thorough understanding of a compound's mechanism of action and its comparative performance against established agents is paramount. This guide provides a detailed head-to-head comparison of Benoxathian hydrochloride, an investigational α1-adrenoceptor antagonist, and Nifedipine (B1678770), a widely used L-type calcium channel blocker. This analysis is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental context to inform preclinical and clinical research strategies.

Executive Summary

This compound and Nifedipine both exhibit vasodilatory and hypotensive effects, but through distinct primary mechanisms of action. This compound functions as a potent α1-adrenoceptor antagonist, directly counteracting the vasoconstrictive effects of norepinephrine. In contrast, Nifedipine's principal mechanism is the blockade of L-type calcium channels, preventing calcium influx into vascular smooth muscle cells and thereby inducing vasodilation. Notably, preclinical evidence suggests that Nifedipine also possesses secondary inhibitory effects on α-adrenoceptor-mediated vasoconstriction.

This guide presents available preclinical data for both compounds, summarizing their effects on blood pressure and providing insights into their vascular activity. Due to the limited publicly available data on this compound, which was investigated in the 1980s and appears to have been discontinued (B1498344) in early-phase clinical trials, this comparison relies on historical preclinical studies alongside extensive data for the well-established drug, Nifedipine.

Mechanism of Action

This compound: A potent antagonist of α1-adrenergic receptors.[1][2] These receptors are primarily located on vascular smooth muscle and mediate vasoconstriction upon stimulation by catecholamines like norepinephrine. By blocking these receptors, this compound inhibits this vasoconstrictive signaling, leading to vasodilation and a subsequent decrease in blood pressure.

Nifedipine: A dihydropyridine (B1217469) calcium channel blocker that primarily targets L-type calcium channels in vascular smooth muscle and cardiac cells.[3] Inhibition of these channels prevents the influx of extracellular calcium, a critical step for muscle contraction. This leads to relaxation of arterial smooth muscle, resulting in vasodilation and a reduction in peripheral vascular resistance.[3] While its main action is on calcium channels, studies have shown that Nifedipine can also attenuate vasoconstrictor responses mediated by both α1- and α2-adrenoceptors.[4][5]

Signaling Pathway Diagrams

cluster_Benoxathian This compound Signaling Pathway NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 PLC Phospholipase C Alpha1->PLC Benoxathian Benoxathian HCl Benoxathian->Alpha1 IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release (from SR) IP3_DAG->Ca_Release Contraction Vasoconstriction Ca_Release->Contraction

Figure 1: this compound's antagonistic action on the α1-adrenergic signaling pathway.

cluster_Nifedipine Nifedipine Signaling Pathway Depolarization Depolarization L_type_Ca_Channel L-type Ca²⁺ Channel Depolarization->L_type_Ca_Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Nifedipine Nifedipine Nifedipine->L_type_Ca_Channel Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase Ca_Calmodulin->MLCK Contraction Vasoconstriction MLCK->Contraction

Figure 2: Nifedipine's inhibitory effect on the L-type calcium channel signaling pathway.

Head-to-Head Performance Data

The following tables summarize the available preclinical data for this compound and Nifedipine. Direct comparative studies are scarce; therefore, data is presented from separate studies to facilitate an indirect comparison.

In Vivo Hypotensive Effects
Compound Species Dose Route of Administration Effect on Mean Arterial Pressure (MAP) Reference
Benoxathian HCl Normotensive Rat0.1 mg/kgIntravenous-25 mmHg (approx.)Massi et al., 1986
Normotensive Rat1 mg/kgIntravenous-40 mmHg (approx.)Massi et al., 1986
Normotensive Dog0.1 mg/kgIntravenous-30 mmHg (approx.)Massi et al., 1986
Normotensive Dog1 mg/kgIntravenous-55 mmHg (approx.)Massi et al., 1986
Nifedipine Conscious Dog0.5 µg/kg/minIntravenousAttenuation of phenylephrine-induced pressor response by -43 ± 8%Holcslaw et al., 1986[4]
Hypertensive Patients20 mgSublingualFall in MAP of -8.5% (without prazosin)Sluiter et al., 1985[6]
In Vitro Vascular Effects
Compound Preparation Agonist Concentration Effect Reference
Nifedipine Canine Dorsal Pedal ArteryBHT 920 (α2-agonist)10⁻⁷ MIC50 of 3.9 (1.8-6.1) nM for inhibiting contractionsLonghurst et al., 1993[7]
Canine Saphenous VeinBHT 920 (α2-agonist)10⁻⁷ MIC50 of 13.0 (4.6-26.0) nM for inhibiting contractionsLonghurst et al., 1993[7]
Canine Dorsal Pedal ArteryNorepinephrine10⁻⁷ M70 ± 5% inhibition of contraction (in mild heart failure)Longhurst et al., 1993[7]
Human Digital ArteryNorepinephrine (in the presence of rauwolscine)10⁻⁸ and 10⁻⁷ MInhibition of α1-adrenoceptor-mediated responsesJie et al., 1986[8]

Experimental Protocols

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol is a generalized representation based on standard methodologies for assessing the hypotensive effects of compounds like this compound.

1. Animal Preparation:

  • Male Wistar or Sprague-Dawley rats (250-350g) are anesthetized, typically with urethane (B1682113) (1.2 g/kg, i.p.) or a similar anesthetic agent.

  • The trachea is cannulated to ensure a clear airway.

  • The right carotid artery is cannulated with a heparinized saline-filled catheter connected to a pressure transducer for continuous blood pressure monitoring.

  • The left jugular vein is cannulated for intravenous drug administration.

2. Data Acquisition:

  • The pressure transducer is connected to a data acquisition system to record systolic, diastolic, and mean arterial pressure, as well as heart rate.

  • After a stabilization period to ensure a steady baseline blood pressure, the test compound (this compound or vehicle) is administered intravenously.

3. Experimental Workflow:

Start Start Anesthetize Anesthetize Rat Start->Anesthetize Cannulate_Trachea Cannulate Trachea Anesthetize->Cannulate_Trachea Cannulate_Carotid Cannulate Carotid Artery Anesthetize->Cannulate_Carotid Cannulate_Jugular Cannulate Jugular Vein Anesthetize->Cannulate_Jugular Stabilize Stabilization Period Cannulate_Trachea->Stabilize Cannulate_Carotid->Stabilize Cannulate_Jugular->Stabilize Administer Administer Compound (i.v.) Stabilize->Administer Record Record Blood Pressure and Heart Rate Administer->Record End End Record->End Start Start Excise Excise Aorta Start->Excise Prepare Prepare Aortic Rings Excise->Prepare Mount Mount Rings in Organ Bath Prepare->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Pre_contract Pre-contract with Phenylephrine Equilibrate->Pre_contract Add_Compound Add Cumulative Concentrations of Test Compound Pre_contract->Add_Compound Record Record Relaxation Response Add_Compound->Record End End Record->End

References

A Comparative Analysis of Verapamil and Benoxathian Hydrochloride: Efficacy and Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the efficacy and safety of Benoxathian hydrochloride and verapamil (B1683045) is not feasible at this time due to a lack of available clinical and preclinical data for this compound. Scholarly searches for "this compound" yield primarily a Material Safety Data Sheet, which identifies it as a chemical for research use only, with no associated publications on its pharmacological effects, mechanism of action, or performance in clinical trials.

This guide will therefore provide a comprehensive overview of the well-established efficacy and safety of verapamil, a widely used calcium channel blocker. This information is intended for researchers, scientists, and drug development professionals to serve as a detailed reference on verapamil's properties.

Verapamil: A Detailed Profile

Verapamil is a calcium channel blocker used in the treatment of hypertension (high blood pressure), angina (chest pain), and certain heart rhythm disorders.[1][2] It functions by relaxing the muscles of the heart and blood vessels, which reduces the heart's workload and increases the supply of blood and oxygen to the heart.[1][2]

Mechanism of Action

Verapamil's primary mechanism of action is the inhibition of voltage-dependent L-type calcium channels in cardiac and vascular smooth muscle cells.[3][4] By blocking the influx of calcium ions into these cells, verapamil exerts several key therapeutic effects:

  • Negative Inotropic Effect: A reduction in the force of myocardial contraction, which decreases the heart's oxygen demand.[4]

  • Negative Chronotropic and Dromotropic Effects: Slowing of the heart rate and conduction through the atrioventricular (AV) node by inhibiting calcium influx in the sinoatrial (SA) and AV nodes.[4] This is beneficial in managing tachyarrhythmias.

  • Vasodilation: Relaxation of arterial smooth muscle, leading to dilation of coronary and systemic peripheral blood vessels.[3] This reduces blood pressure and increases oxygen supply to the heart muscle.[3]

Verapamil is also known to block Kv voltage-gated potassium channels.[3]

Verapamil_Mechanism_of_Action cluster_cell Cardiac & Vascular Smooth Muscle Cells cluster_effects Therapeutic Effects Ca2+_channels L-type Calcium Channels Ca2+_influx Ca2+ Influx Ca2+_channels->Ca2+_influx Allows Contraction Muscle Contraction Ca2+_influx->Contraction Vasodilation Vasodilation Decreased_HR Decreased Heart Rate Decreased_Contractility Decreased Contractility Verapamil Verapamil Verapamil->Ca2+_channels Blocks Experimental_Workflow cluster_screening Phase 1: Screening and Baseline cluster_randomization Phase 2: Randomization and Treatment cluster_washout Phase 3: Washout and Crossover cluster_analysis Phase 4: Data Analysis Patient_Recruitment Patient Recruitment (e.g., Hypertensive Patients) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Measurements Baseline Measurements (BP, HR, ECG, etc.) Informed_Consent->Baseline_Measurements Placebo_Run_in Placebo Run-in Period Baseline_Measurements->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Group_A Group A (Verapamil) Randomization->Group_A Group_B Group B (Placebo) Randomization->Group_B Treatment_Period_1 Treatment Period 1 Group_A->Treatment_Period_1 Group_B->Treatment_Period_1 Washout_Period Washout Period Treatment_Period_1->Washout_Period Crossover Crossover Washout_Period->Crossover Group_A_Placebo Group A receives Placebo Crossover->Group_A_Placebo Group_B_Verapamil Group B receives Verapamil Crossover->Group_B_Verapamil Treatment_Period_2 Treatment Period 2 Group_A_Placebo->Treatment_Period_2 Group_B_Verapamil->Treatment_Period_2 Data_Collection Data Collection (BP, HR, Adverse Events) Treatment_Period_2->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Efficacy and Safety Results Statistical_Analysis->Results

References

A Comparative Analysis of Benoxathian Hydrochloride and Other Anti-Anginal Agents

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that "Benoxathian hydrochloride" does not appear to be a recognized or studied anti-anginal agent in the available scientific literature. It is likely a typographical error, and this guide will proceed under the assumption that the intended compound of interest is Benidipine (B10687) hydrochloride , a third-generation dihydropyridine (B1217469) calcium channel blocker with well-documented anti-anginal properties. This comparison will evaluate benidipine hydrochloride against other established classes of anti-anginal drugs: beta-blockers, nitrates, other calcium channel blockers, and the late sodium current inhibitor, ranolazine (B828).

This guide provides a comprehensive comparison of the performance of these anti-anginal agents, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Comparative Overview

Anti-anginal drugs alleviate myocardial ischemia through various mechanisms that either increase myocardial oxygen supply or decrease myocardial oxygen demand. Benidipine hydrochloride exhibits a unique triple-blocking action on L-type, T-type, and N-type calcium channels, contributing to its distinct pharmacological profile.

Benidipine Hydrochloride: As a dihydropyridine calcium channel blocker, benidipine primarily induces vasodilation by inhibiting the influx of calcium into vascular smooth muscle cells. This leads to a reduction in peripheral vascular resistance and afterload, thereby decreasing myocardial oxygen demand. Its additional blockade of T-type and N-type calcium channels may contribute to its cardioprotective and renal-protective effects.

Beta-Blockers (e.g., Propranolol): These agents competitively block β-adrenergic receptors, leading to a decrease in heart rate, myocardial contractility, and blood pressure, which collectively reduces myocardial oxygen consumption, particularly during exercise.[1]

Nitrates (e.g., Isosorbide Dinitrate): Nitrates are converted to nitric oxide (NO) in vascular smooth muscle, which activates guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels.[2][3] This results in potent venodilation, reducing preload, and to a lesser extent, arteriolar dilation, reducing afterload.[2][3] Nitrates also dilate coronary arteries, increasing oxygen supply.[4]

Other Calcium Channel Blockers (e.g., Nifedipine): Like benidipine, other dihydropyridine calcium channel blockers such as nifedipine (B1678770) primarily act as vasodilators by blocking L-type calcium channels in vascular smooth muscle.[5] Non-dihydropyridines, such as diltiazem (B1670644) and verapamil, also have a negative chronotropic and inotropic effect on the heart.[5]

Ranolazine: This agent has a unique mechanism of action, inhibiting the late inward sodium current (INa) in cardiomyocytes.[6] This reduces intracellular sodium and subsequent calcium overload, leading to improved diastolic relaxation and reduced myocardial wall stress, thereby decreasing oxygen demand without significantly affecting heart rate or blood pressure.[6][7]

Comparative Efficacy: Preclinical Data

Animal models of angina provide a platform to compare the direct pharmacological effects of different anti-anginal agents. Key models include the vasopressin-induced myocardial ischemia model, which mimics coronary vasospasm, and the coronary artery ligation model, which simulates myocardial infarction.

Table 1: Comparative Effects of Anti-Anginal Agents in Preclinical Models
DrugModelDoseKey FindingsReference
Benidipine HCl Vasopressin-induced ischemia (Rat)10 µg/kg (i.v.)Inhibitory effect on ischemic ECG changes comparable to nifedipine at 200 µg/kg.[8][8]
Coronary occlusion (Rat)30 & 100 µg/kg (i.v.)Inhibited the rise of the T-wave in the epicardial ECG.[8][8]
Isoproterenol-induced ischemia (Rat)200 µg/kg (i.v.)Significantly inhibited the decline of the ST segment, more effective than nifedipine.[8][8]
Nifedipine Vasopressin-induced ischemia (Rat)200 µg/kg (i.v.)Inhibited ischemic ECG changes.[8][8]
Coronary occlusion (Rat)200 µg/kg (i.v.)Slightly effective in inhibiting the rise of the T-wave.[8][8]
Propranolol (B1214883) Isoproterenol-induced ischemia (Rat)500 µg/kg (i.v.)Almost completely prevented the fall of the ST segment in the ECG.[8][8]

Comparative Efficacy: Clinical Data

Head-to-head clinical trials and comparative studies provide valuable insights into the relative efficacy and safety of different anti-anginal agents in patients with stable angina.

Table 2: Comparative Clinical Efficacy of Anti-Anginal Agents
Drug ComparisonStudy DesignPatient PopulationKey Efficacy Endpoints & ResultsReference
Benidipine vs. Nifedipine CR Randomized Crossover TrialHypertensive patients on hemodialysisBenidipine showed more sustained antihypertensive effects after hemodialysis compared to nifedipine CR.[9][9]
Benidipine vs. Amlodipine Observational, ProspectiveHypertensive patientsBoth equally effective in reducing blood pressure. Benidipine significantly reduced proteinuria and serum triglycerides.[10][10]
Nifedipine vs. Propranolol Placebo-controlled, double-blind, crossoverPatients with chronic stable anginaNifedipine was more effective than propranolol in delaying the onset of chest pain and ST-segment depression during exercise.[11][11]
Propranolol vs. Various Calcium Antagonists Symptom-limited exercise testPatients with chronic stable anginaPropranolol and calcium antagonists (diltiazem, nicardipine, nifedipine, verapamil) similarly reduced angina attacks and increased exercise tolerance.[12][12]

Experimental Protocols

Vasopressin-Induced Myocardial Ischemia in Rats

This model is used to evaluate the protective effects of drugs against coronary vasospasm-induced ischemia.

  • Animal Preparation: Male Wistar rats are anesthetized, and their body temperature is maintained.

  • Instrumentation: Needle electrodes are inserted for electrocardiogram (ECG) recording. A cannula is inserted into a femoral vein for drug and vasopressin administration.

  • Experimental Procedure:

    • A baseline ECG is recorded.

    • The test drug or vehicle is administered intravenously.

    • After a predetermined time, vasopressin (e.g., 1 U/kg) is injected intravenously to induce myocardial ischemia, characterized by ST-segment depression or elevation in the ECG.[8]

    • The ECG is continuously monitored to assess the extent and duration of ischemic changes.

  • Data Analysis: The magnitude of ST-segment deviation is measured and compared between the drug-treated and vehicle-treated groups to determine the anti-ischemic effect.

Coronary Artery Ligation in Rats

This model simulates acute myocardial infarction to study the effects of drugs on ischemia and reperfusion injury.

  • Animal Preparation: Male rats are anesthetized, intubated, and ventilated.

  • Surgical Procedure:

    • A left thoracotomy is performed to expose the heart.

    • A suture is passed under the left anterior descending (LAD) coronary artery.

    • The suture is tightened to occlude the artery, inducing myocardial ischemia. Successful ligation is often confirmed by the appearance of a pale area on the ventricle.[13][14]

  • Experimental Protocol:

    • The LAD artery is occluded for a specific period (e.g., 30 minutes) to induce ischemia.

    • The ligature is then released to allow for reperfusion for a set duration (e.g., 2 hours).

    • The test drug can be administered before ischemia, during ischemia, or at the onset of reperfusion.

  • Assessment of Myocardial Injury:

    • ECG: Monitored throughout the procedure for changes such as ST-segment elevation.

    • Infarct Size Measurement: At the end of the experiment, the heart is excised, and the area of infarction is determined using staining techniques (e.g., triphenyltetrazolium (B181601) chloride).[14]

    • Biochemical Markers: Blood samples can be collected to measure cardiac enzymes (e.g., troponin, creatine (B1669601) kinase).

Signaling Pathways and Experimental Workflows

Signaling Pathways

Anti-Anginal Drug Mechanisms cluster_Benidipine Benidipine HCl cluster_BetaBlocker Beta-Blockers cluster_Nitrates Nitrates cluster_Ranolazine Ranolazine Benidipine Benidipine HCl L_Ca L-type Ca²⁺ Channel Benidipine->L_Ca Blocks T_Ca T-type Ca²⁺ Channel Benidipine->T_Ca Blocks N_Ca N-type Ca²⁺ Channel Benidipine->N_Ca Blocks Vasc_SM Vascular Smooth Muscle L_Ca->Vasc_SM Ca²⁺ Influx Vasodilation Vasodilation Vasc_SM->Vasodilation Relaxation Afterload ↓ Afterload Vasodilation->Afterload MVO2 ↓ Myocardial O₂ Demand Afterload->MVO2 BetaBlocker Beta-Blocker Beta1 β₁-Adrenergic Receptor BetaBlocker->Beta1 Blocks Heart Heart Beta1->Heart HR_Contractility ↓ Heart Rate & Contractility Heart->HR_Contractility MVO2_BB ↓ Myocardial O₂ Demand HR_Contractility->MVO2_BB Nitrate Nitrate NO Nitric Oxide (NO) Nitrate->NO GC Guanylate Cyclase NO->GC Activates cGMP ↑ cGMP GC->cGMP Veno_SM Venous Smooth Muscle cGMP->Veno_SM Relaxation Venodilation Venodilation Veno_SM->Venodilation Preload ↓ Preload Venodilation->Preload MVO2_N ↓ Myocardial O₂ Demand Preload->MVO2_N Ranolazine Ranolazine Late_Na Late Na⁺ Current Ranolazine->Late_Na Inhibits Na_Ca_Ex Na⁺-Ca²⁺ Exchanger Late_Na->Na_Ca_Ex ↓ Na⁺ influx Intra_Ca ↓ Intracellular Ca²⁺ Na_Ca_Ex->Intra_Ca Diastolic_Tension ↓ Diastolic Wall Tension Intra_Ca->Diastolic_Tension MVO2_R ↓ Myocardial O₂ Demand Diastolic_Tension->MVO2_R

Caption: Mechanisms of action of different classes of anti-anginal drugs.

Experimental Workflow

Experimental_Angina_Workflow cluster_vasopressin Vasopressin-Induced Ischemia Model cluster_ligation Coronary Artery Ligation Model A1 Anesthetize Rat A2 ECG & Venous Cannulation A1->A2 A3 Administer Drug/ Vehicle A2->A3 A4 Inject Vasopressin A3->A4 A5 Monitor ECG for Ischemic Changes A4->A5 A6 Analyze ST-segment Deviation A5->A6 B1 Anesthetize & Ventilate Rat B2 Thoracotomy & Expose Heart B1->B2 B3 Ligate LAD Coronary Artery B2->B3 B4 Induce Ischemia (e.g., 30 min) B3->B4 B5 Reperfusion (e.g., 2 hours) B4->B5 B6 Assess Myocardial Injury (ECG, Infarct Size, Biomarkers) B5->B6

Caption: Workflow for preclinical models of angina pectoris.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Drug Analysis: A Focus on Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is paramount to ensure the accuracy, precision, and reliability of data. Cross-validation becomes particularly crucial when different analytical methods are employed to measure the concentration of an active pharmaceutical ingredient (API), such as a hydrochloride salt, across different studies or laboratories. This guide provides a comprehensive comparison of two commonly employed analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantification of hydrochloride APIs, using publicly available data for similar compounds as illustrative examples.

Data Summary: HPLC vs. UV-Vis Spectrophotometry

The following tables summarize the key validation parameters for Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometric methods, providing a clear comparison of their performance characteristics. The data presented is a synthesis from multiple studies on the analysis of hydrochloride salts in pharmaceutical formulations.

Table 1: Comparison of RP-HPLC Method Validation Parameters

Validation ParameterMethod 1Method 2
Linearity Range (µg/mL) 2-6432.5 - 500
Correlation Coefficient (r²) 1>0.999
Limit of Detection (LOD) (µg/mL) 0.17270.49
Limit of Quantitation (LOQ) (µg/mL) 0.52351.6
Accuracy (% Recovery) 99-101%Not specified
Precision (% RSD) < 2%< 2%

Table 2: Comparison of UV-Vis Spectrophotometric Method Validation Parameters

Validation ParameterMethod AMethod B
Linearity Range (µg/mL) 4-202-22
Correlation Coefficient (r²) >0.9990.961
Accuracy (% Recovery) 99-101%99.21-99.60%
Precision (% RSD) < 2%0.473 - 1.818%

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical methods. Below are representative experimental protocols for the RP-HPLC and UV-Vis spectrophotometric analysis of a hydrochloride salt.

RP-HPLC Method Protocol

1. Instrumentation:

  • A Shimadzu LC-10ATVP HPLC system equipped with a SPD-10A UV-Vis detector and a Rheodyne injector with a 20 µL loop was used for analysis.

  • Data acquisition was performed using the compatible software.

2. Chromatographic Conditions:

  • Column: Grace Smart RP C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 50mM Ammonium acetate (B1210297) buffer (pH 6.0, adjusted with O-Phosphoric acid) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

3. Standard Solution Preparation:

  • A standard stock solution of the hydrochloride salt was prepared by dissolving an accurately weighed amount in the mobile phase to achieve a concentration of 100 µg/mL.

  • Working standard solutions were prepared by further diluting the stock solution with the mobile phase to obtain concentrations within the linearity range.

4. Sample Preparation:

  • For tablet dosage forms, a number of tablets were weighed and finely powdered.

  • An amount of powder equivalent to a single dose was accurately weighed and transferred to a volumetric flask.

  • The powder was dissolved in the mobile phase, sonicated for 15 minutes, and the volume was made up to the mark.

  • The solution was filtered through a 0.45 µm nylon filter before injection.

5. Validation Parameters:

  • Linearity: Assessed by plotting a calibration curve of peak area against a series of known concentrations.

  • Accuracy: Determined by the standard addition method, where known amounts of the standard drug were added to the pre-analyzed sample solution and the recovery percentage was calculated.

  • Precision: Evaluated by analyzing multiple replicates of a homogeneous sample, with the results expressed as the relative standard deviation (%RSD).

  • Specificity: Assessed by observing any interference from excipients in the pharmaceutical formulation at the retention time of the analyte.

UV-Vis Spectrophotometric Method Protocol

1. Instrumentation:

  • A Shimadzu UV-Visible spectrophotometer (Model 1800) with 1 cm matched quartz cells was used for all absorbance measurements.[1]

2. Reagents and Solutions:

  • Solvent: 0.1 N Hydrochloric acid (HCl).[1]

3. Standard Solution Preparation:

  • A standard stock solution was prepared by accurately weighing and dissolving the hydrochloride salt in 0.1 N HCl to obtain a concentration of 100 µg/mL.[1]

  • Working standard solutions were prepared by diluting the stock solution with 0.1 N HCl to achieve concentrations within the Beer's law range.[1]

4. Sample Preparation:

  • For tablet formulations, a number of tablets were weighed and powdered.

  • A quantity of powder equivalent to a single dose was weighed and dissolved in 0.1 N HCl.

  • The solution was sonicated to ensure complete dissolution and then filtered. The filtrate was further diluted with 0.1 N HCl to a suitable concentration for analysis.

5. Method Validation:

  • Linearity: The linearity was determined by measuring the absorbance of the working standard solutions at the wavelength of maximum absorbance (λmax) and plotting a calibration curve of absorbance versus concentration.[1]

  • Accuracy: The accuracy of the method was determined by recovery studies, with the results expressed as a percentage.[1]

  • Precision: The precision was evaluated by repeated measurements of the same sample solution, and the %RSD was calculated.

Visualizing the Workflow and Comparison

To better illustrate the processes involved in cross-validation, the following diagrams have been generated using the DOT language.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective of Cross-Validation SelectMethods Select Analytical Methods (e.g., HPLC, UV-Vis) DefineObjective->SelectMethods DefineCriteria Define Acceptance Criteria SelectMethods->DefineCriteria PrepareSamples Prepare Standard and Quality Control Samples DefineCriteria->PrepareSamples AnalyzeMethod1 Analyze Samples using Method 1 (HPLC) PrepareSamples->AnalyzeMethod1 AnalyzeMethod2 Analyze Samples using Method 2 (UV-Vis) PrepareSamples->AnalyzeMethod2 CollectData Collect and Process Data from Both Methods AnalyzeMethod1->CollectData AnalyzeMethod2->CollectData CompareResults Compare Results Against Acceptance Criteria CollectData->CompareResults Conclusion Draw Conclusion on Method Comparability CompareResults->Conclusion

Caption: Experimental Workflow for Cross-Validation of Analytical Methods.

MethodComparison Title Comparison of Analytical Methods HPLC RP-HPLC High Specificity & Sensitivity Separates complex mixtures Higher cost and complexity Longer analysis time Title->HPLC UV_Vis UV-Vis Spectrophotometry Simple and Rapid Lower cost Prone to interference Less specific than HPLC Title->UV_Vis

References

Comparative Electrophysiological Analysis of Benzoxathiin Derivatives and Related Heterocyclic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the electrophysiological effects of benzoxathiin analogs, primarily focusing on the more extensively studied benzoxazine (B1645224) and benzothiazine derivatives. The data presented herein, derived from various experimental studies, offers insights into the structure-activity relationships and ion channel modulating properties of these compounds.

This guide summarizes quantitative data on the effects of these compounds on various ion channels and provides detailed experimental protocols for the key assays cited. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their potential mechanisms of action.

Quantitative Data Summary

The following tables summarize the electrophysiological effects of various benzoxazine and benzothiazine derivatives on different ion channels. Direct comparative data for a range of benzoxathiin compounds is limited in the current literature; therefore, these related structures provide the primary basis for this analysis.

Table 1: Comparative Effects of Benzoxazine and Benzothiazine Derivatives on Calcium Channels

Compound IDHeterocyclic RingSide ChainPreparationEffectPotency/EfficacyReference
MS 84BenzoxazineDimethoxyphenylethyl-N-methylaminoethylcarboxamideGuinea-pig papillary musclesNegative inotropicMost potent in the series[1]
MS 63BenzothiazineMethylpiperazinylcarbonylGuinea-pig papillary musclesNegative inotropicLess effective than MS 84[1]
MS 64BenzoxazineMethylpiperazinylcarbonylGuinea-pig papillary musclesNegative inotropicWeak effect[1]
MS 66BenzoxazineN-dimethylaminoethylcarboxamideGuinea-pig papillary musclesNegative inotropicWeak effect[1]
MS 65BenzothiazineN-dimethylaminoethylcarboxamideGuinea-pig papillary musclesNegative inotropicWeak effect[1]

Table 2: Modulatory Effects of 2H-1,4-Benzoxazine Derivatives on Skeletal Muscle KATP Channels

CompoundConditionEffectPotency (DE50 / IC50)
2-n-hexyl analogIn the presence of ATPActivatorDE50 = 1.08 x 10⁻¹⁰ M
2-phenyl analogIn the absence of ATPInhibitorIC50 = 2.5 x 10⁻¹¹ M

Experimental Protocols

A fundamental technique for characterizing the electrophysiological effects of compounds like benzoxathiins is the patch-clamp technique . This method allows for the recording of ion channel activity in live cells.

Whole-Cell Patch-Clamp Recording Protocol

This protocol is a generalized procedure for recording whole-cell currents in cultured cells expressing the ion channel of interest.

1. Cell Preparation:

  • Culture cells expressing the target ion channel on glass coverslips.
  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
  • Continuously perfuse the chamber with an external solution.

2. Pipette Preparation:

  • Pull micropipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 2-5 MΩ.
  • Fill the micropipette with the appropriate internal solution and ensure no air bubbles are trapped at the tip.

3. Recording:

  • Approach the cell with the micropipette and apply slight positive pressure.
  • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
  • Apply a brief pulse of suction to rupture the cell membrane and establish a whole-cell configuration.
  • Clamp the cell membrane at a holding potential (e.g., -80 mV).
  • Apply voltage protocols to elicit specific ion currents.
  • Record baseline currents before applying the test compound.
  • Perfuse the test compound at various concentrations and record the resulting changes in ion currents.

Solutions:

  • External Solution (example for recording K+ currents): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (example for recording K+ currents): 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA (pH adjusted to 7.2 with KOH).

Visualizations

Experimental Workflow for Electrophysiological Screening

The following diagram illustrates a typical workflow for screening and characterizing the electrophysiological effects of a library of compounds.

signaling_pathway cluster_cell Target Cell cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Benzoxathiin Benzoxathiin Derivative Receptor Cell Surface Receptor Benzoxathiin->Receptor MAPKKK MAPKKK Receptor->MAPKKK PI3K PI3K Receptor->PI3K MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Ion_Channel Ion Channel MAPK->Ion_Channel Phosphorylation Akt Akt PI3K->Akt Akt->Ion_Channel Phosphorylation Response Electrophysiological Response Ion_Channel->Response

References

A comparative review of novel antiarrhythmic agents including Benoxathian hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research exists regarding the antiarrhythmic properties of Benoxathian hydrochloride. Extensive searches of scientific literature and drug development pipelines did not yield any preclinical or clinical data evaluating its efficacy or mechanism of action for treating cardiac arrhythmias. Therefore, this review will focus on a comparative analysis of other recently developed antiarrhythmic agents for which experimental data is available.

This guide provides a detailed comparison of several novel antiarrhythmic drugs, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, experimental validation, and clinical performance. The agents discussed include Etripamil, a fast-acting calcium channel blocker; AP30663, a selective KCa2 channel inhibitor; Vernakalant, an atrial-selective ion channel blocker; and Dronedarone (B1670951), a multi-channel blocking agent often compared to the established antiarrhythmic, Amiodarone (B1667116).

Mechanism of Action and Signaling Pathways

The therapeutic strategies of these novel agents are centered on targeting specific ion channels involved in the cardiac action potential, aiming for greater efficacy and improved safety profiles compared to older drugs.

Etripamil is a non-dihydropyridine L-type calcium channel blocker. By inhibiting the influx of calcium into cardiac cells, particularly in the atrioventricular (AV) node, it slows down conduction and prolongs the refractory period, effectively terminating re-entrant supraventricular tachycardias.

AP30663 represents a newer class of antiarrhythmics by selectively inhibiting small-conductance calcium-activated potassium (KCa2) channels. These channels are more prominently expressed in the atria than the ventricles. Their inhibition leads to a prolongation of the atrial action potential and effective refractory period, making it a promising target for atrial fibrillation with a potentially lower risk of ventricular proarrhythmia.[1][2][3]

Vernakalant is considered an atrial-selective antiarrhythmic agent due to its multi-channel blocking effects that are more pronounced in the atria. It blocks several potassium channels (IKur, IKAch, Ito) and the late sodium current (INaL), leading to a prolongation of the atrial refractory period and slowing of conduction.[4]

Dronedarone is a benzofuran (B130515) derivative, structurally related to amiodarone, but without the iodine moiety, which is associated with many of amiodarone's side effects. It exhibits multi-channel blocking properties, affecting sodium, potassium, and calcium channels, in addition to anti-adrenergic effects.[5][6]

cluster_Agents Novel Antiarrhythmic Agents cluster_Channels Target Ion Channels cluster_Effects Electrophysiological Effects Etripamil Etripamil Ca_channel L-type Ca²⁺ Channel Etripamil->Ca_channel AP30663 AP30663 KCa2_channel KCa2 Channel AP30663->KCa2_channel Vernakalant Vernakalant K_channels Atrial K⁺ Channels (IKur, IKAch, Ito) Vernakalant->K_channels Na_channel Na⁺ Channel Vernakalant->Na_channel Dronedarone Dronedarone Multi_channel Multiple Channels (Na⁺, K⁺, Ca²⁺) Dronedarone->Multi_channel AV_node ↓ AV Node Conduction ↑ AV Node Refractory Period Ca_channel->AV_node Atrial_ERP ↑ Atrial Effective Refractory Period KCa2_channel->Atrial_ERP K_channels->Atrial_ERP Na_channel->Atrial_ERP Multi_effect Multiple Electrophysiological Effects Multi_channel->Multi_effect

Caption: Signaling pathways of novel antiarrhythmic agents.

Comparative Efficacy and Safety Data

The following table summarizes key quantitative data from preclinical and clinical studies of the discussed novel antiarrhythmic agents.

AgentTarget ArrhythmiaMechanism of ActionKey Efficacy DataKey Safety/Tolerability Data
Etripamil Paroxysmal Supraventricular Tachycardia (PSVT)L-type Calcium Channel BlockerConversion to sinus rhythm within 30 minutes: 64.3% vs. 31.2% for placebo in the RAPID trial.[7] Median time to conversion: 18.5 minutes.[8]Generally well-tolerated. Most common adverse events are mild and related to nasal administration (e.g., nasal discomfort, congestion).[9]
AP30663 Atrial Fibrillation (AF)KCa2 Channel InhibitorIC50 for KCa2 channels: ~1 µM.[1] In anesthetized rats, 5 and 10 mg/kg prolonged the atrial effective refractory period (AERP) to 130.7% and 189.9% of baseline, respectively.[2][10]In a first-in-human study, it was systemically well-tolerated. The main adverse events were mild and temporary infusion site reactions.[1]
Vernakalant Atrial Fibrillation (AF)Atrial-selective Ion Channel BlockerCardioversion efficacy in recent-onset AF: ~51.7% within 90 minutes.[11] Post-market reports show cardioversion rates of 65-70%.[4] Median time to conversion: 8-14 minutes.[4]Low proarrhythmic potential due to atrial selectivity.[4] Adverse effects can include dysgeusia, sneezing, and hypotension.[11]
Dronedarone Atrial Fibrillation (AF)Multi-channel BlockerRecurrence rate of AF was higher than amiodarone (63% vs. 42%).[12] Reduced risk of cardiovascular hospitalization or death by 24% compared to placebo in the ATHENA trial.[5]Fewer thyroid, neurologic, skin, and ocular adverse events compared to amiodarone, but more gastrointestinal side effects.[13]
Amiodarone (for comparison) Atrial and Ventricular ArrhythmiasMulti-channel BlockerLower recurrence rate of AF compared to dronedarone (42% vs. 63%).[12]Associated with numerous potential side effects, including thyroid, pulmonary, and liver toxicity.[13]

Experimental Protocols

Whole-Cell Patch Clamp for Ion Channel Analysis

This protocol is fundamental for characterizing the effects of antiarrhythmic compounds on specific cardiac ion channels.

Objective: To measure the effect of a test compound (e.g., AP30663) on a specific ion current (e.g., KCa2) in isolated cardiomyocytes or a stable cell line expressing the channel of interest.

Methodology:

  • Cell Preparation: Isolate single ventricular or atrial myocytes from an animal model (e.g., rat, guinea pig) via enzymatic digestion, or use a cultured cell line (e.g., HEK293) stably transfected with the gene for the ion channel of interest.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip is then fire-polished to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External (Bath) Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose), with the pH adjusted to 7.4.

    • Internal (Pipette) Solution: Contains ions that mimic the intracellular environment (e.g., KCl, MgCl₂, HEPES, EGTA, ATP), with the pH adjusted to 7.2.

  • Recording:

    • A cell is identified under a microscope, and the micropipette is carefully brought into contact with the cell membrane.

    • Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • A brief, strong suction pulse is then applied to rupture the membrane patch, establishing a "whole-cell" configuration.

    • The membrane potential is "clamped" at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.

    • Voltage steps or ramps are applied to elicit the ion current of interest.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of the test compound on the channel's activity, such as the concentration-response relationship to calculate the IC50 value.[14][15][16][17][18]

cluster_Prep Preparation cluster_Record Recording cluster_Analysis Data Analysis Cell_Prep Cell Isolation/ Culture Approach Approach Cell with Micropipette Cell_Prep->Approach Pipette_Prep Micropipette Fabrication Pipette_Prep->Approach Solution_Prep Prepare External & Internal Solutions Solution_Prep->Approach Seal Form Giga-seal Approach->Seal Rupture Rupture Membrane (Whole-cell) Seal->Rupture Clamp Voltage Clamp Rupture->Clamp Stimulate Apply Voltage Protocol Clamp->Stimulate Acquire Acquire Current Data Stimulate->Acquire Analyze Analyze Drug Effect (e.g., IC50) Acquire->Analyze

References

Comparative Analysis of Benzathine Penicillin G: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on "Benoxathian hydrochloride": Extensive searches of scientific literature and databases did not yield any information on a compound named "this compound." It is possible that this name is erroneous or refers to a compound not widely documented. The following guide will focus on Benzathine Penicillin G , a well-established long-acting penicillin antibiotic, which may be the intended subject of inquiry due to the similarity in name.

This guide provides a comparative overview of Benzathine Penicillin G, detailing its mechanism of action, in vitro and in vivo activity, and comparisons with alternative antibiotics. The information is intended for researchers, scientists, and drug development professionals.

Overview of Benzathine Penicillin G

Benzathine Penicillin G is a long-acting injectable antibiotic.[1] It is formed from the combination of benzylpenicillin (penicillin G) with benzathine. This formulation allows for slow release of penicillin G from the muscle tissue into the bloodstream, resulting in prolonged, low-dose antibiotic activity.[1][2] It is primarily used for the treatment and prophylaxis of infections caused by susceptible gram-positive bacteria, most notably Streptococcus pyogenes and Treponema pallidum, the causative agents of streptococcal infections (like rheumatic fever) and syphilis, respectively.[1][3]

Mechanism of Action

Benzathine Penicillin G, as a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4] The core mechanism involves the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Penicillin G binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2]

  • Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the cell wall.[2][3]

  • Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.[2][3]

cluster_bacterium Bacterial Cell Penicillin_G Penicillin G PBP Penicillin-Binding Proteins (PBPs) Penicillin_G->PBP Binds to and inactivates Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis (Bacterial Death) Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Isolate Bacterial Isolate from Patient Culture Pure Culture Preparation Isolate->Culture Inoculum Standardized Inoculum Culture->Inoculum MIC_Test Broth Dilution or Agar Dilution with Antibiotic Concentrations Inoculum->MIC_Test Incubation Incubation MIC_Test->Incubation Result Determine MIC (Lowest concentration with no visible growth) Incubation->Result Animal_Model Select Animal Model (e.g., Rabbit for Syphilis Studies) Infection Infect Animals with Pathogen Animal_Model->Infection Treatment Administer Benzathine Penicillin G or Control Infection->Treatment Monitoring Monitor Clinical Signs and Bacterial Load Treatment->Monitoring Endpoint Evaluate Efficacy (e.g., Survival, Bacterial Clearance) Monitoring->Endpoint

References

A Comparative Analysis of the Cardiovascular Effects of Alpha-2 Adrenergic Agonists and Ganglionic Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation and comparison of the cardiovascular effects of two classes of drugs that modulate the autonomic nervous system: alpha-2 adrenergic agonists, represented by clonidine (B47849), and ganglionic blockers, represented by hexamethonium (B1218175). This document summarizes key performance indicators from experimental studies, details the methodologies used, and visualizes the underlying signaling pathways to offer an objective comparison for research and drug development.

Executive Summary

Alpha-2 adrenergic agonists and ganglionic blockers both lower blood pressure but through distinct mechanisms and with different hemodynamic consequences. Alpha-2 adrenergic agonists, such as clonidine, primarily act on the central nervous system to reduce sympathetic outflow, leading to a decrease in heart rate, cardiac output, and peripheral vascular resistance.[1][2] In contrast, ganglionic blockers like hexamethonium produce a more profound and widespread blockade of the autonomic nervous system by inhibiting neurotransmission in both sympathetic and parasympathetic ganglia.[3] This non-selective action results in a significant drop in blood pressure, primarily through a reduction in vascular resistance, but can be accompanied by a range of effects due to parasympathetic blockade.

Comparative Data on Cardiovascular Effects

The following tables summarize the quantitative effects of clonidine and hexamethonium on key cardiovascular parameters as reported in preclinical and clinical studies.

Parameter Clonidine Hexamethonium Reference Study
Mean Arterial Pressure (MAP) Significant decreaseSignificant decrease[3][4]
Heart Rate (HR) DecreaseNo significant change or slight increase[5][6]
Cardiac Output (CO) Gradual decrease-[1][4]
Total Peripheral Resistance (TPR) Initial transient fall, followed by a rise above baseline-[1]

Table 1: Overview of Hemodynamic Effects

Drug Study Population Dose Effect on Mean Arterial Pressure (MAP)
Clonidine Healthy young males1 microg/kg IVLowered blood pressure
Clonidine Patients with cirrhosis150 micrograms-12.2% reduction
Hexamethonium Rats10 mg/kg/h IVSuppressed the increase in blood pressure caused by increased intracranial pressure

Table 2: Quantitative Effects on Mean Arterial Pressure [1][4][7]

Drug Study Population Dose Effect on Heart Rate (HR)
Clonidine Healthy young males1 microg/kg IVLowered heart rate
Clonidine Patients with autonomic failure-Reduction in heart rate
Hexamethonium Monkeys7 mg/kgNo appreciable change during exercise

Table 3: Quantitative Effects on Heart Rate [1][5][6]

Experimental Protocols

Clonidine Administration in Healthy Volunteers
  • Objective: To determine the hemodynamic response to a single intravenous dose of clonidine under physiological conditions.

  • Methodology: 28 healthy young male subjects received a single intravenous dose of 1 microg/kg of clonidine. Hemodynamic parameters were evaluated using impedance cardiography, systolic time intervals, and pulse wave analysis to characterize myocardial and vascular function. Measurements were taken at baseline and for 240 minutes post-administration.[1]

Hexamethonium Administration in an Animal Model of Exercise
  • Objective: To investigate the cardiovascular adjustments during combined static-dynamic arm exercise after ganglionic blockade with hexamethonium.

  • Methodology: Four rhesus monkeys were trained to pull a T-bar. The animals received an injection of hexamethonium chloride (7 mg/kg) prior to the exercise sessions. Heart rate and systolic and diastolic blood pressure were measured during the exercise.[6]

Signaling Pathways and Mechanisms of Action

Alpha-2 Adrenergic Agonist Signaling

Alpha-2 adrenergic agonists like clonidine exert their effects by binding to and activating alpha-2 adrenergic receptors, which are G protein-coupled receptors. In the central nervous system, this activation in the brainstem leads to a reduction in sympathetic outflow. At the presynaptic nerve terminals, activation of these receptors inhibits the release of norepinephrine. This dual action results in decreased heart rate, reduced cardiac output, and vasodilation, collectively lowering blood pressure.

alpha2_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Effector Cell (e.g., Vascular Smooth Muscle) Clonidine Clonidine Alpha2_R α2-Adrenergic Receptor Clonidine->Alpha2_R binds Gi Gi Protein Alpha2_R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP NE_release ↓ Norepinephrine Release cAMP->NE_release NE Norepinephrine Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R binds Response Vasoconstriction Alpha1_R->Response

Alpha-2 Adrenergic Agonist Signaling Pathway
Ganglionic Blocker Mechanism of Action

Ganglionic blockers, such as hexamethonium, act as antagonists at nicotinic acetylcholine (B1216132) receptors located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems. By blocking these receptors, they prevent the transmission of nerve impulses from preganglionic to postganglionic neurons. This results in a widespread and non-selective inhibition of autonomic outflow, leading to a significant reduction in sympathetic tone to blood vessels and a consequent drop in blood pressure.

ganglionic_blocker_workflow cluster_ganglion Autonomic Ganglion Preganglionic Preganglionic Neuron ACh_release Acetylcholine (ACh) Release Preganglionic->ACh_release Nicotinic_R Nicotinic Receptor ACh_release->Nicotinic_R binds Postganglionic Postganglionic Neuron Nicotinic_R->Postganglionic activates Effector Effector Organ (e.g., Blood Vessel) Postganglionic->Effector ↓ Signal Transmission Hexamethonium Hexamethonium Hexamethonium->Nicotinic_R blocks

Ganglionic Blocker Mechanism of Action

References

Safety Operating Guide

Proper Disposal Procedures for Benoxathian Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of benoxathian (B1196792) hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedural steps ensure safe handling and compliance with standard laboratory practices.

Chemical and Physical Properties

For quick reference, the key identifiers and properties of benoxathian hydrochloride are summarized in the table below.

PropertyValue
Chemical Formula C₁₉H₂₄ClNO₄S
Molecular Weight 397.92 g/mol [1][2]
CAS Number 92642-97-2[1]
Appearance Solid[3]
Solubility DMSO 150 mg/mL[3]
Storage -20°C, dry, sealed[3]

Hazard Assessment

This compound is not classified as a hazardous substance or mixture according to the provided safety data sheets[1]. However, as with any laboratory chemical, appropriate precautions should be taken to minimize exposure and environmental release.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent further spread of the spill. For liquid spills, use an absorbent, inert material such as sand, vermiculite, or earth.

  • Collection: Carefully sweep or scoop up the spilled material and absorbent into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Waste Disposal: Dispose of the collected waste and cleaning materials in accordance with institutional and local regulations for non-hazardous chemical waste.

Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber. Always adhere to your institution's specific guidelines and local, state, and federal regulations[1].

Step-by-Step Disposal Guide:

  • Unused Product:

    • Keep the compound in its original, labeled container.

    • If possible, consolidate with other non-hazardous chemical waste streams.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Contaminated Materials:

    • This includes items such as gloves, pipette tips, paper towels, and empty containers.

    • Collect all contaminated disposable materials in a designated, clearly labeled waste container.

    • The container should be sealed to prevent leakage.

    • Dispose of the container through your institution's chemical waste program.

  • Aqueous Solutions:

    • While this compound is not classified as hazardous, direct disposal down the drain is discouraged to prevent environmental contamination[1].

    • Collect aqueous solutions containing this compound in a labeled waste container.

    • Arrange for disposal through your institution's EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste waste_type Identify Waste Type start->waste_type unused_product Unused Product waste_type->unused_product Solid contaminated_materials Contaminated Materials (Gloves, Vials, etc.) waste_type->contaminated_materials Solid aqueous_solution Aqueous Solution waste_type->aqueous_solution Liquid collect_waste Collect in Labeled, Sealed Container unused_product->collect_waste contaminated_materials->collect_waste aqueous_solution->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs disposal Dispose via Approved Waste Vendor contact_ehs->disposal

References

Essential Safety and Logistical Information for Handling Benoxathian Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benoxathian hydrochloride. The following procedures are designed to ensure safe operational handling and disposal.

Summary of Safety Information

While a specific Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, its toxicological properties have not been thoroughly investigated.[1] Therefore, it is prudent to handle it with a high degree of caution, adhering to standard laboratory safety protocols.

ParameterInformationSource
GHS Classification Not a hazardous substance or mixtureAbMole BioScience MSDS[1]
CAS Number 92642-97-2AbMole BioScience MSDS[1]
Molecular Formula C19H24ClNO4SAbMole BioScience MSDS[1]
Molecular Weight 397.92AbMole BioScience MSDS[1]
First Aid: Inhalation Relocate to fresh air. If breathing is difficult, provide CPR.AbMole BioScience MSDS[1]
First Aid: Skin Contact Rinse skin thoroughly with large amounts of water and remove contaminated clothing.AbMole BioScience MSDS[1]
First Aid: Eye Contact Flush eyes immediately with large amounts of water, removing contact lenses if present.AbMole BioScience MSDS[1]
First Aid: Ingestion Wash out mouth with water if the person is conscious. Do not induce vomiting.AbMole BioScience MSDS[1]
Chemical Stability Stable under recommended storage conditions.AbMole BioScience MSDS[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.AbMole BioScience MSDS[1]
Hazardous Decomposition May decompose and emit toxic fumes under fire conditions.AbMole BioScience MSDS[1]

Operational Plan: Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area.

  • Use of a chemical fume hood is recommended to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear protective gloves. While the specific glove type is not detailed in the available MSDS, nitrile or neoprene gloves are generally recommended for handling chemicals.

  • Body Protection: Wear a lab coat. For tasks with a higher risk of splashes, consider a disposable gown made of a low-permeability fabric.[2]

  • Respiratory Protection: Not required under normal use conditions with adequate ventilation. If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator.

3. Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory area.[2]

  • Remove contaminated clothing and wash it before reuse.

Disposal Plan: this compound

Dispose of this compound and its contaminated packaging in accordance with all applicable country, federal, state, and local regulations.[1]

1. Waste Characterization:

  • Although not classified as hazardous, it is best practice to treat all chemical waste as potentially hazardous.

2. Disposal of Unused Product:

  • If permissible by local regulations, for small quantities, mix the compound with an inert, non-combustible absorbent material.

  • Place the mixture in a sealed, properly labeled container for chemical waste.

  • Alternatively, utilize a licensed professional waste disposal service.

3. Disposal of Contaminated Materials:

  • All disposable PPE (gloves, gowns, etc.) that has come into contact with this compound should be considered contaminated.

  • Place contaminated materials in a sealed bag or container and dispose of them as chemical waste.

Experimental Workflow: Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Risk Assessment Review SDS and Procedures Gather PPE Gloves, Goggles, Lab Coat Risk Assessment->Gather PPE Prepare Work Area Ensure Ventilation (Fume Hood) Gather PPE->Prepare Work Area Weighing and Transfer Handle with Care to Avoid Dust Prepare Work Area->Weighing and Transfer Experimental Use Follow Protocol Weighing and Transfer->Experimental Use Decontaminate Work Area Clean Spills and Surfaces Experimental Use->Decontaminate Work Area Segregate Waste Unused Chemical vs. Contaminated PPE Decontaminate Work Area->Segregate Waste Dispose of Waste Follow Institutional Guidelines Segregate Waste->Dispose of Waste First Aid Follow SDS First Aid Measures Handling->First Aid Seek Medical Attention As Needed First Aid->Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benoxathian hydrochloride
Reactant of Route 2
Reactant of Route 2
Benoxathian hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.